molecular formula C5H10O5 B1682334 D-Xylose CAS No. 50855-32-8

D-Xylose

Cat. No.: B1682334
CAS No.: 50855-32-8
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-IOVATXLUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Xylose (C 5 H 10 O 5 ) is a naturally occurring aldopentose monosaccharide, also known as wood sugar, with a molecular weight of 150.13 g/mol . This high-purity reagent appears as white crystals and exhibits high solubility in water (117 g/100 ml at 20°C) and a melting point of 153°C . It serves as a critical raw material and tool in diverse research fields. Key Research Applications: • Food Science: Used as a low-calorie sweetener and sucrase inhibitor in the development of diabetic-friendly foods, with studies showing it can regulate blood glucose levels and improve glucose uptake . • Biomaterial Synthesis: Acts as a sustainable building block for bioplastics. It can be modified via esterification, etherification, and polymerization to create materials for packaging, 3D printing, and polymer electrolytes . • Pharmaceutical Research: Functions as a precursor for the sweetener xylitol and is used in diagnostic tests for intestinal absorption . Its mechanism involves metabolism to D-xylulose-5-phosphate, an intermediate in the pentose phosphate pathway crucial for nucleotide synthesis . • Enzymology & Biochemistry: this compound is a key substrate for studying the mechanism of enzymes like this compound isomerase, which catalyzes its conversion to D-xylulose . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-IOVATXLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
Record name Xylose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18712
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

555.0 mg/mL
Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10257-31-5, 50855-32-8, 58-86-6
Record name Xylopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10257-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xylose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90.5 °C
Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: D-Xylose Metabolism in Prokaryotic Microorganisms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-xylose metabolism in prokaryotic microorganisms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

This compound is the second most abundant sugar in the biosphere, comprising up to 25% of lignocellulosic biomass. For researchers and metabolic engineers, it represents a critical feedstock for the sustainable production of biofuels and value-added chemicals. However, the efficient utilization of xylose by prokaryotic hosts (e.g., Escherichia coli, Bacillus subtilis, Corynebacterium glutamicum) is often hindered by transport bottlenecks, redox cofactor imbalances, and carbon catabolite repression (CCR).

This guide dissects the molecular mechanisms of prokaryotic xylose metabolism, contrasting the native Isomerase Pathway with the Oxidoreductase and oxidative Weimberg/Dahms pathways.[1] It provides actionable protocols for enzymatic validation and strategies for overcoming metabolic flux limitations.

Transport Mechanisms: The First Bottleneck

Before metabolism can occur, xylose must traverse the inner membrane.[2] In prokaryotes, this is primarily mediated by two distinct systems.[1][3] Understanding the kinetics of these transporters is vital for strain engineering, as transport often exerts high flux control.

Major Facilitator Superfamily (MFS) Symporters
  • Representative Protein: XylE (e.g., in E. coli).

  • Mechanism: Proton symport (

    
     gradient driven).
    
  • Kinetics: Low affinity (

    
    ).
    
  • Energetics: Energy-efficient (requires

    
    , not ATP).
    
  • Constraint: XylE is often inhibited by glucose, a phenomenon known as "inducer exclusion" in the context of CCR.

ATP-Binding Cassette (ABC) Transporters
  • Representative Proteins: XylFGH complex (E. coli).[3]

    • XylF: Periplasmic binding protein.

    • XylG: ATPase component.[4]

    • XylH: Membrane permease.

  • Mechanism: ATP hydrolysis drives conformational changes.

  • Kinetics: High affinity (

    
    ).[3]
    
  • Energetics: High cost (ATP consumption).

  • Application: Essential for scavenging xylose at low concentrations but can impose a high energetic burden during industrial fermentation.

Catabolic Pathways: Mechanism & Stoichiometry

Once intracellular, xylose is processed via one of three primary routes.[1] The choice of pathway dictates the redox balance (NADH vs. NADPH) and carbon yield.

The Isomerase Pathway (Standard Prokaryotic Route)

This is the dominant pathway in bacteria like E. coli and B. subtilis. It feeds directly into the Pentose Phosphate Pathway (PPP).[1]

  • Step 1: Isomerization

    • Enzyme: Xylose Isomerase (XI) encoded by xylA.

    • Reaction: this compound

      
       D-Xylulose.
      
    • Cofactor: Requires divalent metal ions (

      
       or 
      
      
      
      ).
    • Thermodynamics: The equilibrium often favors xylose; high flux requires rapid downstream consumption.

  • Step 2: Phosphorylation

    • Enzyme: Xylulokinase (XK) encoded by xylB.[5]

    • Reaction: D-Xylulose + ATP

      
       D-Xylulose-5-Phosphate + ADP.
      
    • Fate: Xylulose-5-P enters the non-oxidative PPP.

The Oxidoreductase Pathway (Fungal/Rare Bacterial)

Common in yeast (Scheffersomyces stipitis) but also found in some bacteria.[5] It is often engineered into prokaryotes to alter redox cofactor availability.

  • Step 1: this compound + NAD(P)H

    
     Xylitol + NAD(P)+ (Xylose Reductase - XR).
    
  • Step 2: Xylitol + NAD+

    
     D-Xylulose + NADH (Xylitol Dehydrogenase - XDH).
    
  • Critical Issue: The "Cofactor Imbalance." If XR prefers NADPH and XDH uses NAD+, a redox sink is created, leading to xylitol accumulation and stalled metabolism.

The Oxidative Pathways (Weimberg & Dahms)

These non-phosphorylative pathways (originally from Caulobacter crescentus) bypass the PPP, conserving carbon (no


 loss) or generating specific precursors like 

-ketoglutarate.
  • Common Trunk:

    • XylB: this compound Dehydrogenase (

      
       dependent).[6][7]
      
    • XylC: Xylonolactonase.[7]

    • XylD: Xylonate Dehydratase.[7][8]

  • Branch Point (2-Keto-3-deoxy-xylonate):

    • Weimberg Pathway: Uses XylX (Dehydratase) and XylA * (Semialdehyde dehydrogenase) to produce

      
      -Ketoglutarate .[7]
      
    • Dahms Pathway: Uses an Aldolase (e.g., YagE) to split the intermediate into Pyruvate and Glycolaldehyde .

> Note on Nomenclature: Be careful with the gene xylA. In E. coli, xylA is Xylose Isomerase.[9] In C. crescentus, xylA is


-ketoglutarate semialdehyde dehydrogenase.[7]
Visualization: Central Metabolic Pathways

XylosePathways Xylose_Ext This compound (Extracellular) Xylose_Int This compound (Intracellular) Xylose_Ext->Xylose_Int Transport (XylE / XylFGH) Xylulose D-Xylulose Xylose_Int->Xylulose XI (xylA) Xylitol Xylitol Xylose_Int->Xylitol XR (NADPH) XylonoLactone D-Xylono-gamma-lactone Xylose_Int->XylonoLactone XylB (DH) X5P Xylulose-5-P Xylulose->X5P XK (xylB) PPP Pentose Phosphate Pathway X5P->PPP Xylitol->Xylulose XDH (NAD+) Xylonate D-Xylonate XylonoLactone->Xylonate XylC KDX 2-Keto-3-deoxy-xylonate Xylonate->KDX XylD aKG alpha-Ketoglutarate (TCA Cycle) KDX->aKG Weimberg (XylX -> XylA*) Pyr_Gly Pyruvate + Glycolaldehyde KDX->Pyr_Gly Dahms (Aldolase)

Figure 1: Divergence of this compound metabolism. Blue: Isomerase (Standard). Red: Oxidoreductase. Green: Oxidative (Weimberg/Dahms).[1]

Genetic Regulation: The XylR Circuit[10]

In E. coli, regulation is achieved via XylR , a dual-function transcriptional regulator (AraC/XylS family).

  • Activation: In the presence of this compound, XylR binds xylose and undergoes a conformational change. This complex binds to the

    
     (xylAB) and 
    
    
    
    (xylFGH) promoters, recruiting RNA polymerase (RNAP) and activating transcription.
  • Repression: In the absence of xylose, XylR can repress its own expression.

  • Catabolite Repression: Glucose lowers cAMP levels.[3] Since the xyl promoters require the cAMP-CRP complex for full activation, glucose effectively shuts down xylose utilization even if xylose is present.

Visualization: XylR Regulation

XylR_Regulation cluster_repression Catabolite Repression Xylose This compound XylR_Active XylR-Xylose Complex Xylose->XylR_Active XylR_Inactive XylR (Inactive) XylR_Inactive->XylR_Active + Xylose Promoters Promoters (xylA, xylF) XylR_Active->Promoters Activates CRP cAMP-CRP CRP->Promoters Co-activates (Required) Glucose Glucose Glucose->CRP Inhibits cAMP

Figure 2: The regulatory logic of the XylR activator and CRP-cAMP dependency in E. coli.[10][11]

Experimental Protocol: Coupled Enzyme Assay for Xylose Isomerase (XI)

To validate strain engineering, one must quantify the activity of the rate-limiting enzyme, Xylose Isomerase. Direct measurement of xylulose is difficult; therefore, a coupled assay using Sorbitol Dehydrogenase (SDH) is the gold standard for kinetic analysis.

Principle
  • Reaction 1 (XI): this compound

    
     D-Xylulose.[5]
    
  • Reaction 2 (SDH): D-Xylulose + NADH

    
     Xylitol + 
    
    
    
    .
  • Detection: The rate of NADH oxidation (decrease in Absorbance at 340 nm) is directly proportional to XI activity.

Reagents
  • Buffer: 100 mM Triethanolamine or Tris-HCl (pH 7.5).

  • Cofactors: 10 mM

    
     or 
    
    
    
    (XI requires divalent cations).
  • Substrate: 500 mM this compound stock (freshly prepared).

  • Coupling System: 0.2 mM NADH, 2 Units Sorbitol Dehydrogenase (SDH) (ensure SDH is in excess).

  • Sample: Cell-free extract (CFE) from E. coli or B. subtilis.

Step-by-Step Methodology
  • Preparation: Grow cells in minimal medium + 0.4% xylose to induce xylA. Harvest at mid-log phase (

    
    ).
    
  • Lysis: Resuspend pellet in lysis buffer. Sonicate (30% amplitude, 10s on/off cycles). Centrifuge at 12,000 x g for 20 min at 4°C. Collect supernatant (CFE).

  • Blanking: In a quartz cuvette, add Buffer,

    
    , NADH, and SDH. Auto-zero the spectrophotometer at 340 nm.
    
  • Baseline: Add CFE. Monitor for 1 minute to ensure no background NADH oxidation.

  • Reaction Start: Add this compound (final conc. 10–50 mM). Mix by inversion.

  • Measurement: Record

    
     for 5 minutes (linear range).
    
  • Calculation:

    
    
    

Comparative Data: Pathway Characteristics

FeatureIsomerase PathwayOxidoreductase PathwayWeimberg Pathway
Primary Hosts Bacteria (E. coli, Bacillus)Fungi (Scheffersomyces), some BacteriaCaulobacter, Pseudomonas
Enzymes XI, XKXR, XDH, XKXylB, XylC, XylD, XylX, XylA*
Cofactors Metal Ions (

)
NADPH (XR),

(XDH)

(Dehydrogenases)
Carbon Yield High (enters PPP)High (enters PPP)High (No

loss to

-KG)
Redox Balance NeutralOften imbalanced (NADH accumulation)Generates NADH
Key Bottleneck XI Equilibrium / TransportCofactor specificityDehydratase stability (Fe-S clusters)

References

  • Jeffries, T. W. (1983). Utilization of xylose by bacteria, yeasts, and fungi.[6][12] Advances in Biochemical Engineering/Biotechnology. Link

  • Stephens, C., et al. (2007). Genetic Analysis of a Novel Pathway for this compound Metabolism in Caulobacter crescentus. Journal of Bacteriology. Link

  • Desai, T. A., & Rao, C. V. (2010). Regulation of Arabinose and Xylose Metabolism in Escherichia coli. Applied and Environmental Microbiology. Link

  • Bañares, A. B., et al. (2020).[9] Comparison of Isomerase and Weimberg Pathway for

    
    -PGA Production From Xylose by Engineered Bacillus subtilis. Frontiers in Bioengineering and Biotechnology. Link
    
  • Scheler, C., et al. (2016). A microplate assay for this compound/D-glucose isomerase. MethodsX. Link

Sources

Technical Guide: D-Xylose Catabolic Pathways in Eukaryotic Fungi

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the catabolism of D-xylose in eukaryotic fungi, a critical metabolic node for both industrial bioprocessing (2nd generation biofuels, platform chemicals) and pharmaceutical applications (antifungal target validation).

While hexose (glucose) metabolism is conserved and efficient, pentose (xylose) utilization varies significantly across fungal species. The inability of the model yeast Saccharomyces cerevisiae to naturally ferment xylose contrasts with native consumers like Scheffersomyces stipitis (formerly Pichia stipitis) and filamentous fungi like Aspergillus niger.

This guide details the two primary catabolic routes: the Oxidoreductase (XR-XDH) pathway and the Isomerase (XI) pathway.[1][2][3] It provides actionable protocols for enzymatic validation and addresses the "Redox Trap"—the fundamental stoichiometric bottleneck limiting industrial yields.

Mechanistic Foundations: The Two Pathways

Fungal xylose catabolism converges on the phosphorylation of D-xylulose to D-xylulose-5-phosphate (X5P), which then enters the non-oxidative Pentose Phosphate Pathway (PPP). However, the route to D-xylulose differs fundamentally between native fungal systems and engineered bacterial-like shunts.

The Oxidoreductase Pathway (XR-XDH)

Prevalence: Native to most xylose-fermenting yeasts (S. stipitis, Candida shehatae) and filamentous fungi (Aspergillus, Neurospora).

Mechanism:

  • Reduction: this compound is reduced to Xylitol by Xylose Reductase (XR) .[2][3]

    • Cofactor Preference: Generally NADPH-dependent (though S. stipitis XR has dual specificity).

  • Oxidation: Xylitol is oxidized to D-Xylulose by Xylitol Dehydrogenase (XDH) .[2][3]

    • Cofactor Preference: Strictly NAD+-dependent.

The "Redox Trap" (Causality): The disparity in cofactor usage creates a stoichiometric imbalance under anaerobic conditions.

  • XR consumes NADPH.[2]

  • XDH produces NADH.

  • Result: The cell accumulates NADH (which cannot be reoxidized efficiently without oxygen) and depletes NADPH (starving biosynthesis). To restore balance, the cell excretes xylitol, resulting in carbon loss and stalled fermentation.

The Isomerase Pathway (XI)

Prevalence: Rare in fungi (found in some anaerobic chytrids like Piromyces); common in bacteria. Widely engineered into S. cerevisiae.

Mechanism:

  • Isomerization: this compound is directly isomerized to D-Xylulose by Xylose Isomerase (XI) .[2][3]

    • Cofactor: Metal ion dependent (Mg2+ or Mn2+); no redox cofactors involved.

Operational Challenge: While "redox neutral," fungal expression of bacterial XI is often hampered by incorrect protein folding, pH mismatch (bacterial XIs prefer neutral pH; fungal cytoplasm is acidic), and unfavorable equilibrium constants that favor xylose over xylulose.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the parallel pathways and the critical entry into the Pentose Phosphate Pathway (PPP).

XylosePathways Xylose This compound (Extracellular) Transporter HXT/XUT Transporters Xylose->Transporter Xylose_Int This compound (Intracellular) XR Xylose Reductase (XR) NAD(P)H -> NAD(P)+ Xylose_Int->XR Reduction XI Xylose Isomerase (XI) (Cofactor Neutral) Xylose_Int->XI Isomerization Xylitol Xylitol XDH Xylitol Dehydrogenase (XDH) NAD+ -> NADH Xylitol->XDH Oxidation Xylulose D-Xylulose XK Xylulokinase (XK) ATP -> ADP Xylulose->XK X5P D-Xylulose-5-P PPP Pentose Phosphate Pathway (Glycolysis Entry) X5P->PPP Transporter->Xylose_Int XR->Xylitol XDH->Xylulose XI->Xylulose XK->X5P

Figure 1: Dual catabolic routes for this compound.[2] The XR-XDH pathway (left) creates a redox intermediate (xylitol), while the XI pathway (right) is a direct conversion.[2][3]

Comparative Analysis: XR-XDH vs. XI

For researchers selecting a pathway for metabolic engineering or drug targeting, the choice depends on the host organism's physiology.

FeatureXR-XDH PathwayXI Pathway
Origin Native Fungal (S. stipitis, Aspergillus)Bacterial / Anaerobic Fungal
Enzymes Xylose Reductase (XR), Xylitol Dehydrogenase (XDH)Xylose Isomerase (XI)
Cofactors NADPH (XR) and NAD+ (XDH)Metal Ions (Mg2+, Mn2+)
Redox State Imbalanced (Requires O2 or alternative electron acceptor)Balanced (Anaerobic friendly)
By-product High Xylitol secretion (carbon loss)Low/Negligible Xylitol
Thermodynamics Favorable (Irreversible steps)Unfavorable (Equilibrium favors Xylose)
Industrial Use High flux, but requires aeration controlPreferred for anaerobic ethanol production

Experimental Protocols

Protocol: Spectrophotometric Assay of XR and XDH Activity

Objective: Quantify the specific activity of the oxidoreductase pathway enzymes to assess metabolic bottlenecks. Principle: Measure the rate of NAD(P)H oxidation (XR) or NAD+ reduction (XDH) at 340 nm.

Reagents:
  • Lysis Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM DTT, Protease Inhibitor Cocktail.

  • XR Assay Mix: 100 mM phosphate buffer (pH 7.0), 0.2 mM NADPH, 350 mM this compound.

  • XDH Assay Mix: 100 mM Tris-HCl (pH 8.8), 2 mM NAD+, 300 mM Xylitol, 5 mM MgCl2.

Workflow (Step-by-Step):
  • Cell Harvest: Centrifuge yeast culture (OD600 ~ 2.0) at 4,000 x g, 5 min, 4°C. Wash twice with ice-cold water.

  • Lysis: Resuspend pellet in Lysis Buffer. Disrupt using glass beads (FastPrep: 45s, 6.0 m/s) or sonication (30% amp, 10s on/off cycles).

  • Clarification: Centrifuge at 12,000 x g for 15 min at 4°C. Keep supernatant on ice.

  • Blanking: Set spectrophotometer to 340 nm, 30°C.

    • XR Blank: Assay Mix without this compound.

    • XDH Blank: Assay Mix without Xylitol.

  • Measurement:

    • Add 20-50 µL cell extract to cuvette containing Assay Mix (Total vol 1 mL).

    • Record

      
       for 3-5 minutes (linear range).
      
  • Calculation:

    
    
    
    • 
       = 6.22 mM⁻¹cm⁻¹
      
    • 
       = 1 cm[4][5][6]
      
    • 
       = Protein conc (mg/mL) via Bradford assay.
      

Self-Validation Check:

  • Linearity:

    
     of the slope must be > 0.98.
    
  • Background: If Blank slope > 10% of Sample slope, repurify extract (dialysis) to remove endogenous substrates.

Visualization: Analytical Workflow

AssayWorkflow cluster_Assay Kinetic Assay (340nm) Sample Biomass Harvest (OD ~ 2.0) Lysis Mechanical Lysis (Glass Beads/Sonication) Sample->Lysis Clarify Clarification (12,000xg, 4°C) Lysis->Clarify Bradford Protein Quant (Bradford) Clarify->Bradford XR_Run XR Assay (+NADPH, +Xylose) Clarify->XR_Run XDH_Run XDH Assay (+NAD+, +Xylitol) Clarify->XDH_Run Calc Calculate Specific Activity (U/mg protein) Bradford->Calc Normalization XR_Run->Calc XDH_Run->Calc

Figure 2: Workflow for enzymatic characterization of the XR-XDH pathway.

Industrial & Drug Development Implications

Metabolic Engineering Strategies

To overcome the limitations of the native pathways, advanced strain engineering employs:

  • Cofactor Engineering: Mutating XR to prefer NADH (rebalancing the redox loop) or XDH to prefer NADP+.

  • Transporter Engineering: Overexpressing heterologous transporters (e.g., Gxf1 from Candida intermedia or Xut1 from S. stipitis) to convert facilitated diffusion into active proton symport, preventing xylose efflux.

  • Glucose Derepression: Deleting MIG1/MIG2 repressors to allow simultaneous glucose-xylose consumption (co-fermentation).

Antifungal Drug Targets

While humans utilize the Pentose Phosphate Pathway, we lack the specific high-flux XR-XDH catabolic machinery found in fungi.

  • Target: Xylitol Dehydrogenase (XDH) .[1][2][3][7]

  • Rationale: Inhibition of XDH in pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) leads to xylitol toxicity and intracellular accumulation of polyols, disrupting osmotic balance and cell wall integrity.

References

  • Jeffries, T. W. (2006).[8] Engineering yeasts for xylose metabolism. Current Opinion in Biotechnology, 17(3), 320–326.[8] Link

  • Hahn-Hägerdal, B., et al. (2007). Towards industrial pentose-fermenting yeast strains. Applied Microbiology and Biotechnology, 74(5), 937–953. Link

  • Watanabe, S., et al. (2007). Ethanol production from xylose by recombinant Saccharomyces cerevisiae expressing protein-engineered NADH-preferring xylose reductase from Pichia stipitis. Microbiology, 153(9), 3044–3054. Link

  • Kuyper, M., et al. (2005). High-level functional expression of a fungal xylose isomerase: the key to efficient ethanolic fermentation of xylose by Saccharomyces cerevisiae? FEMS Yeast Research, 15(6), 937-953. Link

  • Megazyme. (2020).[5][9] this compound Assay Procedure (K-XYLOSE).[5] Megazyme Technical Booklets. Link

  • Sigma-Aldrich. (1994). Enzymatic Assay of L-Xylulose Reductase (EC 1.1.1.10). Link

Sources

role of xylose reductase and xylitol dehydrogenase in D-xylose metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Redox Trap: Optimizing Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) for High-Flux D-Xylose Metabolism Content Type: Technical Whitepaper / Experimental Guide Author Persona: Senior Application Scientist, Metabolic Engineering Division

Executive Summary

In the race to valorize lignocellulosic biomass, this compound fermentation remains the defining bottleneck. While glucose conversion is trivial for Saccharomyces cerevisiae, xylose utilization requires the heterologous expression of the oxidoreductive pathway: Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) .[1]

The industrial failure mode is consistent: the "Redox Trap." XR preferentially consumes NADPH, while XDH generates NADH.[2] This uncoupling leads to a cytosolic accumulation of NADH (stalling glycolysis) and depletion of NADPH (stalling biosynthesis), resulting in massive xylitol excretion rather than ethanol production.

This guide dissects the molecular mechanisms of XR and XDH, details the specific protein engineering strategies (K270R, D38S) to resolve cofactor imbalance, and provides a self-validating protocol for kinetic characterization.

The XR-XDH Pathway Architecture

Unlike bacterial isomerase pathways (XI), the fungal XR-XDH pathway offers high flux but at a thermodynamic cost. Understanding the enzymology is the first step to optimization.

Xylose Reductase (XR)[1][2][3]
  • Source: Scheffersomyces stipitis (formerly Pichia stipitis).

  • EC Number: 1.1.1.307

  • Mechanism: XR belongs to the aldo-keto reductase (AKR) superfamily, utilizing a TIM-barrel motif. It catalyzes the reduction of this compound to xylitol.[3][4]

  • Kinetic Reality: Wild-type SsXR is dual-cofactor specific but displays a ~10-fold preference for NADPH over NADH (

    
     for NADPH is ~4.9 µM). This high affinity drives the reaction forward but drains the cell's anabolic reducing power.
    
Xylitol Dehydrogenase (XDH)[1][2][3]
  • Source: Scheffersomyces stipitis or Gluconobacter oxydans.[4]

  • EC Number: 1.1.1.9[3][4]

  • Mechanism: XDH is a medium-chain dehydrogenase/reductase (MDR), typically zinc-dependent. It oxidizes xylitol to D-xylulose.[5][3][4]

  • Kinetic Reality: Strictly NAD+-dependent. The accumulation of NADH (product) acts as a potent competitive inhibitor, effectively shutting down this step under anaerobic conditions.

Visualization: The Redox Trap

The following diagram illustrates the cofactor uncoupling that leads to xylitol excretion.

RedoxTrap cluster_imbalance The Redox Imbalance Xylose This compound Xylitol Xylitol (Accumulates) Xylose->Xylitol XR (XYL1) Xylulose D-Xylulose Xylitol->Xylulose XDH (XYL2) X5P Xylulose-5-P Xylulose->X5P XK (XKS1) Ethanol Ethanol X5P->Ethanol PPP & Glycolysis NADPH NADPH NADP NADP+ NADPH->NADP Consumed NAD NAD+ NADH NADH NAD->NADH Generated NADH->Xylitol Inhibition

Figure 1: The physiological bottleneck. XR consumes NADPH while XDH generates NADH.[2] Under anaerobic conditions, NADH cannot be re-oxidized via respiration, leading to XDH inhibition and xylitol excretion.

Engineering Strategies: Breaking the Imbalance

To close the redox loop, we must match the cofactor specificities. There are two primary validated approaches.

Strategy A: Reversing XR Specificity (NADH-Preferring)

The goal is to force XR to use NADH, thereby recycling the NADH generated by XDH.

  • Target: S. stipitis XR (Xyl1).

  • Key Mutation: K270R (Lysine to Arginine at position 270).

  • Mechanism: The K270 residue is critical for binding the 2'-phosphate group of NADPH. Mutating it to Arginine (or Methionine, K270M) disrupts this interaction, increasing the

    
     for NADPH and lowering the 
    
    
    
    for NADH.
  • Outcome: The K270R mutant exhibits a near-balanced cofactor usage, significantly reducing xylitol yield and increasing ethanol titer [1].

Strategy B: Reversing XDH Specificity (NADP+-Preferring)

Alternatively, engineer XDH to accept NADP+, allowing it to regenerate the NADPH consumed by wild-type XR.

  • Target: G. oxydans or S. stipitis XDH.

  • Key Mutations: D38S / M39R (Aspartate to Serine; Methionine to Arginine).

  • Mechanism: Asp38 in the wild-type enzyme hydrogen bonds with the hydroxyls of the adenosine ribose (specific to NAD+).[6] The D38S/M39R double mutant creates a pocket favorable for the 2'-phosphate of NADP+ [2].

Comparison of Engineering Outcomes
FeatureWild-Type XR/XDHEngineered XR (K270R)Engineered XDH (NADP+)
XR Cofactor NADPH >>> NADHNADH > NADPHNADPH
XDH Cofactor NAD+NAD+NADP+
Redox State NADH AccumulationBalanced (NADH recycle) Balanced (NADPH recycle)
Xylitol Yield High (>0.4 g/g)Low (<0.1 g/g)Low (<0.1 g/g)
Ethanol Yield LowHighHigh

Protocol: Spectrophotometric Kinetic Characterization

As an application scientist, you cannot rely on literature values alone; strain background affects expression levels. This protocol characterizes the specific activity and cofactor preference of your engineered enzymes.

Objective: Determine the ratio of NADH vs. NADPH dependent activity for XR.

Reagents
  • Lysis Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM DTT, 1 mM PMSF (protease inhibitor).

  • Assay Buffer (XR): 50 mM Potassium Phosphate (pH 6.5). Note: XR activity is pH sensitive; pH 6.5 mimics cytosolic conditions better than pH 7.0.

  • Substrate: 2.0 M this compound stock.

  • Cofactors: 10 mM NADPH and 10 mM NADH (Freshly prepared, kept on ice, protected from light).

Workflow Diagram

Protocol cluster_assay Kinetic Assay (Spectrophotometer 340nm) Start Cell Harvest (OD600 ~ 2.0) Lysis Cell Lysis (Bead beating/Y-PER) Start->Lysis Desalt Desalting Column (Remove endogenous cofactors) Lysis->Desalt Blank Blanking: Buffer + Cofactor (No Xylose) Desalt->Blank Reaction Reaction Start: Add Xylose (0.2M final) Blank->Reaction Measure Measure Abs340 decrease (Rate of oxidation) Reaction->Measure Calc Calculate Specific Activity (U/mg protein) Measure->Calc

Figure 2: Workflow for enzymatic characterization.[7] The desalting step is critical to remove endogenous sugars and cofactors that skew kinetic data.

Step-by-Step Procedure
  • Preparation: Harvest yeast cells (50 mL culture) at mid-exponential phase. Wash twice with ice-cold water.

  • Lysis: Resuspend in 500 µL Lysis Buffer. Lyse using glass beads (4°C, 10 cycles of 30s vortex/30s ice). Centrifuge at 12,000 x g for 15 min at 4°C. Collect Supernatant.

  • Desalting (Critical): Pass the supernatant through a PD-10 desalting column equilibrated with Assay Buffer. Why? To remove endogenous glucose/xylose and ATP/NAD(P)H that will interfere with the baseline.

  • The Assay (96-well plate or Cuvette):

    • Control (Blank): 180 µL Buffer + 10 µL Cell Extract + 10 µL Cofactor (NADH or NADPH). Monitor for 1 min to ensure no background oxidation.

    • Test: Add 10 µL this compound (Final conc 200 mM) to start the reaction.

  • Data Acquisition: Monitor Absorbance at 340 nm (

    
    ) for 3-5 minutes at 30°C.
    
  • Calculation:

    
    
    
    • 
       (Extinction coeff) = 6.22 
      
      
      
    • 
       (Path length) = 1 cm (cuvette) or calibrated path length (plate).
      
    • Validation Metric: Calculate the Ratio:

      
      . A ratio > 0.8 indicates successful K270R engineering.
      

Industrial Application & Scale-Up

When moving from the bench to the bioreactor, the XR/XDH performance defines the fermentation strategy.

  • Aeration Control: Even with engineered enzymes, a "micro-aerobic" condition is often required. Limited oxygen allows respiration to burn off excess NADH without diverting significant carbon flux from ethanol.

  • Inhibitor Tolerance: Lignocellulosic hydrolysates contain furfural. XR often reduces furfural to furfuryl alcohol, consuming NADPH. An NADH-dependent XR (K270R) is advantageous here as it spares the NADPH pool for biosynthesis, improving cell viability in toxic hydrolysates [3].

References

  • Bengtsson, O., et al. (2009). "Xylose reductase from Pichia stipitis with altered coenzyme preference improves ethanolic xylose fermentation by recombinant Saccharomyces cerevisiae." Biotechnology for Biofuels.

  • Watanabe, S., et al. (2005). "Structure-based engineering of Gluconobacter oxydans xylitol dehydrogenase to switch cofactor specificity." Journal of Biological Chemistry.

  • Matsushika, A., et al. (2009). "Ethanol production from xylose in engineered Saccharomyces cerevisiae strains: current state and perspectives." Applied Microbiology and Biotechnology.

Sources

Technical Guide: D-Xylose Function in Glycoprotein Synthesis and Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-xylose is often reduced in introductory texts to a simple pentose sugar or a diagnostic agent for malabsorption. However, in the context of matrix biology and drug development, it is the structural gatekeeper of proteoglycan (PG) assembly. Its primary biological imperative is to initiate the glycosaminoglycan (GAG) attachment to core proteins, a critical step in Extracellular Matrix (ECM) homeostasis.

This guide dissects the dual role of this compound:

  • Anabolic: As the initiating substrate for the tetrasaccharide linker in chondroitin, dermatan, and heparan sulfate biosynthesis.

  • Catabolic: As a metabolic substrate with distinct pharmacokinetics used in clinical diagnostics.

The Biochemistry of this compound in Glycosylation

The defining function of this compound in human physiology is not energy production, but protein modification . It serves as the anchor for the "linkage region" of proteoglycans.

The Tetrasaccharide Linker

Proteoglycan synthesis does not occur on a template. It is driven by the sequential action of glycosyltransferases in the Golgi apparatus. The process begins when Xylosyltransferase (XYLT) transfers a xylose moiety from UDP-Xylose to a specific Serine residue on the core protein.[1]

The consensus sequence for this xylosylation is generally -Ser-Gly-X-Gly- (where X is any amino acid), though acidic residues nearby often enhance recognition.

The Canonical Sequence:


[2]
The "Molecular Switch": FAM20B

Recent advances have identified a critical regulatory step previously overlooked: Phosphorylation .

  • Enzyme: FAM20B (Family with sequence similarity 20, member B).[3][4]

  • Mechanism: FAM20B acts as a kinase, phosphorylating the C2-hydroxyl of the xylose residue after it is attached to the protein but before the linker is completed.

  • Function: This phosphorylation transiently increases the affinity for Galactosyltransferase II (GalT-II) , accelerating the addition of the subsequent galactose residues.[3][4] Once the linker is formed, the phosphate is removed by a phosphatase (likely PXYLP1) to allow GAG chain polymerization.

Isoforms: XYLT1 vs. XYLT2

Vertebrates possess two isoforms of xylosyltransferase. While they catalyze the same reaction, their physiological roles diverge significantly, making them distinct targets for therapeutic intervention.[5]

FeatureXylosyltransferase-I (XYLT1)Xylosyltransferase-II (XYLT2)
Primary Tissue Cartilage, Bone, Skeletal TissueUbiquitous (Liver, Kidney, Spleen)
Kinetic Profile Lower affinity (

), High turnover (

)
Higher affinity, Lower turnover
Pathology Desbuquois Dysplasia (Skeletal defects)Fibrosis, Spondylo-ocular Syndrome
Serum Marker Low contribution to serum activityMajor contributor to serum activity
Drug Target Osteoarthritis, Skeletal repairAnti-fibrotic therapies (Liver/Kidney)
Visualization: Proteoglycan Biosynthetic Pathway

The following diagram illustrates the sequential assembly of the linkage region within the ER/Golgi interface.

G Protein Core Protein (Serine Residue) XYLT Enzyme: XYLT1/2 Protein->XYLT UDP_Xyl UDP-Xylose UDP_Xyl->XYLT Xyl_Prot Xyl-O-Ser (Initiation) XYLT->Xyl_Prot Transfer FAM20B Enzyme: FAM20B (Kinase) Xyl_Prot->FAM20B Xyl_P Xyl(P)-O-Ser (Phosphorylated) FAM20B->Xyl_P Phosphorylation (Activation) GalT Enzymes: GalT-I & GalT-II Xyl_P->GalT UDP_Gal UDP-Gal UDP_Gal->GalT Linker GlcA-Gal-Gal-Xyl-O-Ser (Mature Linker) GalT->Linker Elongation

Caption: Sequential enzymatic steps in the initiation of proteoglycan synthesis, highlighting the regulatory phosphorylation by FAM20B.

Metabolic Pathways & Catabolism[6][7]

Unlike glucose, this compound is not a primary fuel source for humans. Its clinical utility in the This compound absorption test relies on the fact that it is poorly metabolized and largely excreted unchanged by the kidneys.

Absorption and Excretion[8]
  • Intestinal Absorption: Occurs in the proximal small intestine via passive diffusion and facilitated transport (likely GLUT transporters).

  • First Pass: The liver metabolizes a fraction (~15-30%) of the absorbed dose.

  • Renal Clearance: The remaining this compound is filtered by the glomeruli and excreted in urine.

  • Diagnostic Logic: If renal function is normal, low urinary this compound (<4g over 5 hours after a 25g dose) indicates a defect in the intestinal mucosa (e.g., Celiac disease) rather than pancreatic insufficiency.

The Pentose Phosphate Shunt (Minor Pathway)

In instances where this compound is metabolized (or in bacterial metabolism), it enters the Pentose Phosphate Pathway (PPP) via the following cascade:

  • Reduction: this compound

    
     Xylitol (via Aldose Reductase/Xylose Reductase).[6]
    
  • Oxidation: Xylitol

    
     D-Xylulose (via Xylitol Dehydrogenase).[6][7]
    
  • Phosphorylation: D-Xylulose

    
     D-Xylulose-5-Phosphate (via Xylulokinase).[8][7]
    
  • Entry: D-Xylulose-5-P enters the non-oxidative branch of the PPP.[9]

Metabolism Xylose This compound (Extracellular) Absorb Intestinal Absorption Xylose->Absorb Blood Systemic Circulation Absorb->Blood Kidney Kidney (Filtration) Blood->Kidney Liver Liver (Metabolism) Blood->Liver Urine Urine (Excretion ~50-70%) Kidney->Urine Xylitol Xylitol Liver->Xylitol Aldose Reductase Xylulose D-Xylulose Xylitol->Xylulose Xylitol DH PPP Pentose Phosphate Pathway Xylulose->PPP Xylulokinase

Caption: Metabolic fate of this compound in humans, distinguishing between the major excretion pathway and minor hepatic metabolism.

Experimental Methodologies

For researchers investigating fibrosis or skeletal dysplasia, quantifying XYLT activity is paramount.

Protocol A: Xylosyltransferase Activity Assay (Mass Spectrometry)

Standard radiometric assays using UDP-[14C]xylose are being replaced by LC-MS/MS for higher specificity and safety.

Principle: Measure the transfer of xylose to a synthetic acceptor peptide. Reagents:

  • Acceptor Peptide: Biotin-QEEEGSGGGQKK (derived from Bikunin).

  • Donor: UDP-Xylose (unlabeled).

  • Enzyme Source: Serum or cell lysate.

Workflow:

  • Incubation: Mix 50

    
    L sample with 50 
    
    
    
    L reaction mix (50 mM MES pH 6.5, 25 mM MnCl2, 50
    
    
    M acceptor peptide, 100
    
    
    M UDP-Xylose).
  • Reaction: Incubate at 37°C for 1 hour.

  • Termination: Stop reaction with 10% Formic Acid.

  • Purification: Capture biotinylated peptide using Streptavidin-coated magnetic beads. Wash x3 with PBS.

  • Elution: Elute with 50% Acetonitrile/0.1% Formic Acid.

  • Detection: Analyze via ESI-MS/MS. Monitor the mass shift corresponding to the addition of one xylose residue (+132 Da).

Protocol B: Metabolic Oligosaccharide Engineering (Click Chemistry)

To visualize nascent proteoglycan synthesis in live cells.

Reagents:

  • Probe: Peracetylated 4-azido-4-deoxy-xylose (Ac4-4Az-Xyl).

  • Detection: DBCO-Fluorophore (strain-promoted alkyne-azide cycloaddition).

Workflow:

  • Pulse: Treat cell culture with 50

    
    M Ac4-4Az-Xyl for 24 hours. The cell machinery deacetylates the probe and converts it to UDP-4Az-Xyl.
    
  • Incorporation: XYLT1/2 incorporates the azido-xylose into the core protein linkage region.

  • Wash: Remove excess media.

  • Click Reaction: Incubate live cells with 20

    
    M DBCO-Cy5 for 1 hour at 37°C.
    
  • Imaging: Fix cells and image via Confocal Microscopy. Fluorescent signal indicates sites of active GAG chain initiation.

Clinical & Therapeutic Implications

Xylosides as "Decoy" Acceptors

In fibrotic diseases (e.g., liver cirrhosis), excessive PG accumulation drives scar formation.

  • Strategy: Administer

    
    -D-xylosides (xylose linked to a hydrophobic aglycone).
    
  • Mechanism: These xylosides cross the cell membrane and enter the Golgi. They compete with endogenous core proteins for the GAG-synthesizing enzymes.

  • Result: The cell synthesizes free-floating GAG chains on the xyloside decoys, which are secreted and excreted, reducing the deposition of insoluble PGs in the ECM.

Diagnostic Interpretation[11]
  • Low Urinary Xylose: Suggests Celiac disease, Tropical Sprue, or Whipple's disease (mucosal damage).

  • Normal Urinary Xylose with Steatorrhea: Suggests Pancreatic Insufficiency (mucosa is intact, but enzymes are missing to digest other nutrients).

References

  • Götting, C., et al. (2000).[1] "Molecular cloning and expression of human UDP-d-xylose:proteoglycan core protein beta-d-xylosyltransferase." Journal of Molecular Biology. Link

  • Koike, T., et al. (2014). "Xylose phosphorylation functions as a molecular switch to regulate proteoglycan biosynthesis."[3] Proceedings of the National Academy of Sciences (PNAS). Link

  • Briggs, D.C., & Hohenester, E. (2018).[1] "Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1." Structure. Link

  • Kuhn, J., et al. (2015). "Mass spectrometric determination of xylosyltransferase activity." Biochimica et Biophysica Acta. Link

  • Craig, R.M., & Ehrenpreis, E.D. (1999). "this compound testing." Journal of Clinical Gastroenterology. Link

Sources

Technical Whitepaper: Advanced Extraction and Purification of D-Xylose from Hemicellulosic Biomass

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Sources and Extraction of D-Xylose from Hemicellulose Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper

Abstract

This compound, a five-carbon aldose, acts as a critical platform chemical in the synthesis of xylitol, furfural, and various pharmaceutical intermediates.[1] While ubiquitous in lignocellulosic biomass, its isolation requires overcoming the recalcitrance of the plant cell wall and separating it from glucose and lignin degradation products.[2] This guide provides a rigorous technical analysis of feedstock selection, hydrolysis kinetics, and downstream purification, offering actionable protocols for high-purity recovery.

Feedstock Selection: Comparative Analysis of Natural Sources

The viability of this compound extraction hinges on the xylan content and the degree of acetylation in the hemicellulose backbone. Unlike cellulose, which is crystalline and recalcitrant, hemicellulose is amorphous but chemically heterogeneous.

Feedstock Matrix

The following table compares primary industrial sources based on xylan content and extraction feasibility.

FeedstockHemicellulose (% Dry Wt)Primary Hemicellulose TypeRecalcitrance LevelKey Impurities
Corn Cobs 30 – 40%GlucuronoarabinoxylanLowAcetyl groups, Ash
Sugarcane Bagasse 25 – 30%ArabinoxylanMediumLignin, Glucan
Hardwoods (Birch/Poplar) 20 – 35%GlucuronoxylanHighLignin, Acetyl groups
Wheat Straw 20 – 25%ArabinoxylanMediumSilica (Ash), Proteins

Expert Insight: Corn cobs are the superior feedstock for high-purity this compound due to their high xylan-to-lignin ratio, minimizing the formation of phenolic inhibitors during hydrolysis (Mussatto & Roberto, 2004).

Extraction Mechanisms and Protocols

Extraction involves the depolymerization of xylan (


 into monomeric xylose (

). Two primary methodologies exist: Dilute Acid Hydrolysis (Kinetic Control) and Enzymatic Hydrolysis (Specificity Control).
Protocol A: Dilute Acid Hydrolysis (Kinetic Control)

This method relies on the high susceptibility of glycosidic bonds in hemicellulose to acid catalysis compared to cellulose.

Mechanism: Protons (


) protonate the glycosidic oxygen, leading to bond cleavage.
Critical Control Point:  The reaction must be stopped before xylose dehydrates into furfural, a toxic inhibitor.

Step-by-Step Protocol:

  • Milling: Grind biomass (e.g., corn cobs) to 1–2 mm particle size to increase surface area without creating excessive fines that clog filters.

  • Acid Impregnation: Suspend biomass in 0.5% – 1.5% (w/v) H₂SO₄ at a solid-to-liquid ratio of 1:10.

  • Thermal Hydrolysis:

    • Temperature: 120°C – 130°C (Autoclave or pressurized reactor).

    • Residence Time: 30 – 60 minutes.

    • Note: Temperatures >140°C significantly increase furfural generation.

  • Quenching: Rapidly cool the reactor to <50°C to halt degradation.

  • Filtration: Vacuum filter to separate the xylose-rich hydrolysate (liquid) from the cellulose/lignin residue (solid).

Protocol B: Enzymatic Hydrolysis (Specificity Control)

Enzymatic hydrolysis avoids inhibitor formation but requires pretreatment to make xylan accessible to enzymes.

Enzyme Cocktail: Endo-1,4-β-xylanase (cleaves backbone) and β-xylosidase (cleaves xylobiose to xylose).

Step-by-Step Protocol:

  • Alkaline Pretreatment: Soak biomass in 2% NaOH at 80°C for 2 hours to solubilize hemicellulose and remove lignin. Neutralize with HCl.

  • Buffer Preparation: Suspend pretreated solids in 50 mM sodium citrate buffer (pH 4.8).

  • Enzyme Loading: Add Xylanase (e.g., Trichoderma reesei derived) at 10–20 IU/g substrate.

  • Incubation: Incubate at 50°C for 24–48 hours with agitation (150 rpm).

  • Termination: Heat to 100°C for 5 minutes to denature enzymes.

Visualization of Extraction Pathways

The following diagram illustrates the divergent workflows for acid vs. enzymatic extraction and the critical decision nodes.

XyloseExtraction Biomass Lignocellulosic Biomass (Corn Cob/Bagasse) Pretreatment Mechanical/Chemical Pretreatment Biomass->Pretreatment AcidHydrolysis Dilute Acid Hydrolysis (H2SO4, 120°C) Pretreatment->AcidHydrolysis Route A: Kinetic AlkaliPretreatment Alkaline Extraction (NaOH, 80°C) Pretreatment->AlkaliPretreatment Route B: Specific Furfural Inhibitor Formation (Furfural/HMF) AcidHydrolysis->Furfural Over-processing Hydrolysate Crude Xylose Hydrolysate AcidHydrolysis->Hydrolysate EnzymaticHydrolysis Enzymatic Hydrolysis (Xylanase, pH 4.8) AlkaliPretreatment->EnzymaticHydrolysis EnzymaticHydrolysis->Hydrolysate Filtration Solid-Liquid Separation Hydrolysate->Filtration

Figure 1: Comparative workflow of Acidic vs. Enzymatic extraction pathways. Route A is faster but risks inhibitors; Route B is specific but slower.

Downstream Processing: Purification & Crystallization

The crude hydrolysate contains xylose, glucose, arabinose, acetic acid, and phenolic compounds. Purification is a multi-stage process of detoxification and isolation.

Detoxification (Removal of Inhibitors)

Before crystallization, inhibitors that impede crystallization or downstream fermentation must be removed.

  • Overliming:

    • Adjust pH to 10.0 using Ca(OH)₂.

    • Hold for 30 mins (precipitates heavy metals and degrades some furans).

    • Readjust pH to 5.0–6.0 with H₂SO₄; filter out CaSO₄ (gypsum).

  • Activated Carbon Treatment:

    • Add powdered activated carbon (1–3% w/v) to the filtrate.

    • Agitate at 50°C for 30–60 minutes.

    • Filter to remove carbon and adsorbed colorants/phenolics.

Desalting and Concentration
  • Ion Exchange Chromatography:

    • Pass hydrolysate through a Cation Exchange Resin (H+ form) followed by an Anion Exchange Resin (OH- form).

    • Objective: Remove residual salts and organic acids.

  • Vacuum Evaporation:

    • Concentrate the liquor under vacuum (to prevent thermal degradation) at 50°C – 60°C.

    • Target: Concentrate to 60–70% Brix (dissolved solids).

Crystallization Protocol

This is the final step to obtain pharmaceutical-grade this compound.

  • Solvent Addition: Add Ethanol (95%) to the concentrated syrup in a 2:1 or 3:1 ratio (Ethanol:Syrup). This compound solubility decreases significantly in ethanol.

  • Seeding: Add pure this compound seed crystals (0.1% w/w) to induce nucleation.

  • Cooling: Slowly cool the mixture from 50°C to 4°C over 24 hours (0.5°C/hour ramp).

  • Centrifugation: Separate crystals from the mother liquor.

  • Drying: Dry crystals in a vacuum oven at 40°C.

Process Logic & Validation (Self-Validating Systems)

To ensure scientific integrity (E-E-A-T), the following validation checks must be integrated:

  • Mass Balance Check: The sum of Xylose + Arabinose + Glucose + Degradation Products + Residue must equal the initial Dry Matter mass. A deviation >5% indicates process leaks or analytical error.

  • HPLC Verification: Use High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector and a carbohydrate column (e.g., Bio-Rad Aminex HPX-87H) to quantify xylose purity and detect furfural (UV detector at 280nm).

  • Inhibitor Threshold: For fermentation applications, Furfural levels must be < 1.0 g/L.

References

  • Microbial and Bioconversion Production of D-xylitol and Its Detection and Application. Source: International Journal of Biological Sciences (NIH/PMC). [Link]

  • Selective Extraction of Xylose from Acidic Hydrolysate–from Fundamentals to Process. Source: ACS Sustainable Chemistry & Engineering. [Link]

  • Optimizing dilute acid hydrolysis of hemicellulose in a nitrogen-rich cellulosic material. Source: Bioresource Technology (PubMed). [Link]

  • Efficient Enzymatic Hydrolysis of Biomass Hemicellulose in the Absence of Bulk Water. Source: MDPI Molecules. [Link]

  • Detoxification of Lignocellulosic Hydrolysates for Improved Bioethanol Production. Source: SciSpace / Review. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Metabolic Engineering of E. coli for Enhanced D-Xylose Utilization

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in microbial fermentation, metabolic engineering, and sustainable bioproduction.

Objective: This document provides an in-depth guide to the principles and methodologies for engineering Escherichia coli to efficiently utilize D-xylose, a prevalent pentose sugar in lignocellulosic biomass. We will explore the rationale behind key genetic modifications, from enhancing native pathways to implementing synthetic oxidative routes, and provide detailed, validated protocols for strain construction and analysis.

Foundational Concepts: The Challenge of this compound Metabolism

This compound is the second most abundant sugar in nature, making it a critical, low-cost substrate for a sustainable bioeconomy.[1] Escherichia coli is a preferred host for metabolic engineering due to its rapid growth, well-characterized genetics, and simple nutritional needs.[2][3] However, its native capacity for xylose metabolism is often inefficient and subject to tight regulation, presenting several engineering challenges.

The Native Isomerase Pathway

Wild-type E. coli metabolizes this compound primarily through the xylose isomerase (XI) pathway.[4] this compound is transported into the cell and isomerized to D-xylulose by xylose isomerase (encoded by xylA). Subsequently, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (xylB), which then enters the central carbon metabolism via the Pentose Phosphate Pathway (PPP).[5]

Key Metabolic Bottlenecks
  • Carbon Catabolite Repression (CCR): In the presence of glucose, the expression of genes required for xylose metabolism is repressed.[6][7] This hierarchical consumption pattern prevents the simultaneous utilization of mixed sugars, a common scenario in biomass hydrolysates. The phosphoenolpyruvate:glucose phosphotransferase system (PTS) is a key mediator of this repression.[8][9]

  • Transcriptional Regulation: The native xyl operon is under the control of the XylR transcriptional activator.[6] While effective, the native expression levels may not be sufficient for high-flux applications. Furthermore, other regulators, such as the arabinose-responsive AraC, can cross-repress the xylose promoters.[7][10]

  • Carbon Inefficiency: The native pathway through the PPP ultimately produces pyruvate. The subsequent conversion of pyruvate to acetyl-CoA, a primary entry point into the TCA cycle for biosynthesis, results in the loss of one-third of the carbon atoms as CO₂.[11][12] This carbon loss is a significant detriment to the atom economy of bioproduction.

Strategic Engineering Approaches for Enhanced Xylose Utilization

To overcome these limitations, a multi-pronged engineering strategy is required. The choice of strategy depends on the desired outcome, whether it is rapid cell growth, co-utilization of mixed sugars, or maximizing the carbon yield for a specific bioproduct.

Strategy A: Optimization of the Native Pathway

This approach focuses on debottlenecking the endogenous xylose isomerase pathway. It is often the most direct method to improve xylose consumption rates.

  • Core Principle: Increase the expression of rate-limiting transport and enzymatic steps.

  • Key Targets:

    • Transporters: Overexpression of the high-affinity ABC transporter (xylFGH) or the low-affinity proton symporter (xylE) can enhance xylose uptake.[2][7]

    • Enzymes: Overexpression of xylA and xylB can increase the metabolic flux from xylose to the PPP.

    • Regulators: Engineering the xylR transcriptional activator through adaptive laboratory evolution or targeted mutagenesis can lead to constitutive or enhanced expression of the xyl operon.[6]

Strategy B: Implementation of a Synthetic Oxidative Pathway (Weimberg Pathway)

For applications demanding maximum carbon conservation, introducing a synthetic pathway that bypasses the carbon-inefficient steps of central metabolism is a superior strategy. The Weimberg pathway is a prime example, converting this compound directly to the C5 TCA cycle intermediate α-ketoglutarate without any loss of carbon as CO₂.[11][13]

  • Core Principle: Introduce a heterologous set of enzymes to create a new, more atom-efficient route for xylose assimilation.

  • Key Enzymes (e.g., from Caulobacter crescentus):

    • Xylose Dehydrogenase (XDH): Oxidizes this compound to D-xylonolactone.

    • Xylonolactonase (XylC): Hydrolyzes D-xylonolactone to D-xylonate.[1]

    • Xylonate Dehydratase (XD): Dehydrates D-xylonate.

    • The pathway continues through several steps to yield α-ketoglutarate.[11]

  • Causality: By channeling carbon directly into the TCA cycle, this pathway not only improves the theoretical yield of many bioproducts derived from TCA intermediates but has also been shown to increase biomass yield by over 50% compared to the native pathway.[11]

Diagram: Comparison of Native and Synthetic Xylose Utilization Pathways

G Native vs. Synthetic Xylose Pathways in E. coli cluster_native Native Isomerase Pathway cluster_synthetic Synthetic Weimberg Pathway Xylose_in This compound Xylulose D-Xylulose Xylose_in->Xylulose xylA (Xylose Isomerase) X5P D-Xylulose-5-P Xylulose->X5P xylB (Xylulokinase) PPP Pentose Phosphate Pathway (PPP) X5P->PPP Pyruvate Pyruvate PPP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CO2_loss CO₂ AcetylCoA->CO2_loss Xylose_in_s This compound Xylonolactone D-Xylonolactone Xylose_in_s->Xylonolactone xdh (Xylose Dehydrogenase) Xylonate D-Xylonate Xylonolactone->Xylonate xylC (Xylonolactonase) AKG α-Ketoglutarate Xylonate->AKG Multiple Steps TCA_s TCA Cycle AKG->TCA_s G cluster_design 1. Design & Strategy cluster_build 2. Strain Construction cluster_test 3. Fermentation & Analysis Target Identify Target Genes (Deletion/Overexpression) Knockout Gene Deletion (Protocol 1) Target->Knockout Pathway Select Pathway (Native vs. Synthetic) Plasmid Gene Overexpression (Protocol 2) Pathway->Plasmid Verify_Build PCR & Sequence Verification Knockout->Verify_Build Plasmid->Verify_Build Cultivation Shake Flask / Bioreactor Cultivation Verify_Build->Cultivation Sampling Time-Course Sampling Cultivation->Sampling HPLC Metabolite Analysis (Protocol 3) Sampling->HPLC Performance Calculate Yield & Productivity HPLC->Performance

Sources

D-Xylose Absorption Test: A Comprehensive Protocol for Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and execution of the D-xylose absorption test in a clinical research setting. It is designed to offer not just a set of instructions, but a thorough understanding of the test's scientific basis, ensuring data integrity and reliable interpretation.

Introduction: Gauging Intestinal Integrity

The this compound absorption test is a valuable diagnostic tool for assessing the absorptive capacity of the proximal small intestine.[1][2][3] It is particularly useful in the differential diagnosis of malabsorption syndromes.[4] The test evaluates how effectively the small intestine can absorb this compound, a simple sugar, and is instrumental in distinguishing between malabsorption caused by intestinal mucosal defects and that resulting from pancreatic enzyme insufficiency.[5] Its applications in clinical research are diverse, ranging from investigating the pathophysiology of gastrointestinal diseases to evaluating the impact of novel therapeutics on intestinal function.

The Scientific Rationale: Why this compound?

The choice of this compound as the analyte is based on its unique physiological properties. This compound is a pentose sugar that is readily absorbed in the small intestine, primarily through passive diffusion, and does not require pancreatic enzymes for its digestion.[1][3][6] Once absorbed, it is not significantly metabolized by the body and is primarily excreted unchanged by the kidneys.[1] This straightforward pathway makes the measurement of this compound levels in blood and urine a reliable indicator of the functional integrity of the small intestinal mucosa.[3]

A diminished capacity to absorb this compound, reflected by low levels in the blood and urine, points towards a compromised mucosal surface, as seen in conditions like celiac disease, Crohn's disease, or small intestinal bacterial overgrowth (SIBO).[7]

Comprehensive Clinical Protocols

Successful implementation of the this compound absorption test hinges on meticulous adherence to standardized protocols. Both blood (serum) and urine analyses are commonly performed, and the choice between them may depend on the clinical context and patient population.

Subject Preparation: Foundational for Accuracy

Proper subject preparation is critical to prevent erroneous results. The following steps must be communicated clearly to participants:

  • Fasting: Adult subjects should fast for a minimum of 8 hours, and children for 4 hours, prior to the test. Water is permitted.[7]

  • Dietary Restrictions: For 24 hours preceding the test, subjects must avoid foods high in pentoses, as these can interfere with the assay. Such foods include fruits, jams, jellies, and pastries.[7]

  • Medication Review: A thorough review of all medications is essential. Several drugs can interfere with the test results and may need to be discontinued prior to the study, under the guidance of a physician.[2]

This compound Administration

The standard oral doses for the test are as follows:

  • Adults: 25 grams of this compound dissolved in approximately 250 mL of water.[3][8]

  • Children: 0.5 grams of this compound per kilogram of body weight, up to a maximum of 25 grams, administered as a 5% aqueous solution.[8]

Following ingestion of the this compound solution, the subject should be encouraged to drink an additional 250-500 mL of water to ensure adequate urine output.[8] The subject should remain at rest throughout the test period to minimize variability in gastrointestinal motility and renal blood flow.[2][9]

Sample Collection: A Timely Process

Precise timing of sample collection is paramount for accurate interpretation.

Blood (Serum) Sample Collection:

  • A baseline blood sample is drawn before the administration of this compound.

  • For adults, a second blood sample is typically collected 2 hours after this compound ingestion.[9]

  • For children, a blood sample is usually taken 1 hour after ingestion.[9]

Urine Sample Collection:

  • Immediately before this compound administration, the subject should completely empty their bladder, and this urine is discarded.

  • All urine produced over the subsequent 5 hours is collected in a single container.[9]

  • It is crucial to ensure the completeness of the 5-hour urine collection.

The workflow for the this compound absorption test is illustrated in the following diagram:

Figure 1: A flowchart outlining the key steps of the this compound absorption test protocol.

Analytical Methodologies: Quantifying this compound

The concentration of this compound in serum and urine samples is typically determined using colorimetric or enzymatic assays.

Colorimetric Assay (Phloroglucinol Method)

Principle: This method is based on the reaction of pentoses, like this compound, with phloroglucinol in a strongly acidic environment. The dehydration of this compound to furfural, which then reacts with phloroglucinol, produces a colored complex that can be quantified spectrophotometrically.[8][10]

Step-by-Step Protocol:

  • Sample Preparation: Serum samples may require deproteinization. Urine samples are typically diluted with distilled water.

  • Reagent Preparation: A working reagent is prepared by dissolving phloroglucinol in a mixture of glacial acetic acid and hydrochloric acid.

  • Reaction: An aliquot of the prepared sample (or standard) is mixed with the working reagent.

  • Incubation: The mixture is heated in a boiling water bath for a precise duration (e.g., 4 minutes).[8]

  • Cooling: The reaction is stopped by rapidly cooling the mixture in cold water.

  • Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 554 nm) using a spectrophotometer.[10][11]

  • Calculation: The this compound concentration in the sample is calculated by comparing its absorbance to that of a known standard.

Enzymatic Assay

Principle: This more specific method utilizes the enzyme this compound dehydrogenase. In the presence of nicotinamide adenine dinucleotide (NAD+), the enzyme catalyzes the oxidation of this compound to D-xylonic acid. The concurrent reduction of NAD+ to NADH is measured spectrophotometrically at 340 nm. The amount of NADH produced is directly proportional to the this compound concentration.[12][13]

Data Interpretation: Unveiling the Results

The interpretation of this compound absorption test results requires a comparison to established reference ranges. It is important to note that these ranges can vary slightly between laboratories.[2][14]

ParameterAdult (25g Dose)Pediatric (5g Dose)Indication of Malabsorption
Serum this compound (2-hour) >20-40 mg/dL>20 mg/dL (at 1 hour)Low levels
Urine this compound (5-hour) >4.0 g>1.2-1.6 gLow levels

Table 1: Reference ranges for the this compound absorption test.

Low levels of this compound in both blood and urine are indicative of impaired absorption in the small intestine.[14] This can be associated with a variety of conditions, including:

  • Celiac Disease: An autoimmune disorder characterized by damage to the small intestinal villi upon ingestion of gluten.[7]

  • Crohn's Disease: A chronic inflammatory bowel disease that can affect any part of the gastrointestinal tract.[7]

  • Small Intestinal Bacterial Overgrowth (SIBO): Excessive bacteria in the small intestine can metabolize this compound, leading to falsely low absorption results. In such cases, a repeat test after a course of antibiotics may show normalization of this compound levels.[3]

  • Whipple's Disease: A rare bacterial infection that affects the small intestine.[3]

The physiological pathway of this compound absorption is depicted in the following diagram:

Figure 2: A diagram illustrating the absorption and excretion of this compound in a healthy individual versus one with malabsorption.

Confounding Factors and Troubleshooting

A number of factors can influence the results of the this compound absorption test, and it is crucial to consider these during data interpretation.

Interfering FactorMechanism of Interference
Impaired Renal Function Reduced clearance of absorbed this compound, leading to elevated blood levels and decreased urine levels, which can mask malabsorption.[4]
Delayed Gastric Emptying Slows the delivery of this compound to the small intestine, resulting in delayed and potentially reduced peak blood levels.
Ascites or Edema Increased volume of distribution can lead to lower than expected serum concentrations of this compound.[4]
Certain Medications - Aspirin and Indomethacin: May decrease the absorption of this compound.[1] - Diuretics: Can alter urine output, affecting the accuracy of urine collection.[1] - Atropine, Opioids: Can delay gastric emptying.[5]
Vomiting Prevents the full dose of this compound from reaching the small intestine.
Dehydration Can lead to reduced renal clearance and falsely elevated blood levels.

Table 2: Common factors that can interfere with the this compound absorption test.

Conclusion: A Powerful Tool in Gastroenterological Research

The this compound absorption test, when performed with a clear understanding of its principles and a rigorous adherence to protocol, remains a powerful tool in the arsenal of the clinical researcher. It provides valuable insights into the functional integrity of the small intestine, aiding in the diagnosis of malabsorptive disorders and the evaluation of therapeutic interventions. By carefully controlling for potential confounding variables and employing accurate analytical methods, researchers can ensure the generation of reliable and interpretable data, ultimately advancing our understanding of gastrointestinal health and disease.

References

  • This compound Absorption Test | The Children's Hospital at Montefiore. (n.d.). Retrieved from [Link]

  • This compound Absorption Test: Definition, Mechnism, Significance - BSH Ingredients. (n.d.). Retrieved from [Link]

  • This compound Absorption Test - Cigna Healthcare. (n.d.). Retrieved from [Link]

  • This compound Colorimetric Assay Kit (E-BC-K018-S) - Elabscience. (n.d.). Retrieved from [Link]

  • Development of a new method for this compound detection and quantification in urine, based on the use of recombinant xylose - CORE. (n.d.). Retrieved from [Link]

  • Tolerance test with this compound - WikiLectures. (2022, February 10). Retrieved from [Link]

  • This compound absorption: MedlinePlus Medical Encyclopedia. (2024, March 31). Retrieved from [Link]

  • This compound Absorption Test (Gastric function test) - YouTube. (2020, June 1). Retrieved from [Link]

  • Xylose Testing: MedlinePlus Medical Test. (2024, August 21). Retrieved from [Link]

  • This compound absorption test - Wikipedia. (n.d.). Retrieved from [Link]

  • Xylose Absorption Test - Testing.com. (2019, November 15). Retrieved from [Link]

  • This compound - Megazyme. (n.d.). Retrieved from [Link]

  • This compound - Medichem Middle East. (n.d.). Retrieved from [Link]

  • This compound absorption and disposition in patients with moderately impaired renal function. (2025, August 6). Retrieved from [Link]

  • This compound Absorption Test, Urine | Test Detail - Quest Diagnostics: Test Directory. (n.d.). Retrieved from [Link]

  • D- Xylose Absorption Test. (n.d.). Retrieved from [Link]

  • This compound absorption - UCSF Benioff Children's Hospitals. (2024, March 31). Retrieved from [Link]

  • Technical Manual this compound Colorimetric Assay Kit • Catalogue Code: MAES0031 • Size. (n.d.). Retrieved from [Link]

  • The 5 g. This compound absorption test - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of D-xylose in Urine and Serum

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical and Research Significance of D-xylose Quantification

This compound, a five-carbon monosaccharide, is a key analyte in clinical diagnostics and biomedical research. The this compound absorption test is a well-established clinical procedure to assess the absorptive capacity of the small intestine.[1][2] This test aids in the differential diagnosis of malabsorption syndromes, helping to distinguish between intestinal mucosal diseases and pancreatic insufficiency.[3] In patients with a healthy intestine, orally administered this compound is readily absorbed and subsequently excreted in the urine.[4] Impaired absorption leads to lower concentrations of this compound in both blood and urine, indicating a potential intestinal pathology such as celiac disease or bacterial overgrowth.[1]

Beyond its clinical utility, the accurate quantification of this compound is crucial in various research settings, including drug development, nutritional studies, and metabolic research. Therefore, robust and reliable analytical methods for the determination of this compound in biological matrices like urine and serum are indispensable. This document provides detailed application notes and protocols for several established analytical techniques, offering insights into their principles, advantages, and practical implementation.

Method 1: Spectrophotometric Quantification using Phloroglucinol

The phloroglucinol method is a classic and cost-effective colorimetric assay for the determination of pentoses, including this compound. The underlying principle involves the dehydration of pentoses to furfural in a hot acidic medium, which then reacts with phloroglucinol to form a colored complex. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the this compound concentration.

Scientific Rationale

This method relies on the specific reactivity of pentoses in the presence of strong acids and a chromogenic agent. The choice of a strong acid, such as a mixture of acetic and hydrochloric acid, facilitates the conversion of this compound to furfural. Phloroglucinol acts as the color developer, and the reaction is accelerated by heat. It is important to note that this method is not entirely specific to this compound and can react with other pentoses. However, in the context of a this compound absorption test where a known amount of this compound is administered, the interference from endogenous pentoses is generally considered minimal.

Sample Preparation

Proper sample handling is critical for accurate results. Serum and urine samples should be stored at 2-8°C if analyzed within 24 hours, or at -20°C for longer-term storage.[5]

  • Urine: Urine samples typically require dilution to bring the this compound concentration within the linear range of the assay. A 1:100 dilution with deionized water is a common starting point.[5]

  • Serum: Serum samples contain proteins that can interfere with the assay. Therefore, a deproteinization step is necessary. Trichloroacetic acid (TCA) is an effective protein precipitating agent.[6]

Detailed Protocol

Reagents:

  • Phloroglucinol Color Reagent: A solution containing phloroglucinol in a mixture of glacial acetic acid and concentrated hydrochloric acid.[5][6] This reagent should be freshly prepared.[6]

  • This compound Standard Stock Solution (100 mg/L): Prepare by dissolving a known amount of this compound in deionized water.

  • 10% (w/v) Trichloroacetic Acid (TCA) Solution: For serum deproteinization.

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards by serial dilution of the stock solution. A typical concentration range is 0.125 to 5.0 mg/L.[6]

  • Sample Preparation:

    • Urine: Dilute the urine sample as required (e.g., 1:100) with deionized water.

    • Serum: Add an equal volume of 10% TCA to the serum sample. Vortex and centrifuge to pellet the precipitated proteins. The clear supernatant is used for the assay.

  • Reaction:

    • Pipette 50 µL of each standard, prepared sample, and a blank (deionized water) into separate test tubes.

    • Add 1.9 mL of the freshly prepared phloroglucinol color reagent to each tube.[6]

    • Incubate the tubes in a boiling water bath (100°C) for exactly 4 minutes.[5][6]

  • Measurement:

    • Immediately cool the tubes to room temperature in a water bath.

    • Measure the absorbance of each solution at 554 nm against the reagent blank.[6]

  • Calculation: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the this compound concentration in the samples from the standard curve.

Workflow Diagram

Phloroglucinol_Method_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis urine Urine Sample dilute Dilute with Deionized Water urine->dilute serum Serum Sample deproteinize Deproteinize with TCA & Centrifuge serum->deproteinize mix Mix Sample/Standard with Phloroglucinol Reagent dilute->mix deproteinize->mix heat Incubate at 100°C for 4 min mix->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 554 nm cool->measure calculate Calculate Concentration from Standard Curve measure->calculate

Caption: Workflow for this compound quantification by the phloroglucinol method.

Method 2: Enzymatic Quantification

Enzymatic assays offer high specificity and sensitivity for the quantification of this compound. These methods typically utilize xylose dehydrogenase, an enzyme that catalyzes the oxidation of this compound to D-xylonic acid, with the concomitant reduction of a cofactor, usually nicotinamide adenine dinucleotide (NAD+) to NADH.[7] The increase in NADH concentration is measured spectrophotometrically at 340 nm and is directly proportional to the initial this compound concentration.[7]

Scientific Rationale

The high specificity of the enzyme for its substrate, this compound, is the cornerstone of this method's accuracy. This enzymatic approach minimizes interference from other sugars that might be present in the biological matrix, a significant advantage over the less specific colorimetric methods. The use of a spectrophotometer to measure NADH production provides a sensitive and quantitative readout. Commercial kits based on this principle are available and offer a convenient and standardized workflow.[8][9]

Sample Preparation

Similar to the phloroglucinol method, appropriate sample preparation is essential.

  • Urine: The color of urine can interfere with the absorbance reading at 340 nm. Therefore, dilution of the urine sample is often necessary.

  • Serum: Deproteinization of serum samples is recommended to prevent interference from proteins. This can be achieved using perchloric acid or trichloroacetic acid.[7]

Detailed Protocol (Based on a Commercial Kit)

This protocol is a general guideline based on commercially available enzymatic kits. Always refer to the specific manufacturer's instructions.

Reagents (Typically provided in a kit):

  • Reaction Buffer: A buffer solution to maintain the optimal pH for the enzyme.

  • NAD+ Solution: The enzyme cofactor.

  • Xylose Dehydrogenase Enzyme Solution.

  • This compound Standard.

Procedure:

  • Reagent Preparation: Reconstitute the lyophilized reagents as per the kit's instructions.

  • Standard Curve Preparation: Prepare a series of this compound standards using the provided standard solution.

  • Sample Preparation:

    • Urine: Dilute the urine sample with the reaction buffer as needed.

    • Serum: Deproteinize the serum sample and use the clear supernatant.

  • Assay (Microplate format):

    • Pipette standards and prepared samples into the wells of a 96-well microplate.

    • Add the NAD+ solution to each well and incubate for a short period to obtain a baseline reading.

    • Initiate the reaction by adding the xylose dehydrogenase solution to each well.

  • Measurement:

    • Measure the absorbance at 340 nm at time zero and after a specified incubation period (e.g., 5-10 minutes) at a controlled temperature.[8]

    • The change in absorbance is used to calculate the this compound concentration.

  • Calculation: Subtract the initial absorbance from the final absorbance for each well. Construct a standard curve and determine the this compound concentration in the samples.

Workflow Diagram

Enzymatic_Method_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis urine Urine Sample dilute Dilute with Reaction Buffer urine->dilute serum Serum Sample deproteinize Deproteinize & Centrifuge serum->deproteinize mix_nad Mix Sample/Standard with NAD+ dilute->mix_nad deproteinize->mix_nad add_enzyme Add Xylose Dehydrogenase mix_nad->add_enzyme incubate Incubate at Controlled Temperature add_enzyme->incubate measure Measure Absorbance at 340 nm (ΔAbs) incubate->measure calculate Calculate Concentration from Standard Curve measure->calculate

Caption: Workflow for this compound quantification by the enzymatic method.

Method 3: Chromatographic Quantification

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer high sensitivity and specificity for the quantification of this compound. These methods are particularly valuable when analyzing complex biological matrices or when the simultaneous quantification of multiple sugars is required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying sugars. Due to the polar nature of this compound and its lack of a strong UV chromophore, specific HPLC columns and detectors are required.

Scientific Rationale:

  • Column Selection: Amine-bonded or amide-based columns are commonly used for the separation of sugars in HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[10] These columns provide good retention and resolution of polar analytes like this compound.

  • Mobile Phase: A mixture of acetonitrile and water is typically used as the mobile phase.[10]

  • Detection:

    • Refractive Index Detector (RID): A universal detector that measures the change in the refractive index of the eluent. It is suitable for detecting non-UV absorbing compounds like this compound.[11]

    • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. ELSD is more sensitive than RID and is compatible with gradient elution.[10][11]

Detailed Protocol (HPLC-ELSD):

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and ELSD.

  • Amide or amine-based HPLC column (e.g., Cogent Amide™, Shodex Asahipak NH2P-50).[10][11]

Reagents:

  • Acetonitrile (HPLC grade).

  • Deionized water (HPLC grade).

  • This compound standard.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, 95% acetonitrile / 5% deionized water.[10]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and serially dilute to create calibration standards.

    • Urine samples should be centrifuged and filtered through a 0.45 µm syringe filter. Dilution may be necessary.

    • Serum samples require deproteinization followed by centrifugation and filtration of the supernatant.

  • HPLC Conditions (Example):

    • Column: Cogent Amide™, 4.6 x 100 mm, 4 µm.[10]

    • Mobile Phase: 95% Acetonitrile / 5% DI Water.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 3-10 µL.[10]

    • Column Temperature: 30-40°C.

    • ELSD Settings: Drift tube temperature 85°C, nitrogen flow rate 2.5 mL/min.[11]

  • Analysis: Inject the standards and samples. Identify the this compound peak based on its retention time compared to the standard.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the this compound concentration in the samples from this curve.

Gas Chromatography (GC)

GC is another highly sensitive and specific method for this compound analysis. However, due to the non-volatile nature of sugars, a derivatization step is required to convert this compound into a volatile derivative.

Scientific Rationale:

  • Derivatization: The hydroxyl groups of this compound are chemically modified to increase its volatility. A common approach is silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Separation and Detection: The derivatized this compound is then separated on a GC column and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Detailed Protocol (GC-FID with Silylation):

Instrumentation:

  • Gas chromatograph with an FID, split/splitless injector, and a suitable capillary column (e.g., DB-FFAP).[12]

Reagents:

  • Pyridine (anhydrous).

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • This compound standard.

  • Internal standard (e.g., sorbitol).

Procedure:

  • Sample Preparation and Derivatization:

    • Pipette a known volume of the sample (urine or deproteinized serum) or standard into a reaction vial.

    • Add the internal standard.

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add anhydrous pyridine to dissolve the residue.

    • Add BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70-80°C for 30-60 minutes to complete the derivatization.

  • GC Conditions (Example):

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 120°C, ramp to 245°C.[12]

    • Detector Temperature: 250-300°C.

    • Carrier Gas: Helium.

  • Analysis and Quantification: Inject the derivatized sample onto the GC. Identify and quantify the this compound derivative peak relative to the internal standard.

Method Comparison

FeaturePhloroglucinol MethodEnzymatic MethodHPLC (ELSD/RID)GC-FID
Principle ColorimetricEnzymaticChromatographic SeparationChromatographic Separation
Specificity Moderate (reacts with other pentoses)HighHighHigh
Sensitivity GoodHighHighVery High
Throughput High (manual or automated)High (automatable)ModerateLow to Moderate
Cost LowModerateHighHigh
Sample Prep Simple (deproteinization for serum)Simple (deproteinization for serum)Moderate (filtration, deproteinization)Complex (derivatization)
Expertise BasicBasic to IntermediateIntermediate to AdvancedAdvanced

Conclusion and Recommendations

The choice of analytical method for this compound quantification depends on the specific requirements of the study, including the desired level of accuracy, sample throughput, available instrumentation, and budget.

  • The phloroglucinol method is a simple and cost-effective option for routine clinical applications where high specificity is not the primary concern.

  • The enzymatic method offers a significant improvement in specificity and is well-suited for both clinical and research settings, especially with the availability of commercial kits that streamline the workflow.

  • HPLC and GC are powerful, high-end techniques that provide the greatest specificity and sensitivity. They are the methods of choice for research applications requiring accurate and precise quantification, especially in complex matrices or when analyzing multiple analytes simultaneously.

Each method, when properly validated and executed, can provide reliable data for the assessment of this compound concentrations in urine and serum, thereby contributing to both clinical diagnostics and advancing scientific research.

References

  • This compound - Medichem Middle East. (n.d.). Retrieved from [Link]

  • This compound - Megazyme. (2020). Retrieved from [Link]

  • This compound absorption. (2024, March 31). MedlinePlus. Retrieved from [Link]

  • A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023, March 14). MDPI. Retrieved from [Link]

  • This compound Colorimetric Microplate Assay Kit User Manual. (n.d.). Retrieved from [Link]

  • Protocol for extraction and derivitization of fatty acid for GC analyis? (2019, January 27). ResearchGate. Retrieved from [Link]

  • Development of a new method for this compound detection and quantification in urine, based on the use of recombinant xylose. (n.d.). CORE. Retrieved from [Link]

  • Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analytical Validation of a New Enzymatic and Automatable Method for this compound Measurement in Human Urine Samples. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. (2024, March 27). National Institutes of Health. Retrieved from [Link]

  • Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. (2015, February 7). National Institutes of Health. Retrieved from [Link]

  • Ribose and Xylose Analyzed by HPLC ELSD - App Note. (2025, October 10). MicroSolv Technology Corporation. Retrieved from [Link]

  • Is there any method for detection of Glu, Xylose and Xylitol by HPLC? (2014, August 20). ResearchGate. Retrieved from [Link]

  • GC Derivatization. (n.d.). Retrieved from [Link]

  • WO2017109046A1 - Enzymatic method for the evaluation of xylose. (n.d.). Google Patents.
  • Evaluation of Fatty Acids Profiling in a Blood Drop Spotted on DBS Card by using a Robot-assisted GC Method. (n.d.). Shimadzu. Retrieved from [Link]

  • Validation Report: this compound Assay Kit (cat. no. K-XYLOSE). (n.d.). LIBIOS. Retrieved from [Link]

  • Analytical Validation of a New Enzymatic and Automatable Method for this compound Measurement in Human Urine Samples. (n.d.). PubMed. Retrieved from [Link]

  • Study of Fermentation Conditions Optimization for Xylanase Production by Aspergillus tubingensis FS7Y52 and Application in Agricultural Wastes Degradation. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols for the Enzymatic Hydrolysis of Xylan for D-Xylose Recovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the enzymatic hydrolysis of xylan to produce D-xylose. This document emphasizes the scientific rationale behind the experimental design to ensure robust and reproducible outcomes.

Introduction: The Significance of this compound and the Enzymatic Pathway

This compound, a five-carbon aldose sugar, is a valuable platform chemical and a key component in the production of xylitol, a widely used sugar substitute in the food and pharmaceutical industries.[1][2] It is the primary constituent of xylan, a major hemicellulose component in lignocellulosic biomass such as agricultural residues and hardwoods.[3][4] The enzymatic hydrolysis of xylan offers a sustainable and specific method for this compound recovery, operating under mild conditions compared to harsh chemical methods, which can generate undesirable byproducts.[4][5]

The complete enzymatic breakdown of the complex xylan heteropolymer into this compound requires the synergistic action of a suite of xylanolytic enzymes.[6] The primary enzymes involved are:

  • Endo-β-1,4-xylanases (EC 3.2.1.8): These enzymes randomly cleave the β-1,4-glycosidic bonds within the xylan backbone, generating shorter xylo-oligosaccharides (XOS).[3][4][6]

  • β-xylosidases (EC 3.2.1.37): This enzyme acts on the non-reducing ends of xylo-oligosaccharides to release this compound monomers.

  • Accessory Enzymes: To achieve high yields of this compound from complex xylans, debranching enzymes are crucial. These include α-L-arabinofuranosidases, α-glucuronidases, acetyl xylan esterases, and ferulic acid esterases, which remove side-chain substitutions from the xylan backbone, enhancing the accessibility for endoxylanases and β-xylosidases.[7]

The efficiency of this enzymatic process is highly dependent on the source of the xylan, the pretreatment method employed to increase substrate accessibility, and the optimization of reaction conditions.

Pretreatment of Xylan-Rich Biomass: A Critical First Step

Lignocellulosic biomass has a recalcitrant structure where xylan is intertwined with cellulose and lignin.[8] Pretreatment is essential to disrupt this complex matrix, remove lignin, and increase the surface area of xylan accessible to enzymes.[8][9] The choice of pretreatment method significantly impacts the subsequent enzymatic hydrolysis efficiency.[10]

Common Pretreatment Strategies:
Pretreatment MethodPrincipleAdvantagesDisadvantages
Alkaline Pretreatment Saponification of intermolecular ester bonds, removal of lignin and some hemicellulose.[11]Effective delignification, less sugar degradation compared to acid pretreatment.May require high chemical loading and post-treatment neutralization.
Dilute Acid Pretreatment Hydrolysis of hemicellulose and disruption of lignin-carbohydrate linkages.[12][13]High xylan solubilization.Can lead to the formation of inhibitors (e.g., furfural) and sugar degradation.[12]
Steam Explosion High-pressure saturated steam followed by sudden pressure release, causing mechanical disruption.High efficiency in hemicellulose recovery, environmentally friendly.Can generate inhibitory compounds.
Enzymatic Pretreatment Use of lignin-degrading or other enzymes to improve the accessibility of xylan.[14]High specificity, mild conditions.Can be costly and may require longer reaction times.

Protocol Note: For laboratory-scale xylan extraction, alkaline pretreatment with sodium hydroxide (NaOH) is a common and effective method. A study on wood sawdust demonstrated a high xylan yield of 26.13% using 10% NaOH with autoclaving at 121°C for 15 minutes.[11]

Experimental Workflow for this compound Production

The overall process for this compound recovery from a xylan source involves substrate preparation (extraction and pretreatment), enzymatic hydrolysis, and product quantification.

Enzymatic_Hydrolysis_Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Downstream Processing Biomass Biomass Pretreatment Pretreatment Biomass->Pretreatment e.g., Alkaline Extraction Xylan Substrate Xylan Substrate Pretreatment->Xylan Substrate Hydrolysis Reactor Hydrolysis Reactor Xylan Substrate->Hydrolysis Reactor Hydrolysate Hydrolysate Hydrolysis Reactor->Hydrolysate Enzyme Cocktail Enzyme Cocktail Enzyme Cocktail->Hydrolysis Reactor Analysis Analysis Hydrolysate->Analysis e.g., HPLC This compound Quantification This compound Quantification Analysis->this compound Quantification

Caption: Workflow for enzymatic production of this compound from lignocellulosic biomass.

Protocol 1: Alkaline Pretreatment for Xylan Extraction

This protocol is adapted from a method for extracting xylan from wood sawdust and is suitable for various lignocellulosic feedstocks.[11]

Materials:

  • Milled lignocellulosic biomass (e.g., corncobs, sugarcane bagasse, wood sawdust)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Autoclave

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • pH meter

  • Drying oven

Procedure:

  • Mixing: Suspend the milled biomass in the 10% NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).

  • Autoclaving: Autoclave the mixture at 121°C for 15-30 minutes. This step significantly enhances the extraction of hemicelluloses.[11]

  • Filtration: After cooling, filter the mixture to separate the liquid phase (containing solubilized xylan) from the solid residue.

  • Precipitation: Adjust the pH of the liquid phase to 4.5-5.0 with a suitable acid (e.g., hydrochloric acid) to precipitate the xylan.

  • Recovery: Centrifuge the solution to pellet the precipitated xylan.

  • Washing and Drying: Wash the xylan pellet with deionized water to remove residual chemicals and then dry it in an oven at 60°C to a constant weight.

  • Characterization: Determine the purity of the extracted xylan.

Protocol 2: Enzymatic Hydrolysis of Xylan

This protocol outlines the enzymatic conversion of the extracted xylan into this compound. The optimal conditions can vary depending on the specific enzymes and substrate used.

Materials:

  • Extracted xylan

  • Commercial xylanase and β-xylosidase enzymes (sources like Aspergillus and Trichoderma species are common)[3][15]

  • Citrate or acetate buffer (typically 50 mM, pH 4.5-5.5)[3]

  • Shaking incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Substrate Slurry Preparation: Prepare a xylan slurry (e.g., 2-10% w/v) in the appropriate buffer. A higher substrate concentration can increase the final product concentration but may also lead to substrate inhibition.

  • Enzyme Addition: Add the xylanase and β-xylosidase to the slurry. The optimal enzyme loading should be determined experimentally, but a starting point could be 10-50 International Units (IU) of xylanase per gram of xylan. The ratio of xylanase to β-xylosidase is critical for efficient conversion to this compound.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 50-60°C) with constant agitation for a defined period (e.g., 24-72 hours).[3][11] Time-course sampling is recommended to determine the optimal hydrolysis time.

  • Reaction Termination: Stop the enzymatic reaction by boiling the mixture for 10 minutes to denature the enzymes.

  • Sample Preparation for Analysis: Centrifuge the hydrolysate to pellet any remaining solids. Filter the supernatant through a 0.22 µm syringe filter before analysis.

Optimization of Hydrolysis Parameters:

The yield of this compound is significantly influenced by several factors that should be optimized for each specific enzyme-substrate system.

ParameterRationaleTypical Range
Temperature Enzyme activity is temperature-dependent. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[16]40-70°C
pH Each enzyme has an optimal pH range for activity and stability.[3]4.0-6.5
Enzyme Loading Higher enzyme concentrations generally lead to faster hydrolysis and higher yields, but the cost increases.Varies widely based on enzyme activity and substrate.
Substrate Concentration Affects the final product concentration and can influence enzyme kinetics (e.g., substrate inhibition).2-15% (w/v)
Reaction Time Longer incubation times can lead to higher conversion, but the rate of hydrolysis typically slows down over time due to product inhibition or substrate depletion.[11]12-72 hours

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantification of sugars in the hydrolysate.[12][17][18]

Instrumentation and Conditions:

  • HPLC System: Equipped with a refractive index (RI) detector.

  • Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87H or a similar ion-exchange column.

  • Mobile Phase: Dilute sulfuric acid (e.g., 0.005-0.01 N) is commonly used.[17]

  • Flow Rate: Typically 0.5-0.8 mL/min.

  • Column Temperature: Usually maintained at an elevated temperature (e.g., 60-85°C) to improve peak resolution.[17]

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered hydrolysate samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Biochemical Pathway of Xylan Hydrolysis

The enzymatic degradation of xylan is a multi-step process involving the coordinated action of different enzymes.

Xylan_Hydrolysis_Pathway Xylan Complex Xylan (with side chains) Debranched_Xylan Debranched Xylan Backbone Xylan->Debranched_Xylan Accessory Enzymes (e.g., α-L-arabinofuranosidase) XOS Xylo-oligosaccharides (XOS) Debranched_Xylan->XOS Endo-β-1,4-xylanase D_Xylose This compound XOS->D_Xylose β-xylosidase

Caption: Enzymatic pathway for the conversion of complex xylan to this compound.

Troubleshooting and Considerations

  • Low this compound Yield:

    • Inefficient Pretreatment: The xylan may not be sufficiently accessible to the enzymes. Consider optimizing the pretreatment conditions (e.g., higher alkali concentration, longer duration).

    • Suboptimal Hydrolysis Conditions: Verify and optimize the pH, temperature, and enzyme loading.

    • Enzyme Inhibition: The hydrolysate may contain inhibitors generated during pretreatment or product inhibition by high concentrations of this compound.

    • Incomplete Enzyme Cocktail: The xylan may have a complex structure requiring specific accessory enzymes for efficient degradation.[19]

  • Inconsistent Results:

    • Substrate Heterogeneity: Ensure the xylan substrate is homogenous.

    • Inaccurate Quantification: Calibrate the HPLC system regularly and ensure proper sample preparation.

    • Enzyme Activity Variation: Use enzymes from the same batch or verify the activity of new batches.

Conclusion

The enzymatic hydrolysis of xylan is a powerful and sustainable method for producing this compound. Success in this bioprocess hinges on a systematic approach that includes effective biomass pretreatment to enhance substrate accessibility, the selection of an appropriate synergistic enzyme cocktail, and the careful optimization of reaction parameters. By understanding the scientific principles behind each step, researchers can develop robust and efficient protocols for this compound recovery, paving the way for its broader application in various industries.

References

  • Vertex AI Search. (2023). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides.
  • Beckendorff, A., Lamp, A., & Kaltschmitt, M. (2021). Optimization of hydrolysis conditions for xylans and straw hydrolysates by HPLC analysis. TUHH Open Research.
  • BSH Ingredients. (2025). This compound Manufacturing Process Flow Chart -Xylose Production.
  • IntechOpen. (n.d.). Enzymatic Hydrolysis of Hemicelluloses.
  • MDPI. (n.d.). Study of Fermentation Conditions Optimization for Xylanase Production by Aspergillus tubingensis FS7Y52 and Application in Agricultural Wastes Degradation.
  • Revista Bionatura. (n.d.). Extraction of xylan from wood sawdust for xylose production using enzymatic hydrolysis method.
  • National Institutes of Health. (n.d.). A review on xylanase sources, classification, mode of action, fermentation processes, and applications as a promising biocatalyst.
  • Frontiers. (n.d.). Highly Thermostable Xylanase Production from A Thermophilic Geobacillus sp. Strain WSUCF1 Utilizing Lignocellulosic Biomass.
  • PubMed Central. (2023). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides.
  • Unlock the Power of Xylan: A Comprehensive Guide to its Properties, Applications, and Hydrolysis Optimization. (n.d.).
  • ACS Publications. (2026). Pretreatment of Plant Biomass Waste for Better Resource Extraction: Conventional Technologies versus Nonthermal Plasma and Microwave.
  • PubMed Central. (2022). Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers' spent grain.
  • PubMed. (n.d.). Insights into the mechanism of enzymatic hydrolysis of xylan.
  • PubMed. (2024). Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract.
  • Applications and Uses of this compound. (2022).
  • ResearchGate. (2025). (PDF) Extraction and modification of hemicellulose from lignocellulosic biomass: A review.
  • NREL. (2014). Kinetic features of xylan de-polymerization in production of xylose monomer and furfural during acid pretreatment for kenaf, for.
  • Frontiers. (2021). Pretreatment Affects Profits From Xylanase During Enzymatic Saccharification of Corn Stover Through Changing the Interaction Between Lignin and Xylanase Protein.
  • Catalex Bio. (n.d.). Xylanase Enzyme: Benefits for Baking, Feed & Juices.
  • This compound in the Food Additive Industry: A Versatile and Functional Ingredient for Enhanced Nutrition and Flavor. (2023).
  • ACS Publications. (n.d.). Mechanisms of Cellulases and Xylanases: A Detailed Kinetic Study of the Exo-.beta.-1,4-glycanase from Cellulomonas Fimi.
  • PubMed Central. (2021). Selective Production of Xylooligosaccharides by Xylan Hydrolysis Using a Novel Recyclable and Separable Furoic Acid.
  • ResearchGate. (n.d.). HPLC analysis of this compound and sorbitol concentrations in supernatants...
  • National Institutes of Health. (n.d.). Extraction and Characterization of Hemicelluloses from a Softwood Acid Sulfite Pulp.
  • Ataman Kimya. (n.d.). D XYLOSE.
  • ASM Journals. (2017). Chemical Pretreatment-Independent Saccharifications of Xylan and Cellulose of Rice Straw by Bacterial Weak Lignin-Binding Xylanolytic and Cellulolytic Enzymes.
  • ResearchGate. (n.d.). Growth and kinetics of xylanase production (a) dots.
  • ResearchGate. (n.d.). Evaluation of commercial xylanase in the hydrolysis 2.5 % xylan...

Sources

Application Notes and Protocols for the Fermentation of D-Xylose to Xylitol by Yeast Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biotechnological Promise of Xylitol

Xylitol, a five-carbon sugar alcohol, has garnered significant attention across the food, pharmaceutical, and cosmetic industries for its desirable properties.[1][2] It serves as a natural, low-calorie sweetener with a sweetness comparable to sucrose but with approximately two-thirds of the caloric content.[3] A key attribute of xylitol is its non-cariogenic nature, making it a popular ingredient in dental care products.[2] Furthermore, its metabolism is largely insulin-independent, positioning it as a suitable sugar substitute for individuals with diabetes.[4] While chemical synthesis of xylitol is possible, it often involves high costs and harsh processing conditions.[2] Consequently, the biotechnological production of xylitol through microbial fermentation of D-xylose, a major constituent of lignocellulosic biomass, presents a more sustainable and economically viable alternative.[2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fermentation of this compound to xylitol using various yeast strains. It delves into the underlying biochemical principles, offers detailed experimental protocols, and outlines methods for product quantification and purification.

The Cellular Machinery: Yeast-Mediated Conversion of this compound to Xylitol

The bioconversion of this compound to xylitol in yeasts primarily occurs through a two-step oxidoreductive pathway.[6] Unlike some bacteria that utilize a single-step isomerization, yeasts employ a more complex process that is central to the accumulation of xylitol.

The key enzymes involved are:

  • Xylose Reductase (XR): This enzyme catalyzes the initial reduction of this compound to xylitol. A crucial aspect of this reaction is its reliance on the cofactors NADPH or NADH.[6][7]

  • Xylitol Dehydrogenase (XDH): Following its production, xylitol is then oxidized to D-xylulose by XDH, a reaction that predominantly utilizes NAD+.[6]

The accumulation of xylitol is largely attributed to a cofactor imbalance within the yeast cell. The preferential use of NADPH by XR and NAD+ by XDH can lead to a situation where the regeneration of NAD+ from NADH becomes a rate-limiting step, causing xylitol to accumulate intracellularly before being secreted into the fermentation broth.

Xylose_to_Xylitol_Pathway D_Xylose This compound Xylitol Xylitol D_Xylose->Xylitol D_Xylulose D-Xylulose Xylitol->D_Xylulose PPP Pentose Phosphate Pathway D_Xylulose->PPP

Caption: Biochemical pathway of this compound conversion to xylitol in yeast.

Selecting the Microbial Workhorse: Prominent Yeast Strains for Xylitol Production

The efficiency of xylitol production is highly dependent on the chosen yeast strain. Several species have been identified as potent xylitol producers, with Candida and Debaryomyces genera being the most extensively studied.[8]

Yeast StrainReported Xylitol Yield (g/g of xylose consumed)Key CharacteristicsReferences
Candida guilliermondii0.69 - 0.81High xylitol productivity, well-characterized.[9][10][11]
Candida tropicalisUp to 0.86Robust strain, can tolerate acidic conditions.[3][9]
Debaryomyces nepalensis~0.44Halotolerant, capable of utilizing various sugars.[12]
Candida materiaeUp to 0.743Efficiently converts this compound to xylitol.[13][14]
Pichia stipitis~0.74Known for its ability to ferment xylose.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed framework for the fermentation of this compound to xylitol. These should be considered as a starting point, with optimization often required for specific strains and experimental setups.

Protocol 1: Inoculum Preparation

A healthy and active inoculum is critical for a successful fermentation.

  • Strain Revival: Revive the selected yeast strain from a cryopreserved stock by streaking onto a YPD (Yeast Extract Peptone Dextrose) agar plate. Incubate at 30°C for 48-72 hours until single colonies are visible.

  • Pre-culture I: Inoculate a single colony into a 50 mL sterile centrifuge tube containing 10 mL of YPD broth. Incubate at 30°C in a shaking incubator at 200 rpm for 24 hours.

  • Pre-culture II (Adaptation): Transfer the culture from Pre-culture I into a 250 mL Erlenmeyer flask containing 50 mL of a medium with a composition similar to the fermentation medium but with a lower xylose concentration (e.g., 20 g/L). This step helps the yeast adapt to xylose as the carbon source. Incubate at 30°C and 200 rpm for 24 hours.

  • Inoculum Harvest: Harvest the cells by centrifugation at 5000 x g for 10 minutes. Wash the cell pellet twice with sterile distilled water and resuspend in a small volume of sterile saline (0.9% NaCl) to achieve the desired cell concentration for inoculation (typically an initial optical density at 600 nm of 0.5-1.0 in the fermentation medium).

Inoculum_Preparation_Workflow Cryostock Cryopreserved Stock YPD_Plate YPD Agar Plate (30°C, 48-72h) Cryostock->YPD_Plate Preculture1 Pre-culture I (YPD Broth) (30°C, 200 rpm, 24h) YPD_Plate->Preculture1 Preculture2 Pre-culture II (Adaptation Medium) (30°C, 200 rpm, 24h) Preculture1->Preculture2 Centrifugation Centrifugation & Washing Preculture2->Centrifugation Inoculum Final Inoculum Centrifugation->Inoculum

Caption: Workflow for yeast inoculum preparation.

Protocol 2: Fermentation Medium Preparation

The composition of the fermentation medium significantly influences xylitol yield.

Basal Fermentation Medium (per liter):

  • This compound: 50 - 100 g

  • Yeast Extract: 10 g

  • Peptone: 20 g (or other nitrogen sources like ammonium nitrate)[4]

  • KH₂PO₄: 5 g

  • MgSO₄·7H₂O: 0.2 g

Preparation:

  • Dissolve all components except this compound in 800 mL of distilled water.

  • Adjust the pH to the desired value (typically between 5.0 and 5.5) using 1M HCl or 1M NaOH.[3][15]

  • Bring the final volume to 1 liter with distilled water.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Prepare a concentrated this compound solution separately and sterilize it by filtration (0.22 µm filter).

  • Aseptically add the sterile this compound solution to the cooled sterile medium to achieve the final desired concentration. This prevents caramelization of the sugar during autoclaving.

Protocol 3: Batch Fermentation

This protocol describes a typical batch fermentation process in a laboratory-scale fermenter.

  • Fermenter Setup: Prepare and sterilize the fermenter vessel according to the manufacturer's instructions.

  • Medium Transfer: Aseptically transfer the prepared fermentation medium into the sterile fermenter.

  • Inoculation: Inoculate the fermenter with the prepared yeast inoculum to the desired initial cell density.

  • Fermentation Conditions:

    • Temperature: Maintain the temperature at 30°C.[4]

    • pH: Control the pH at the setpoint (e.g., 5.5) using an automated addition of 2M NaOH or 2M H₂SO₄.

    • Agitation: Set the agitation rate (e.g., 200-300 rpm) to ensure homogeneity.

    • Aeration: The oxygen supply is a critical parameter. Microaerophilic conditions are often optimal for xylitol production.[3] This can be achieved by supplying a low flow rate of sterile air (e.g., 0.2-0.5 vvm - volume of air per volume of medium per minute). The optimal aeration rate needs to be determined empirically for each strain.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-8 hours) for analysis of cell growth (OD₆₀₀), this compound consumption, and xylitol production.

  • Fermentation Termination: The fermentation is typically concluded when this compound is depleted or xylitol production ceases.

Analytical Methods: Quantifying Xylitol

Accurate quantification of this compound and xylitol is essential for monitoring the fermentation progress and calculating yields. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[16][17]

Protocol 4: HPLC Analysis of Fermentation Broth
  • Sample Preparation:

    • Centrifuge the collected fermentation samples at 10,000 x g for 10 minutes to remove yeast cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • Column: A column suitable for sugar analysis, such as an Aminex HPX-87H or a similar ion-exchange column, is recommended. Agilent Hi-Plex Pb columns are also effective for separating sugars and sugar alcohols.[18]

    • Mobile Phase: Typically 5 mM H₂SO₄ in deionized water.

    • Flow Rate: 0.5 - 0.6 mL/min.

    • Column Temperature: 60 - 65°C.

    • Detector: Refractive Index (RI) detector.

  • Standard Curve: Prepare standard solutions of this compound and xylitol of known concentrations (e.g., 1, 2, 5, 10, 20 g/L) in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared samples and quantify the concentrations of this compound and xylitol by comparing their peak areas to the respective standard curves.

Downstream Processing: From Broth to Crystal

Once the fermentation is complete, the xylitol needs to be recovered and purified from the complex fermentation broth, which contains residual sugars, salts, and other metabolites.[19]

Downstream_Processing_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Microfiltration (Cell Removal) Fermentation_Broth->Centrifugation Activated_Carbon Activated Carbon Treatment (Decolorization) Centrifugation->Activated_Carbon Ion_Exchange Ion-Exchange Chromatography (Desalting) Activated_Carbon->Ion_Exchange Concentration Evaporation/Nanofiltration (Concentration) Ion_Exchange->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Pure_Xylitol Pure Xylitol Crystals Drying->Pure_Xylitol

Caption: A typical downstream processing workflow for xylitol purification.

A multi-step approach is generally employed:

  • Cell Removal: The first step is the removal of yeast biomass. This can be achieved by centrifugation or, on a larger scale, by microfiltration.[20]

  • Decolorization and Removal of Impurities: The cell-free broth is often treated with activated carbon to remove colored compounds and other impurities.[21]

  • Desalting: Ion-exchange chromatography can be used to remove salts and other charged molecules.[22]

  • Concentration: The clarified and desalted xylitol solution is then concentrated to facilitate crystallization. This can be done through evaporation or more advanced techniques like nanofiltration.[19]

  • Crystallization: The concentrated xylitol syrup is cooled under controlled conditions to induce crystallization. Seeding with small xylitol crystals can aid this process.

  • Drying: The resulting xylitol crystals are separated from the mother liquor and dried to obtain the final product.

Conclusion and Future Perspectives

The fermentation of this compound to xylitol by yeast presents a robust and sustainable method for the production of this valuable sugar substitute. The selection of a high-yielding yeast strain, coupled with the optimization of fermentation parameters and an efficient downstream process, are key to achieving high-purity xylitol with economic feasibility. Future research will likely focus on the genetic engineering of yeast strains to enhance xylitol productivity and the development of more cost-effective and environmentally friendly purification technologies. The use of lignocellulosic hydrolysates as a cheap and abundant source of this compound will continue to be a major area of investigation, paving the way for large-scale, bio-based xylitol production.

References

  • Barbosa, M. F. S., de Medeiros, M. B., de Mancilha, I. M., Schneider, H., & Lee, H. (1988). Screening of yeasts for production of xylitol from this compound and some factors which affect xylitol yield in Candida guilliermondii. Journal of Industrial Microbiology, 3(4), 241-251. [Link]

  • Sampaio, F. C., de Faria, L. R., & Leão, V. A. (2015). Optimized Production of Xylitol from Xylose Using a Hyper-Acidophilic Candida tropicalis. Journal of Microbiology and Biotechnology, 25(8), 1269-1275. [Link]

  • Prakash, G., Varma, A. J., & Prabhune, A. A. (2011). Production of xylitol by yeasts. In Biotechnology for Agri-Industries (pp. 143-163). Springer, Berlin, Heidelberg. [Link]

  • Cheng, H., Wang, B., & Qin, W. (2011). Microbial and Bioconversion Production of D-xylitol and Its Detection and Application. Current Organic Chemistry, 15(23), 4165-4177. [Link]

  • Rafiqul, I. S. M., & Sakinah, A. M. M. (2022). Xylitol: Bioproduction and Applications-A Review. Frontiers in Bioengineering and Biotechnology, 10, 824478. [Link]

  • Salam, W. Q., Wenten, I. G., & Aryanti, P. T. P. (2022). Membrane-Based Downstream Processing of Microbial Xylitol Production. Membranes, 12(1), 59. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2024). Response Surface Methodology Optimization Of Xylitol Production In Cells. IOSR Journal of Environmental Science, Toxicology and Food Technology, 18(1), 1-8. [Link]

  • Kumdam, H., Murthy, S., & Gummadi, S. (2012). A Statistical Approach to Optimize Xylitol Production by Debaryomyces nepalensis NCYC 3413 in Vitro. Food and Nutrition Sciences, 3(8), 1027-1036. [Link]

  • Villarreal, M. L. M., Prata, A. M. R., Felipe, M. G. A., & Almeida e Silva, J. B. (2021). Xylitol Production by Candida Species from Hydrolysates of Agricultural Residues and Grasses. Fermentation, 7(4), 243. [Link]

  • de Souza, C. J. F., da Silva, M. A., & Rosa, C. A. (2019). Production of ethanol and xylitol from this compound by four strains of Candida (Spathaspora) materiae. Anais da Academia Brasileira de Ciências, 91(1). [Link]

  • Rao, K. J., & Reddy, P. S. (2017). Statistical optimization of fermentation parameters using Plackett-Burman for enhanced xylitol production by Pichia stipitis NCIM 3498. International Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 238-243. [Link]

  • Guo, C., Zhao, C., & He, P. (2012). Xylitol: Bioproduction and Applications-A Review. Cranfield University, CERES. [Link]

  • Winkelhausen, E., & Kuzmanova, S. (1998). Microbial conversion of this compound to xylitol. Journal of Fermentation and Bioengineering, 86(1), 1-14. [Link]

  • Yahashi, Y., Hama, S., & Tanaka, T. (2000). Xylitol production from xylose by two yeast strains: Sugar tolerance. Biotechnology Letters, 22(12), 1025-1028. [Link]

  • Wenten, I. G., Khoiruddin, K., & Aryanti, P. T. P. (2023). Membrane-Based Downstream Processing of Microbial Xylitol Production. Membranes, 13(1), 69. [Link]

  • Canilha, L., Carvalho, W., & da Silva, J. B. A. (2010). Downstream processing of xylitol from fermented oil palm empty fruit bunch hydrolysate. Process Biochemistry, 45(5), 781-786. [Link]

  • Balakrishnaraja, R., Vinotha, D., & Ramalingam, P. (2020). Xylitol: Fermentative Production and Statistical Optimization Using Novel Isolates of Candida parapsilosis Strain BKR1 in the Indigenously Designed Multiphase Reactor. In Advanced Polymeric Systems (pp. 1-16). River Publishers. [Link]

  • Kumar, S., & Sharma, S. (2017). Microbial production of xylitol and its application. Journal of University of Shanghai for Science and Technology, 19(6), 1-10. [Link]

  • Martínez, E. A., de Almeida e Silva, J. B., Giulietti, M., & Solenzal, A. I. N. (2007). Downstream process for xylitol produced from fermented hydrolysate. Enzyme and Microbial Technology, 40(5), 1193-1198. [Link]

  • Toivari, M. H., Ruohonen, L., & Penttilä, M. (2012). This compound consumption by nonrecombinant Saccharomyces cerevisiae: a review. Applied microbiology and biotechnology, 96(2), 293-303. [Link]

  • Salam, W. Q., Wenten, I. G., & Aryanti, P. T. P. (2022). Fermentation Based Sugar-Alcohol Downstream Processing: A Review. IOP Conference Series: Earth and Environmental Science, 1034(1), 012059. [Link]

  • Jiang, Z., Amartey, S., Jiang, Z. H., & Qin, W. (2012). D-Xylitol. In D-Xylitol (pp. 187-204). Springer, Berlin, Heidelberg. [Link]

  • Cheevadhanarak, S., Plengvidhya, V., & Chisti, Y. (2014). Metabolic pathway of D-xylitol in yeasts. Journal of biotechnology, 188, 1-10. [Link]

  • de Souza, C. J. F., da Silva, M. A., & Rosa, C. A. (2019). Production of ethanol and xylitol from this compound by four strains of Candida (Spathaspora) materiae. Anais da Academia Brasileira de Ciências, 91(1). [Link]

  • Oh, E. J., Ha, S. J., & Kim, S. R. (2013). Production of Xylitol from this compound by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis. Applied and environmental microbiology, 79(10), 3165-3168. [Link]

  • Maleszka, R., & Schneider, H. (1982). Fermentation of this compound, xylitol, and D-xylulose by yeasts. Canadian journal of microbiology, 28(3), 360-363. [Link]

  • Jiang, Z., Amartey, S., Jiang, Z. H., & Qin, W. (2012). Methods for Qualitative and Quantitative Measurement of D-Xylitol. In D-Xylitol (pp. 187-204). Springer, Berlin, Heidelberg. [Link]

  • Barbosa, M. F. S., de Medeiros, M. B., de Mancilha, I. M., Schneider, H., & Lee, H. (1988). Screening of yeasts for production of xylitol from this compound and some factors which affect xylitol yield in Candida guilliermondii. Journal of Industrial Microbiology, 3(4), 241-251. [Link]

  • Zhang, J., Geng, A., & Chen, J. (2011). Decreased Xylitol Formation during Xylose Fermentation in Saccharomyces cerevisiae Due to Overexpression of Water-Forming NADH Oxidase. Applied and environmental microbiology, 77(12), 4238-4241. [Link]

  • Wikipedia contributors. (2023). Xylose metabolism. In Wikipedia, The Free Encyclopedia. [Link]

  • Agilent Technologies. (2011). Analysis of Sugars from Biomass Fermentation. Agilent Technologies Application Note. [Link]

  • Balakrishnaraja, R. (2013). How to quantify xylitol in culture broth without usage of hitech instruments? ResearchGate. [Link]

  • Maleszka, R., & Schneider, H. (1982). Fermentation of this compound, xylitol, and D-xylulose by yeasts. Canadian Journal of Microbiology, 28(3), 360-363. [Link]

Sources

Application Note: Engineering Saccharomyces cerevisiae for Efficient D-Xylose Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The transition to a bio-based economy necessitates the efficient conversion of lignocellulosic biomass into biofuels and biochemicals.[1][2] Lignocellulose is the most abundant renewable carbon source, primarily composed of cellulose, hemicellulose, and lignin.[1][2] While the glucose from cellulose is readily fermented by the industrial workhorse Saccharomyces cerevisiae, the hemicellulose fraction, rich in pentose sugars like D-xylose, remains largely unutilized by wild-type strains.[3][4] This inability to ferment xylose represents a significant bottleneck, impacting the economic viability of second-generation biorefineries.[1][3]

This application note provides a comprehensive guide for researchers on the construction of recombinant S. cerevisiae capable of efficiently fermenting this compound. We will delve into the core metabolic engineering strategies, provide detailed, field-proven protocols for genetic modification and fermentation, and discuss methods for analyzing the performance of the engineered strains. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Scientific Background: Overcoming the Xylose Utilization Hurdle

S. cerevisiae lacks the necessary enzymatic machinery to channel this compound into its central glycolytic pathway.[4] To overcome this, two primary heterologous pathways have been successfully engineered into yeast.[5][6]

The Xylose Isomerase (XI) Pathway

This pathway, commonly found in bacteria, directly converts this compound to D-xylulose in a single step, catalyzed by xylose isomerase (XI).[7][8] D-xylulose is then phosphorylated to D-xylulose-5-phosphate by the endogenous yeast xylulokinase (XK), encoded by the XKS1 gene.[8][9] This intermediate subsequently enters the Pentose Phosphate Pathway (PPP). The XI pathway is biochemically straightforward and avoids the cofactor imbalances that can plague the alternative pathway.[9]

XI_Pathway

The Xylose Reductase (XR) / Xylitol Dehydrogenase (XDH) Pathway

This pathway, native to xylose-utilizing yeasts like Scheffersomyces stipitis, involves a two-step conversion of this compound to D-xylulose.[7][10] First, this compound is reduced to xylitol by a xylose reductase (XR). Subsequently, xylitol is oxidized to D-xylulose by a xylitol dehydrogenase (XDH). A critical challenge with this pathway is the differing cofactor preferences of the enzymes. XR often prefers NADPH, while XDH strictly requires NAD+.[4][7] This can lead to a redox imbalance under anaerobic conditions, resulting in the accumulation of xylitol and reduced ethanol yield.[5]

XR_XDH_Pathway

Optimizing the Pentose Phosphate Pathway (PPP)

Regardless of the initial conversion strategy, the resulting D-xylulose-5-phosphate must be efficiently metabolized through the non-oxidative branch of the PPP to enter glycolysis.[8][11] In wild-type S. cerevisiae, the flux through the PPP is significantly lower than that of glycolysis.[5][11] Therefore, a crucial step in strain engineering is to upregulate the expression of key PPP enzymes, such as transketolase (TKL1), transaldolase (TAL1), ribulose-5-phosphate epimerase (RPE1), and ribose-5-phosphate ketol-isomerase (RKI1).[8][12] This debottlenecking strategy enhances the conversion of pentoses into glycolytic intermediates, thereby boosting ethanol production.[5]

Experimental Design and Workflow

The construction of a xylose-fermenting yeast strain is a multi-step process that involves careful planning, precise genetic manipulation, and thorough characterization.

Workflow

Materials and Reagents

Category Item Notes
Strains & Plasmids S. cerevisiae host strain (e.g., BY4741, CEN.PK series)Auxotrophic markers are useful for selection.
E. coli cloning strain (e.g., DH5α, TOP10)For plasmid propagation.[2]
Yeast expression vector (e.g., pRS series)Choose based on copy number and selection marker.
Source of xylose pathway genes (plasmids or gBlocks)Codon-optimized for yeast expression is recommended.
Media & Reagents YPD Broth and AgarFor routine yeast growth.[13]
Synthetic Complete (SC) dropout mediaFor selection of transformants.[13]
YPX media (Yeast Extract, Peptone, Xylose)For screening and fermentation.[13]
Luria-Bertani (LB) Broth and AgarFor E. coli growth.
Antibiotics (e.g., Ampicillin, Kanamycin)For plasmid selection in E. coli.
G418, Hygromycin B, NourseothricinFor selection of yeast transformants with corresponding resistance markers.[2]
Lithium Acetate (LiAc), Polyethylene Glycol (PEG 3350)For yeast transformation.[14]
Single-stranded carrier DNA (e.g., salmon sperm DNA)For yeast transformation.[14]
This compound, D-Glucose, Ethanol standardsFor HPLC analysis.
Sulfuric Acid (for HPLC mobile phase)
Enzymes & Kits Restriction enzymes, DNA ligaseFor traditional cloning.
High-fidelity DNA polymeraseFor PCR amplification.
Plasmid miniprep kit, Gel extraction kitFor DNA purification.
CRISPR/Cas9 plasmids and guide RNA components (optional)For marker-free genomic integration.[15][16]

Detailed Experimental Protocols

Protocol 1: Construction of Xylose Isomerase Expression Plasmid

This protocol describes the assembly of a yeast expression cassette for a bacterial xylose isomerase (xylA). We recommend using a strong, constitutive promoter like TDH3 (Glyceraldehyde-3-Phosphate Dehydrogenase promoter) for robust expression.

  • Gene Amplification: Amplify the codon-optimized xylA gene (e.g., from Piromyces sp.) and the TDH3 promoter and CYC1 terminator from S. cerevisiae genomic DNA using high-fidelity PCR. Design primers with appropriate overhangs for your chosen assembly method (e.g., Gibson Assembly or restriction cloning).

  • Vector Preparation: Linearize the yeast expression vector (e.g., pRS426) by restriction digest or PCR.

  • Assembly: Assemble the promoter, gene, and terminator fragments into the linearized vector using your chosen cloning method.

  • Transformation into E. coli: Transform the assembly reaction into competent E. coli cells and select on appropriate antibiotic plates.

  • Verification: Isolate plasmid DNA from several colonies and verify the correct assembly by restriction digest and Sanger sequencing.

Protocol 2: Yeast Transformation using the LiAc/PEG Method

This is a widely used and reliable method for introducing plasmids into S. cerevisiae.[17][18]

  • Prepare Yeast Culture: Inoculate a single colony of your S. cerevisiae host strain into 5 mL of YPD and grow overnight at 30°C with shaking.

  • Main Culture: The next day, inoculate 50 mL of YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.7-0.8 (approx. 3-5 hours).[19]

  • Harvest and Wash: Harvest the cells by centrifugation (3000 x g, 5 min). Wash the cell pellet with 25 mL of sterile water, and then with 1 mL of 100 mM LiAc.[19]

  • Prepare Transformation Mix: For each transformation, mix the following in a microfuge tube in this order:

    • 240 µL PEG 3350 (50% w/v)

    • 36 µL 1.0 M LiAc

    • 25 µL single-stranded carrier DNA (2 mg/mL, boiled and chilled)

    • 1-5 µg of plasmid DNA in 50 µL of TE buffer or water

    • 50 µL of competent yeast cells

  • Incubation: Vortex the mixture vigorously and incubate at 42°C for 40 minutes.[14]

  • Plating: Pellet the cells by centrifugation, remove the supernatant, resuspend in 200 µL of sterile water, and plate onto selective SC dropout media.[14]

  • Incubation: Incubate plates at 30°C for 2-4 days until transformant colonies appear.

Protocol 3: Screening for Xylose Utilization

A simple replica plating method can be used to quickly screen transformants for their ability to grow on xylose as the sole carbon source.[20]

  • Master Plate: Once transformant colonies are visible on the selective plates, create a master plate by patching individual colonies onto a fresh SC dropout plate containing glucose.

  • Replica Plating: Using sterile velveteen, replica plate the colonies from the master plate onto two new plates:

    • A control plate: SC dropout with 2% glucose.

    • A screening plate: SC dropout with 2% xylose.

  • Incubation and Analysis: Incubate the plates at 30°C for 3-5 days. Colonies that grow on the xylose plate are putative positive clones and should be selected for further analysis.

Protocol 4: Small-Scale this compound Fermentation Assay

This protocol is for evaluating the fermentation performance of your engineered strains under oxygen-limited conditions.

  • Pre-culture: Inoculate a single colony of the engineered strain into 5 mL of SC dropout media with 2% glucose and grow overnight at 30°C.

  • Main Culture: Inoculate 40 mL of fermentation medium (e.g., YP medium with 40 g/L xylose) in a 100 mL Erlenmeyer flask to an initial OD₆₀₀ of ~0.5.[6][13]

  • Fermentation: Cap the flask with a rubber stopper pierced with a needle to allow CO₂ release while maintaining low oxygen conditions.[6] Incubate at 30°C with shaking (e.g., 150-200 rpm).[6][21]

  • Sampling: Aseptically withdraw samples (e.g., 1 mL) at regular time points (e.g., 0, 12, 24, 48, 72 hours) for analysis. Centrifuge the samples to pellet the cells and store the supernatant at -20°C for HPLC analysis.

Protocol 5: HPLC Analysis of Fermentation Broth

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying sugars (xylose, glucose), primary products (ethanol), and byproducts (xylitol, glycerol, acetic acid).[22]

  • System: An HPLC system equipped with a Refractive Index (RI) detector is typically used.[23]

  • Column: An ion-exchange column, such as an Aminex HPX-87H, is ideal for separating these compounds.[22][24]

  • Mobile Phase: Isocratic elution with a dilute sulfuric acid solution (e.g., 5 mM H₂SO₄) is a common mobile phase.[24]

  • Sample Preparation: Thaw the supernatant samples from the fermentation assay and filter through a 0.22 µm syringe filter to remove any particulate matter.

  • Standard Curve: Prepare a series of standards of known concentrations for all compounds to be quantified (xylose, ethanol, xylitol, etc.) to generate a standard curve for accurate quantification.

  • Analysis: Inject the prepared samples and standards onto the HPLC system and analyze the resulting chromatograms to determine the concentration of each compound over the course of the fermentation.

Expected Results and Data Interpretation

A successfully engineered strain should exhibit significant consumption of xylose and production of ethanol. The table below shows representative data from a successful fermentation experiment.

Strain Genotype Time (h) Xylose (g/L) Ethanol (g/L) Xylitol (g/L) Ethanol Yield (g/g)
Control (Host Strain) 040.00.00.0-
7239.5< 0.1< 0.1-
Engineered Strain (XI + XKS1 + PPP) 040.00.00.0-
2425.26.80.50.46
488.914.01.10.45
721.517.31.50.45

Note: Ethanol yield is calculated as grams of ethanol produced per gram of xylose consumed. The theoretical maximum is 0.51 g/g.

Troubleshooting

Problem Possible Cause Suggested Solution
No/Few Transformants Low transformation efficiency.Optimize the LiAc/PEG protocol; ensure high-quality plasmid and carrier DNA. Consider using electroporation for difficult strains.[25]
Incorrect selective media.Double-check the composition of your SC dropout plates.
No Growth on Xylose Non-functional expression of pathway genes.Verify plasmid sequence. Check for proper codon optimization. Test different promoters or gene sources.
Toxicity of intermediate metabolites.
Slow Xylose Consumption Low enzyme activity.Increase gene copy number or use stronger promoters.
Bottleneck in the PPP.Overexpress key PPP genes (TAL1, TKL1, RPE1, RKI1).[5]
Inefficient xylose transport.Express a heterologous xylose transporter.[26]
High Xylitol Production Cofactor imbalance (XR/XDH pathway).Engineer cofactor preference of XR and XDH. Use the XI pathway instead.[9]

Conclusion

The engineering of Saccharomyces cerevisiae for this compound fermentation is a cornerstone of modern metabolic engineering and is critical for the economic viability of lignocellulosic biorefineries. By introducing a functional xylose assimilation pathway—either the xylose isomerase or the xylose reductase/xylitol dehydrogenase pathway—and optimizing the downstream pentose phosphate pathway, researchers can create robust strains capable of converting a major component of plant biomass into valuable products. The use of advanced genetic tools like CRISPR/Cas9 further accelerates this process, allowing for rapid, marker-free integration of complex pathways.[15][27] The protocols and insights provided in this guide offer a solid foundation for both novice and experienced researchers to successfully develop and characterize novel xylose-fermenting yeast strains, paving the way for more sustainable industrial biotechnology.

References

  • Construction of an economical xylose-utilizing Saccharomyces cerevisiae and its ethanol fermentation. (n.d.). FEMS Yeast Research. Retrieved from [Link]

  • Jeffries, T. W. (2006). Engineering yeasts for xylose metabolism. Current Opinion in Biotechnology, 17(3), 320–326.
  • Kim, S., Park, Y.-K., & Seo, J.-H. (2015). Rapid and marker-free refactoring of xylose-fermenting yeast strains with Cas9/CRISPR. Biotechnology and Bioengineering, 112(11), 2406–2411.
  • Recombinant Diploid Saccharomyces cerevisiae Strain Development for Rapid Glucose and Xylose Co-Fermentation. (n.d.). MDPI. Retrieved from [Link]

  • Sonderegger, M., & Sauer, U. (2003). Evolutionary Engineering of Saccharomyces cerevisiae for Anaerobic Growth on Xylose. Applied and Environmental Microbiology, 69(4), 1990–1998.
  • Novel Propagation Strategy of Saccharomyces cerevisiae for Enhanced Xylose Metabolism during Fermentation on Softwood Hydrolysate. (n.d.). MDPI. Retrieved from [Link]

  • Eliasson, A., Christensson, C., Wahlbom, C. F., & Hahn-Hägerdal, B. (2000). Anaerobic Xylose Fermentation by Recombinant Saccharomyces cerevisiae Carrying XYL1, XYL2, and XKS1 in Mineral Medium Chemostat Cultures. Applied and Environmental Microbiology, 66(8), 3381–3386.
  • Construction of Recombinant Saccharomyces cerevisiae with Ethanol and Aldehydes Tolerance via Overexpression of Aldehyde Reductase. (2022). Molecules, 27(8), 2568.
  • Cai, Z., Zhang, B., & Li, Y. (2012). Engineering Saccharomyces cerevisiae for efficient anaerobic xylose fermentation: reflections and perspectives. Biotechnology Journal, 7(1), 34–46.
  • Demeke, M. M., Dietz, H., Li, Y., Foulquié-Moreno, M. R., Mutturi, S., Deprez, S., Den Abt, T., Verplaetse, A., Thevelein, J. M., & Dumortier, F. (2018). Enhancing xylose-fermentation capacity of engineered Saccharomyces cerevisiae by multistep evolutionary engineering in inhibitor-rich lignocellulose hydrolysate. Biotechnology for Biofuels, 11(1), 216.
  • Study of Fermentation Conditions Optimization for Xylanase Production by Aspergillus tubingensis FS7Y52 and Application in Agricultural Wastes Degradation. (n.d.). MDPI. Retrieved from [Link]

  • Fermentation of this compound to Ethanol by Saccharomyces cerevisiae CAT-1 Recombinant Strains. (2022).
  • Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Jin, Y.-S., Alper, H., Yang, V. M., & Stephanopoulos, G. (2004). Optimal Growth and Ethanol Production from Xylose by Recombinant Saccharomyces cerevisiae Require Moderate D-Xylulokinase Activity. Applied and Environmental Microbiology, 70(1), 495–503.
  • Xylose fermentation test. (n.d.). VUMIE. Retrieved from [Link]

  • Lee, S. M., Jellison, T., & Alper, H. S. (2012). Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(16), 5708–5716.
  • High-Efficiency Yeast Electroporation V.3. (2022). protocols.io. Retrieved from [Link]

  • HPLC determination of xylulose formed by enzymatic xylose isomerization in lignocellulose hydrolysates. (2015). ResearchGate. Retrieved from [Link]

  • Stovicek, V., Holkenbrink, C., & Borodina, I. (2017).
  • Selection and identification of xylose-fermenting yeast strains for ethanol production from lignocellulosic biomass. (n.d.). SciSpace. Retrieved from [Link]

  • Sonderegger, M., Schümperli, M., & Sauer, U. (2004). Metabolic Engineering of a Phosphoketolase Pathway for Pentose Catabolism in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 70(5), 2892–2897.
  • Multiplex Genome Editing in Yeast by CRISPR/Cas9 – A Potent and Agile Tool to Reconstruct Complex Metabolic Pathways. (2021). Frontiers in Plant Science, 12.
  • Dmytruk, K. V., Voronovsky, A. Y., & Sibirny, A. A. (2008). Overexpression of bacterial xylose isomerase and yeast host xylulokinase improves xylose alcoholic fermentation in the thermotolerant yeast Hansenula polymorpha. FEMS Yeast Research, 8(1), 165–173.
  • Su, Y., & Liu, Z. L. (2017). Engineering of Saccharomyces cerevisiae for the efficient co-utilization of glucose and xylose. FEMS Yeast Research, 17(5).
  • Qi, X., Zha, J., Liu, G.-G., Zhang, W., Li, B.-Z., & Yuan, Y.-J. (2015). Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae. Frontiers in Microbiology, 6.
  • Wahlbom, C. F., Eliasson, A., & Hahn-Hägerdal, B. (2001). non-oxidative pentose phosphate pathway controls the fermentation rate of xylulose but not of xylose in Saccharomyces cerevisiae TMB3001. FEMS Yeast Research, 1(1), 37–44.
  • Simultaneous Quantification of Carbohydrates, Alcohols, and Toxic Components in a Bio-Based Medium Using Dual-Detection HPLC Analysis. (2015). Advances in Chemical Engineering and Science, 05(04), 487–497.
  • Screening of xylose utilizing and high lipid producing yeast strains as a potential candidate for industrial applic
  • Lithium acetate transformation of yeast. (n.d.). Retrieved from [Link]

  • Analysis of Bioethanol Fermentation Products Using an Agilent Hi-Plex H Column. (n.d.). Agilent. Retrieved from [Link]

  • Engineering the pentose phosphate pathway of Saccharomyces cerevisiae for production of ethanol and xylitol. (n.d.). Retrieved from [Link]

  • Identification of Mutations Responsible for Improved Xylose Utilization in an Adapted Xylose Isomerase Expressing Saccharomyces cerevisiae Strain. (2015).
  • Transformation of yeast by lithium acetate/single-stranded carrier DNA/polyethylene glycol method. (n.d.). SciSpace. Retrieved from [Link]

  • Crispr Cas9 & Fluorescent Yeast: Genetic Engineering at Home. (2018). YouTube. Retrieved from [Link]

  • Advances in CRISPR-enabled genome-wide screens in yeast. (n.d.). FEMS Yeast Research. Retrieved from [Link]

  • HiPer® Yeast Transformation Teaching Kit. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC mapping of second generation ethanol production with lignocelluloses wastes and diluted sulfuric hydrolysis. (2016). ResearchGate. Retrieved from [Link]

  • The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis. (n.d.). MDPI. Retrieved from [Link]

  • Transformation of Yeast (This protocol is taken from Methods in Yeast Genetics: A Cold Spring Harbor Laboratory Course Manual, 2. (n.d.). Retrieved from [Link]

Sources

Application Note: D-Xylose as a Chiral Scaffold in Pharmaceutical Synthesis

[1]

Abstract

D-xylose, a pentose sugar abundantly available from hemicellulose biomass, represents a strategic "chiral pool" starting material for high-value pharmaceutical synthesis. Unlike petrochemical feedstocks, this compound offers inherent stereochemistry (four contiguous chiral centers), reducing the need for expensive asymmetric catalysts. This guide details the protocols for converting this compound into Oseltamivir Phosphate (Tamiflu®) , Furfural-based pharmaceutical intermediates , and Iminosugars . It focuses on the practical execution of protection/deprotection strategies and ring-manipulation chemistries.

The Chiral Gateway: Protection Strategy

Before complex functionalization, the reactive hydroxyl groups of this compound must be selectively protected. The formation of 1,2-O-isopropylidene-α-D-xylofuranose is the foundational step for 90% of xylose-based drug synthesis. This locks the sugar in the furanose form and protects the C1 and C2 positions, leaving C3 and C5 available for elongation or inversion.

Protocol A: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose

Rationale: Acetone acts as both solvent and reagent. Sulfuric acid catalyzes the formation of the thermodynamic acetonide product.

Reagents:

  • This compound (crystalline)

  • Acetone (Dry, >99.5%)

  • Sulfuric Acid (conc.[1][2] H₂SO₄)[1][2]

  • Sodium Carbonate (Na₂CO₃) - for neutralization

Step-by-Step Methodology:

  • Slurry Preparation: In a round-bottom flask equipped with a drying tube (CaCl₂), suspend 50 g of this compound in 1000 mL of dry acetone .

  • Catalysis: Add 20 mL of conc. H₂SO₄ dropwise while stirring vigorously.

    • Critical Process Parameter (CPP): The reaction is exothermic. Maintain temperature below 25°C using an ice bath during addition to prevent charring/polymerization.

  • Reaction: Stir at room temperature (20–25°C) for 2–4 hours. The solution will turn clear and pale yellow as the xylose dissolves and reacts.

  • Neutralization: Add 40 g of anhydrous Na₂CO₃ to the reaction mixture. Stir for 1 hour until pH is neutral (check with damp litmus paper).

  • Filtration: Filter off the inorganic salts.[1] Wash the filter cake with small portions of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to obtain a yellow syrup.

  • Purification: Dissolve the syrup in dichloromethane (DCM) and wash with water to remove unreacted xylose. Dry the organic layer over MgSO₄ and concentrate.[2]

    • Expected Yield: >85% as a pale yellow oil or crystalline solid.

Application Note: Synthesis of Oseltamivir Phosphate (Tamiflu)

While commercial Oseltamivir is often derived from Shikimic acid (extracted from Star Anise or fermented), supply chain vulnerabilities have driven the development of total synthesis routes from this compound.

Mechanism & Strategy

The synthesis exploits the C2, C3, and C4 stereocenters of xylose to establish the correct configuration of the Oseltamivir cyclohexene ring.

  • Key Transformation: Intramolecular Horner-Wadsworth-Emmons (HWE) reaction or Ring-Closing Metathesis (RCM) to form the carbocycle.

  • Inversion: The C3 hydroxyl of xylose must be inverted to match the stereochemistry of the target amino group.

Workflow Visualization

The following diagram illustrates the critical pathway from Xylose to the Oseltamivir scaffold.

Oseltamivir_SynthesisXyloseThis compoundProtected1,2-O-Isopropylidene-α-D-xylofuranoseXylose->ProtectedAcetone/H+InversionC3-Inversion(Mesylation/Azide)Protected->InversionMsCl, NaN3AcyclicAcyclic PhosphonateIntermediateInversion->AcyclicChain ExtensionCyclizationCarbocycle Formation(HWE Reaction)Acyclic->CyclizationNaH (Base)OseltamivirOseltamivir PhosphateCyclization->OseltamivirFunctionalization

Figure 1: Synthetic logic flow from this compound to Oseltamivir, highlighting the critical cyclization step.

Protocol B: Key Intermediate Synthesis (Kaneko/Kongkathip Route)

This protocol focuses on the ring-closing step , which is the most challenging aspect.

  • Precursor Assembly: Prepare the phosphono-xylose derivative (acyclic intermediate containing a vinyl group and a phosphonate ester).

  • Cyclization (HWE):

    • Dissolve the phosphonate precursor (1.0 eq) in dry THF.

    • Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) .

    • Observation: Evolution of H₂ gas.

    • Allow to warm to room temperature and stir for 12 hours.

    • Mechanism:[3][4][5][6][7][8][9] The deprotonated phosphonate attacks the aldehyde/ketone moiety, closing the ring to form the cyclohexene carboxylate.

  • Work-up: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[10][2]

  • Result: This yields the core cyclohexene scaffold with the correct chiral centers for further amination.

Application Note: Furfural & Heterocycle Synthesis

This compound is the primary precursor for Furfural (furan-2-carbaldehyde), a platform chemical used to synthesize furan-based pharmaceuticals (e.g., Ranitidine precursors, Nitrofurantoin).

Protocol C: Acid-Catalyzed Dehydration to Furfural

Rationale: This process involves the loss of 3 water molecules. To maximize yield and prevent polymerization (humin formation), a biphasic system is used to extract Furfural immediately upon formation.

Reagents:

  • This compound[3][4][9][11][12][13][14]

  • Catalyst: 10% H₂SO₄ (aq) or p-Toluenesulfonic acid (pTSA)

  • Organic Phase: MIBK (Methyl Isobutyl Ketone) or Toluene

Methodology:

  • Biphasic Setup: In a pressure tube or autoclave, mix 10% w/v this compound in aqueous H₂SO₄ (0.5 M) with an equal volume of MIBK .

  • Reaction: Heat to 170°C for 15–30 minutes.

    • Mechanistic Insight: High temperature promotes the formation of the 1,2-enediol intermediate, which rapidly dehydrates. The MIBK layer extracts the Furfural, protecting it from acid-catalyzed degradation in the aqueous phase.

  • Separation: Cool rapidly. Separate the organic layer.[2]

  • Purification: Distillation of the organic layer yields pure Furfural (BP 161.7°C).

Data: Solvent Effects on Furfural Yield

Solvent SystemCatalystTemperatureYield (%)Notes
Water (Single Phase)H₂SO₄170°C45-50%High humin formation
Water / MIBKH₂SO₄170°C75-85%In-situ extraction protection
DMSOpTSA140°C80-90%Stabilizes intermediates

Application Note: Glycomimetics (Iminosugars)

Iminosugars (where the ring oxygen is replaced by nitrogen) are potent glycosidase inhibitors used in treating diabetes and lysosomal storage diseases. This compound is a precursor for 1-deoxynojirimycin (DNJ) analogs.

Protocol D: The Henry Reaction (Nitroaldol) Route

This route extends the carbon chain and introduces the nitrogen atom simultaneously.

  • Oxidation: Oxidize 1,2-O-isopropylidene-α-D-xylofuranose to the corresponding aldehyde (using IBX or Swern oxidation).

  • Henry Reaction:

    • React the aldehyde with Nitromethane (CH₃NO₂) and a base (DBU or KOtBu ).

    • Product: A nitro-alcohol intermediate.

  • Reduction/Cyclization:

    • Hydrogenate using H₂ / Pd/C in methanol.

    • Mechanism:[3][4][5][6][7][8][9] The nitro group reduces to an amine, which spontaneously attacks the aldehyde/ketone (after deprotection) to form the piperidine ring (iminosugar).

References

  • Synthesis of Oseltamivir from D-Mannitol/D-Xylose

    • Source: ACS Publications.[15] "A Synthesis of Oseltamivir (Tamiflu) Starting from D-Mannitol."

    • URL:[Link]

  • Furfural Synthesis Mechanism & Optimization

    • Source: National Institutes of Health (PMC). "Synthesis of Furfural from Xylose and Xylan."[16]

    • URL:[Link]

  • Kinetic Modeling of Xylose Dehydration

    • Source: PubMed.
    • URL:[Link]

  • Iminosugar Synthesis via Chemo-enzymatic Cascades

    • Source: Royal Society of Chemistry.[11][12] "In Vivo Sequential Cascade for the Synthesis of Iminosugars from Aldoses."

    • URL:[Link]

  • Protection Strategies (Acetonide Formation)

    • Source: BenchChem.[1] "An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose" (Analogous protocol for Xylose).

  • Oseltamivir Synthesis via Ring-Closing Metathesis

    • Source: ResearchGate.[4][6][13] "Efficient Formal Synthesis of Oseltamivir Phosphate (Tamiflu) with Inexpensive D-Ribose/D-Xylose."

    • URL:[Link]

Application Note: Engineering Glucose-Insensitive Xylose Transporters in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The simultaneous saccharification and co-fermentation (SSCF) of lignocellulosic biomass requires yeast strains capable of consuming xylose in the presence of glucose. Wild-type Saccharomyces cerevisiae hexose transporters (Hxt family) exhibit a high affinity for glucose (


 1–10 mM) and a low affinity for xylose (

>100 mM), resulting in strong competitive inhibition (glucose repression). This guide details the rational engineering of xylose-specific transporters (specifically Gal2-N376F and Hxt7-N370S ) that evade glucose inhibition.[1] We provide a comprehensive workflow covering CRISPR/Cas9-mediated strain construction, radioactive zero-trans uptake kinetics, and competitive inhibition profiling.

Part 1: The Engineering Landscape

To engineer a xylose-specific yeast, one must fundamentally alter the thermodynamics of sugar transport. Two primary classes of transporters are utilized:[2]

  • Facilitated Diffusion (FD): Energy-efficient uniporters (e.g., Hxt7, Gal2).

    • Challenge: Native forms prefer glucose.[3]

    • Solution: Steric gating mutations to reject glucose.

  • Proton Symporters: Active transporters (e.g., C. intermedia Gxs1).

    • Benefit: High affinity (

      
       < 1 mM).
      
    • Challenge: Energetic burden (1 ATP equivalent per xylose) and slower turnover (

      
      ).
      

Strategic Recommendation: For industrial fermentation, engineering FD transporters (Hxt/Gal2) is often superior due to higher


 and zero ATP cost, provided glucose inhibition is abolished.
Mechanism of Action: The "Aromatic Gate"

The specificity shift relies on mutating a conserved Asparagine residue in Transmembrane Domain 8 (TMD8). In Gal2, Asn-376 coordinates the C-6 hydroxymethyl group of glucose. Xylose lacks this C-6 group.

  • Mutation (N376F): Replacing Asparagine with Phenylalanine introduces a bulky aromatic ring.

  • Result: The bulky group sterically clashes with glucose's C-6 group but accommodates the smaller xylose molecule. This creates a "filter" that admits xylose but blocks glucose.

Visualizing the Transport Logic

TransportLogic cluster_WT Wild-Type Hxt/Gal2 cluster_Eng Engineered (N376F) Glucose Glucose (C6) WT_Transporter WT Transporter (Open Gate) Glucose->WT_Transporter High Affinity (Inhibits Xylose) Mut_Transporter Mutant Transporter (Aromatic Clamp) Glucose->Mut_Transporter Steric Clash (Rejected) Xylose Xylose (C5) Xylose->WT_Transporter Low Affinity (Blocked) Xylose->Mut_Transporter Transported (Specific)

Figure 1: Mechanism of steric exclusion in engineered transporters. The N376F mutation physically blocks glucose entry while permitting xylose.

Part 2: Protocol A - Strain Construction (CRISPR/Cas9)

This protocol integrates the engineered transporter (gal2-N376F) into a hexose-transporter null strain (e.g., EBY.VW4000 or a hxt1-7


 derivative) to eliminate background noise.
Reagents & Tools[4]
  • Cas9 Backbone: pCas9-Nat (Constitutive Cas9, Nourseothricin resistance).

  • gRNA Vector: pRNA-Hxt (targeting the HXT locus or ho safe harbor).

  • Donor DNA: gal2-N376F ORF with 500bp homology arms.

  • Selection: YPD + Nourseothricin (ClonNAT).

Step-by-Step Integration
  • gRNA Design: Target a genomic locus (e.g., ho site).

    • Sequence: 5'-GATCTCCGAGAGAGACCCAG-3' (Example ho target).

  • Donor Construction: Amplify the GAL2 ORF using primers containing the N376F mutation (AAT

    
     TTC) and 40-60bp homology tails matching the integration site.
    
  • Transformation:

    • Grow yeast to OD

      
       1.0. Wash with water and LiAc/TE.
      
    • Mix: 100 ng Cas9 plasmid + 100 ng gRNA plasmid + 1

      
      g Donor DNA.
      
    • Add PEG/LiAc/ssDNA mix. Heat shock at 42°C for 40 min.

  • Selection: Plate on YPD + Nat. Incubate at 30°C for 2-3 days.

  • Validation: Colony PCR using primers flanking the integration site. Sanger sequence to confirm the N376F mutation.

Part 3: Protocol B - Zero-Trans Uptake Kinetics

This is the "Gold Standard" assay. Growth assays are insufficient because they conflate transport with downstream metabolism. This assay measures the transporter's intrinsic properties (


, 

).[2]
Materials
  • Radiotracer: D-[1-

    
    C]Xylose (specific activity ~50 mCi/mmol).
    
  • Stop Solution: 10 mL Ice-cold water (critical for quenching).

  • Buffer: 0.1 M Potassium Phosphate (pH 6.5).

  • Equipment: Vacuum manifold, GF/C glass fiber filters, Scintillation counter.

Experimental Workflow
  • Harvest: Grow cells in permissive media (e.g., Maltose) to mid-log phase (OD

    
     ~1.0).
    
  • Wash: Centrifuge (3000g, 3 min), wash 2x with ice-cold Phosphate Buffer to remove residual sugars. Resuspend to OD

    
     ~20 (approx 10 mg dry weight/mL). Keep on ice.
    
  • Pre-incubation: Equilibrate 40

    
    L cell suspension at 30°C for 2 minutes.
    
  • Reaction Start: Add 40

    
    L of isotope mix (C-14 Xylose at varying concentrations: 0.5, 1, 5, 10, 50, 100, 200 mM).
    
    • Note: For inhibition assays, add non-labeled Glucose (10-100 mM) to this mix.

  • Incubation: Incubate for exactly 20 seconds .

    • Scientific Logic:[1][3][4][5][6][7] 20s ensures "zero-trans" conditions (initial rate), before intracellular xylose accumulates and induces efflux.

  • Quench: Rapidly inject 10 mL ice-cold water. Immediately filter through GF/C filter.

  • Wash Filter: Wash filter with another 10 mL ice-cold water.

  • Quantification: Place filter in scintillation vial + 5 mL cocktail. Count CPM.

Data Analysis (Michaelis-Menten)

Convert CPM to velocity (


, nmol/min/mg protein). Plot 

vs. [Xylose].


For inhibition, use the competitive inhibition model:



Part 4: Comparative Performance Data

The following table summarizes expected kinetic parameters for key engineered transporters compared to Wild Type (WT).

Transporter VariantSubstrate

(mM)

(nmol/min/mg)
Glucose Inhibition (

)
Specificity Note
Gal2 (WT) Glucose1.527.0N/AHigh affinity glucose
Xylose22590.08.6 mM Strongly inhibited by glucose
Gal2-N376F GlucoseN.D.*< 1.0N/ARejects Glucose
Xylose9037.0None Glucose-blind; Moderate rate
Hxt7-N370S Glucose10.847.0N/AReduced glucose affinity
Xylose17024.0High (>100 mM)Co-consumption capable
CiGxs1 (Symporter) Xylose0.55.0N/AHigh affinity, low capacity
  • N.D. = Not Determinable (no transport detected).

  • Data derived from Farwick et al. (2014) and Reuss et al. (2013).

Part 5: Characterization Pipeline Visualization

The following diagram illustrates the iterative cycle from design to bioreactor validation.

Workflow cluster_Test 3. Functional Screening Design 1. Rational Design (Target N376/N370) Build 2. CRISPR Integration (Strain: hxt-null) Design->Build Uptake Radioactive Uptake (C-14 Xylose +/- Glucose) Build->Uptake Growth Microplate Growth (Mixed Sugar Assay) Uptake->Growth Analyze 4. Kinetic Modeling (Calculate Ki, Vmax) Growth->Analyze Analyze->Design If Ki < 10mM (Iterate) Scale 5. Bioreactor SSCF (Co-consumption Validation) Analyze->Scale If Ki > 100mM

Figure 2: The Design-Build-Test-Learn cycle for transporter engineering.

Part 6: Troubleshooting & Optimization

  • Low Transport Rates (

    
    ): 
    
    • Cause: The N376F mutation can reduce overall protein flexibility or turnover number.

    • Fix: Perform Error-Prone PCR on the gal2-N376F backbone to find secondary suppressor mutations that restore

      
       without sacrificing specificity (e.g., T386 mutations).
      
  • High Background Uptake:

    • Cause: Incomplete deletion of native HXT genes. Hxt1 through Hxt7 must be deleted.

    • Fix: Verify the hxt-null genotype (strain should not grow on glucose).

  • Assay Variability:

    • Cause: Inconsistent "Zero-Trans" timing.

    • Fix: Automate the quenching step or use a precise metronome. Even 5 seconds of delay allows back-flux of xylose, skewing

      
       calculations.
      

References

  • Farwick, A., et al. (2014). Engineering of yeast hexose transporters to transport D-xylose without inhibition by D-glucose.[1][6][8] Proceedings of the National Academy of Sciences, 111(14), 5159-5164.

  • Reuss, D. R., et al. (2013). Functional analysis of the yeast hexose transporter Hxt7: mutation of the conserved N370 residue. FEMS Yeast Research, 13(3), 264-274.

  • Young, E., et al. (2014). Rewiring yeast sugar transporter preference through modifying a conserved protein motif. Proceedings of the National Academy of Sciences, 111(1), 131-136.

  • Nijland, J. G., et al. (2016). Engineering of an endogenous hexose transporter into a specific this compound transporter facilitates glucose-xylose co-consumption in Saccharomyces cerevisiae. Biotechnology for Biofuels, 9, 168.

  • Mans, R., et al. (2015). CRISPR/Cas9: a molecular Swiss army knife for simultaneous introduction of multiple genetic modifications in Saccharomyces cerevisiae.[9][10] FEMS Yeast Research, 15(2), fov004.

Sources

Application Notes and Protocols for the Co-fermentation of Glucose and D-xylose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Complete Sugar Utilization in Modern Bioprocessing

The economic viability of microbial fermentation processes, particularly in the burgeoning field of lignocellulosic biofuels and biochemicals, is intrinsically linked to the efficient conversion of all available sugars into desired products.[1] Lignocellulosic biomass, the most abundant and sustainable carbon source on Earth, is primarily composed of cellulose and hemicellulose.[1] Upon hydrolysis, these polymers release a mixture of hexose (predominantly glucose) and pentose (predominantly D-xylose) sugars.[2] However, many industrially relevant microorganisms, such as the workhorse yeast Saccharomyces cerevisiae, naturally lack the ability to metabolize this compound.[3] This leads to a significant loss of potential product yield and process efficiency.

The co-fermentation of glucose and this compound is therefore a critical challenge and a key area of research in industrial biotechnology.[1] This guide provides a comprehensive overview of the techniques and protocols for achieving efficient co-fermentation of these two sugars, with a focus on metabolically engineered microbial platforms. We will delve into the underlying metabolic principles, provide detailed experimental protocols, and offer insights into process optimization and analysis.

I. Microbial Platforms for Co-fermentation: A Comparative Overview

Several microbial platforms have been engineered for the co-fermentation of glucose and this compound. The choice of organism depends on various factors, including the desired product, process conditions, and inherent physiological characteristics.

Microbial PlatformKey AdvantagesKey Challenges
Saccharomyces cerevisiae High ethanol tolerance, GRAS (Generally Regarded as Safe) status, robustness in industrial fermentations.Does not naturally metabolize xylose, requires extensive metabolic engineering, susceptible to inhibitors from lignocellulosic hydrolysates.[4][5][6]
Escherichia coli Rapid growth rate, well-established genetic tools, broad substrate range.Potential for byproduct formation, susceptibility to bacteriophage contamination, endotoxin production.[7]
Zymomonas mobilis High ethanol yield and productivity, low biomass production, GRAS status.[8]Limited natural substrate range (glucose, fructose, sucrose), requires engineering for pentose utilization.[9]

II. Metabolic Engineering Strategies for this compound Utilization in Saccharomyces cerevisiae

As S. cerevisiae is a dominant organism in industrial ethanol production, significant effort has been dedicated to engineering its ability to ferment this compound.[3][10][11] Two primary pathways have been heterologously expressed in yeast to introduce xylose metabolism.[4][12]

A. The Xylose Reductase (XR) - Xylitol Dehydrogenase (XDH) Pathway

This pathway, native to many xylose-utilizing yeasts and fungi, involves a two-step conversion of this compound to D-xylulose.[4][13]

  • This compound to Xylitol: Catalyzed by xylose reductase (XR), this step primarily utilizes NADPH as a cofactor.

  • Xylitol to D-xylulose: Catalyzed by xylitol dehydrogenase (XDH), this step uses NAD+ as a cofactor.

  • D-xylulose to D-xylulose-5-phosphate: The native yeast enzyme xylulokinase (XK) phosphorylates D-xylulose, which then enters the Pentose Phosphate Pathway (PPP).

A major challenge with this pathway is the cofactor imbalance between the XR and XDH reactions. The preference of XR for NADPH and XDH for NAD+ can lead to an accumulation of xylitol, a fermentation byproduct that reduces the overall ethanol yield.[14]

B. The Xylose Isomerase (XI) Pathway

This pathway, commonly found in bacteria, directly isomerizes this compound to D-xylulose in a single step.[4][13][15]

  • This compound to D-xylulose: Catalyzed by xylose isomerase (XI).[16]

  • D-xylulose to D-xylulose-5-phosphate: Phosphorylation by the endogenous xylulokinase.

The XI pathway is redox-neutral and avoids the cofactor imbalance issue, theoretically leading to higher ethanol yields.[16][17] However, the functional expression of bacterial xylose isomerases in yeast has been challenging.[18] Recent advancements in enzyme engineering and the discovery of fungal xylose isomerases have shown promise.[17][18]

Metabolic Pathway for Xylose Utilization in Engineered S. cerevisiae

xylose_metabolism cluster_xr_xdh XR-XDH Pathway cluster_xi XI Pathway D-Xylose_XR This compound Xylitol Xylitol D-Xylose_XR->Xylitol XR (NAD(P)H) D-Xylulose_XR D-Xylulose Xylitol->D-Xylulose_XR XDH (NAD+) Xylulose-5-P D-Xylulose-5-P D-Xylulose_XR->Xylulose-5-P XK (ATP) D-Xylose_XI This compound D-Xylulose_XI D-Xylulose D-Xylose_XI->D-Xylulose_XI XI D-Xylulose_XI->Xylulose-5-P XK (ATP) PPP Pentose Phosphate Pathway Xylulose-5-P->PPP Glycolysis Glycolysis PPP->Glycolysis Ethanol Ethanol Glycolysis->Ethanol Fermentation

Caption: this compound metabolic pathways in engineered S. cerevisiae.

C. Overcoming Carbon Catabolite Repression

A significant hurdle in co-fermentation is carbon catabolite repression (CCR), where the presence of glucose represses the utilization of other carbon sources like xylose.[19] This leads to sequential sugar utilization, with xylose consumption only beginning after glucose is depleted, thereby prolonging the fermentation process.[19] Strategies to overcome CCR include:

  • Engineering Transporters: Identifying and overexpressing xylose transporters that are less inhibited by glucose.[19]

  • Modifying Regulatory Pathways: Deleting or modifying genes involved in glucose sensing and signaling pathways, such as those in the MAPK (HOG1) and cAMP-PKA pathways.[19]

  • Fed-batch Fermentation: Controlling the glucose concentration at a low level to alleviate repression and promote co-consumption.[20]

III. Engineering Escherichia coli and Zymomonas mobilis for Co-fermentation

While S. cerevisiae is a primary focus, E. coli and Z. mobilis also represent promising platforms for co-fermentation.

A. Escherichia coli

E. coli naturally possesses the machinery to metabolize a wide range of sugars, including glucose and xylose.[7] However, it also exhibits strong CCR.[7][21] Engineering strategies in E. coli often focus on:

  • Disrupting the Phosphotransferase System (PTS): The PTS is a major regulator of CCR in E. coli.[7] Mutations in genes like ptsG can alleviate glucose repression.

  • Co-culture Systems: Utilizing two different strains of E. coli, one engineered to consume only glucose and the other only xylose, allows for simultaneous fermentation of both sugars.[22]

B. Zymomonas mobilis

Z. mobilis is an attractive ethanologen due to its high ethanol productivity.[8] To enable xylose fermentation, genes for xylose utilization from other organisms have been introduced.[23] Engineered strains of Z. mobilis have demonstrated efficient co-fermentation of glucose and xylose.[23]

IV. Experimental Protocols

The following protocols provide a framework for conducting glucose and this compound co-fermentation experiments.

A. Protocol 1: Batch Fermentation of Engineered S. cerevisiae

Objective: To evaluate the co-fermentation performance of an engineered S. cerevisiae strain in a defined medium.

Materials:

  • Engineered S. cerevisiae strain capable of xylose fermentation.

  • Yeast extract, peptone, D-glucose, this compound.

  • Fermentation medium (e.g., YP medium supplemented with glucose and xylose).

  • Shake flasks or bioreactor.

  • Incubator shaker.

  • Spectrophotometer.

  • High-Performance Liquid Chromatography (HPLC) system or a biochemical analyzer.[24]

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered yeast into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% D-glucose).

    • Incubate overnight at 30°C with shaking (200 rpm).

    • Use the overnight culture to inoculate a larger volume of YPD to achieve an optical density at 600 nm (OD600) of approximately 0.5.

    • Grow the culture to an OD600 of 2-4.

    • Harvest the cells by centrifugation and resuspend in the fermentation medium.

  • Fermentation:

    • Prepare the fermentation medium (e.g., YP medium with 30 g/L glucose and 15 g/L xylose).[1]

    • Inoculate the fermentation medium with the prepared yeast cells to a starting OD600 of 1.0.[2]

    • Incubate at 30°C with agitation (e.g., 150 rpm) under oxygen-limited conditions (e.g., using a rubber stopper with a syringe needle for gas exchange).[2]

    • Take samples aseptically at regular intervals (e.g., every 4-8 hours) for analysis.

  • Analytical Methods:

    • Cell Growth: Measure the OD600 of the samples using a spectrophotometer.

    • Sugar and Product Analysis:

      • Centrifuge the samples to remove cells.

      • Analyze the supernatant for glucose, xylose, ethanol, and byproduct (e.g., xylitol, glycerol, acetate) concentrations using an HPLC equipped with a refractive index detector and an appropriate column (e.g., Aminex HPX-87H).[2] The mobile phase is typically a dilute acid solution (e.g., 5 mM H2SO4).[2]

      • Alternatively, a biochemical analyzer can be used for rapid measurement of glucose and xylose.[24]

B. Protocol 2: Fed-Batch Fermentation for Enhanced Co-consumption

Objective: To improve the co-utilization of glucose and xylose by controlling the glucose concentration in a fed-batch fermentation.[20]

Materials:

  • Same as Protocol 1, with the addition of a peristaltic pump and a concentrated feed solution (e.g., 500 g/L glucose).

  • A bioreactor with pH and temperature control.

Procedure:

  • Initial Batch Phase:

    • Start the fermentation in a batch mode with a low initial glucose concentration (e.g., 10 g/L) and the desired xylose concentration (e.g., 40 g/L).

  • Fed-Batch Phase:

    • Once the initial glucose is nearly depleted (as monitored by at-line or off-line measurements), start the continuous feed of the concentrated glucose solution.

    • The feed rate should be controlled to maintain a low, constant glucose concentration in the fermenter (e.g., 1-5 g/L).[20] This can be achieved using a PID controller linked to an online glucose sensor or based on a pre-determined feeding profile.

    • Continue the fermentation until the xylose is consumed.

  • Sampling and Analysis:

    • Follow the same analytical procedures as in Protocol 1.

Experimental Workflow for Co-fermentation Analysis

workflow Inoculum Inoculum Preparation Fermentation Batch or Fed-Batch Fermentation Inoculum->Fermentation Sampling Aseptic Sampling Fermentation->Sampling OD_Measurement Cell Density (OD600) Sampling->OD_Measurement Centrifugation Sample Centrifugation Sampling->Centrifugation Analysis Data Analysis (Sugar Consumption, Product Yield) OD_Measurement->Analysis Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC/Biochemical Analyzer Supernatant->HPLC HPLC->Analysis

Caption: General workflow for a co-fermentation experiment.

V. Data Interpretation and Performance Metrics

To evaluate the efficiency of the co-fermentation process, several key parameters should be calculated:

ParameterFormulaDescription
Sugar Consumption Rate (g/L/h) (Initial Sugar Concentration - Final Sugar Concentration) / Fermentation TimeThe rate at which glucose and xylose are consumed.
Product Yield (g/g) (Final Product Concentration) / (Total Sugar Consumed)The amount of product formed per gram of sugar utilized.
Productivity (g/L/h) (Final Product Concentration) / Fermentation TimeThe rate of product formation.
Co-consumption Index (Time to consume 90% of xylose) / (Time to consume 90% of glucose)A measure of the degree of simultaneous sugar utilization. A value close to 1 indicates high co-consumption.

VI. Challenges and Future Directions

Despite significant progress, several challenges remain in the field of glucose and this compound co-fermentation:

  • Inhibitor Tolerance: Lignocellulosic hydrolysates contain various inhibitory compounds (e.g., furfural, HMF, acetic acid) that can negatively impact microbial growth and fermentation performance.[5][25][26][27] Developing strains with enhanced inhibitor tolerance is crucial.

  • Xylose Transport: The efficiency of xylose uptake, especially in the presence of high glucose concentrations, remains a bottleneck.[19]

  • Process Integration: Integrating pretreatment, hydrolysis, and fermentation processes in a cost-effective and efficient manner is a key goal.[12][28][29][30]

Future research will likely focus on systems biology approaches to understand and engineer complex regulatory networks, the discovery and engineering of novel enzymes and transporters, and the development of robust microbial chassis for industrial applications.

References

  • Co-fermentation of xylose and glucose from ionic liquid pretreated sugar cane bagasse for bioethanol production using engineered xylose assimilating yeast. (n.d.). ResearchGate. Retrieved from [Link]

  • Lee, Y.-J., Ho, P. Y., & Lee, W.-H. (2020). Glucose/Xylose Co-Fermenting Saccharomyces cerevisiae Increases the Production of Acetyl-CoA Derived n-Butanol From Lignocellulosic Biomass. Frontiers in Bioengineering and Biotechnology, 8. Retrieved from [Link]

  • Co-Fermentation of Glucose–Xylose–Cellobiose–XOS Mixtures Using a Synthetic Consortium of Recombinant Saccharomyces cerevisiae Strains. (2022). MDPI. Retrieved from [Link]

  • Kim, S. R., Park, Y.-C., Jin, Y.-S., & Seo, J.-H. (2013). Engineering of Saccharomyces cerevisiae for the efficient co-utilization of glucose and xylose. FEMS Yeast Research, 13(3), 241–251. Retrieved from [Link]

  • Eiteman, M. A., Lee, S. A., & Altman, E. (2008). A co-fermentation strategy to consume sugar mixtures effectively. Journal of Biological Engineering, 2(1), 3. Retrieved from [Link]

  • Performance Testing of Zymomonas mobilis Metabolically Engineered for Cofermentation of Glucose, Xylose, and Arabinose. (n.d.). ResearchGate. Retrieved from [Link]

  • González-García, R. A., G-Sánchez, M., & G-Valverde, J. J. (2017). Promoting the co-utilisation of glucose and xylose in lignocellulosic ethanol fermentations using a data-driven feed-back controller. Biotechnology for Biofuels, 10(1), 161. Retrieved from [Link]

  • Metabolic Engineering of Zymomonas mobilis for Xylonic Acid Production from Lignocellulosic Hydrolysate. (2022). MDPI. Retrieved from [Link]

  • Carbohydrate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Jeffries, T. W. (2006). Engineering yeasts for xylose metabolism. Current Opinion in Biotechnology, 17(3), 320–326. Retrieved from [Link]

  • Kuyper, M., Winkler, A. A., van Dijken, J. P., & Pronk, J. T. (2005). Metabolic engineering of a xylose-isomerase-expressing Saccharomyces cerevisiae strain for rapid anaerobic xylose fermentation. FEMS Yeast Research, 5(4–5), 399–409. Retrieved from [Link]

  • Co-Fermentation of Glucose–Xylose Mixtures from Agroindustrial Residues by Ethanologenic Escherichia coli: A Study on the Lack of Carbon Catabolite Repression in Strain MS04. (2022). MDPI. Retrieved from [Link]

  • Demeke, M. M., Dietz, H., Li, Y., Foulquié-Moreno, M. R., Mattanovich, D., & Thevelein, J. M. (2013). Combining inhibitor tolerance and this compound fermentation in industrial Saccharomyces cerevisiae for efficient lignocellulose-based bioethanol production. Biotechnology for Biofuels, 6(1), 120. Retrieved from [Link]

  • Rapid Measurement of Xylose and Glucose for Monitoring Corn Stover Fermentation in Bioethanol Production. (n.d.). YSI. Retrieved from [Link]

  • Hahn-Hägerdal, B., Karhumaa, K., Fonseca, C., Spencer-Martins, I., & Gorwa-Grauslund, M. F. (2007). Metabolic Engineering of Saccharomyces Cerevisiae for Xylose Utilization. Microbial Cell Factories, 6, 9. Retrieved from [Link]

  • Simultaneous glucose and xylose utilization by an Escherichia coli catabolite repression mutant. (2024). Applied and Environmental Microbiology. Retrieved from [Link]

  • Wahlbom, C. F., Otero, R. C., van Zyl, W. H., Hahn-Hägerdal, B., & Jönsson, L. J. (2003). Increased expression of the oxidative pentose phosphate pathway and gluconeogenesis in anaerobically growing xylose-utilizing Saccharomyces cerevisiae. FEMS Yeast Research, 3(3), 295–304. Retrieved from [Link]

  • Recent Developments in Lignocellulosic Biofuel Production with Nanotechnological Intervention: An Emphasis on Ethanol. (2023). MDPI. Retrieved from [Link]

  • Brat, D., Boles, E., & Wiedemann, B. (2009). Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae. Applied and Environmental Microbiology, 75(8), 2304–2311. Retrieved from [Link]

  • Improved inhibitor tolerance in xylose-fermenting yeast Spathaspora passalidarum by mutagenesis and protoplast fusion. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Engineering of Saccharomyces cerevisiae for Xylose Utilization. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced Biofuels from Lignocellulosic Biomass. (2018). Walsh Medical Media. Retrieved from [Link]

  • Co-Fermentation of Glucose–Xylose Mixtures from Agroindustrial Residues by Ethanologenic Escherichia coli: A Study on the Lack of Carbon Catabolite Repression in Strain MS04. (2022). MDPI. Retrieved from [Link]

  • Xylose metabolism. (n.d.). In Wikipedia. Retrieved from [Link]

  • Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae. (2015). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Pentose phosphate pathway. (n.d.). Khan Academy. Retrieved from [Link]

  • Advances in S. cerevisiae Engineering for Xylose Fermentation and Biofuel Production: Balancing Growth, Metabolism, and Defense. (2023). MDPI. Retrieved from [Link]

  • Fermentation of a glucose and xylose mixture by E. coli BLF2. (n.d.). ResearchGate. Retrieved from [Link]

  • Demeke, M. M., Dumortier, F., Li, Y., Broeckx, T., Foulquié-Moreno, M. R., & Thevelein, J. M. (2015). Enhancing xylose-fermentation capacity of engineered Saccharomyces cerevisiae by multistep evolutionary engineering in inhibitor-rich lignocellulose hydrolysate. FEMS Yeast Research, 15(7). Retrieved from [Link]

  • 2020 - Recent advances in bioethanol production from lignocelluloses. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic engineering of Zymomonas mobilis for co-production of D-lactic acid and ethanol using waste feedstocks of molasses and corncob residue hydrolysate. (2023). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Technological advancements and innovations on biofuel production from lignocellulosic biomass. (2023). ScienceDirect. Retrieved from [Link]

  • Simultaneous glucose and xylose utilization by an Escherichia coli catabolite repression mutant. (2024). ASM Journals. Retrieved from [Link]

  • Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects. (2020). MDPI. Retrieved from [Link]

  • Multiomic Fermentation Using Chemically Defined Synthetic Hydrolyzates Revealed Multiple Effects of Lignocellulose-Derived Inhibitors on Cell Physiology and Xylose Utilization in Zymomonas mobilis. (2018). Frontiers in Microbiology. Retrieved from [Link]

  • Xylose isomerase. (n.d.). In Wikipedia. Retrieved from [Link]

  • Co-fermentation of a mixture of glucose and xylose to ethanol by Zymomonas mobilis and Pachysolen tannophilus. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolism | Pentose Phosphate Pathway. (2017, June 13). YouTube. Retrieved from [Link]

  • Simultaneously improving xylose fermentation and tolerance to lignocellulosic inhibitors through evolutionary engineering of recombinant Saccharomyces cerevisiae harbouring xylose isomerase. (2014). Biotechnology for Biofuels, 7(1), 73. Retrieved from [Link]

  • Jeppsson, M., Johansson, B., Hahn-Hägerdal, B., & Gorwa-Grauslund, M. F. (2002). Reduced Oxidative Pentose Phosphate Pathway Flux in Recombinant Xylose-Utilizing Saccharomyces cerevisiae Strains Improves the Ethanol Yield from Xylose. Applied and Environmental Microbiology, 68(4), 1604–1609. Retrieved from [Link]

  • Enzymes at Work: Unlocking Bioenergy from Lignocellulosic Feedstocks. (2023, October 17). YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

overcoming cofactor imbalance in recombinant yeast xylose metabolism.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Cofactor Imbalance in XR/XDH Pathways

Current Status: System Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: 2026-02-10

Welcome to the Advanced Metabolic Engineering Support Hub.

You are likely here because your recombinant Saccharomyces cerevisiae strain is consuming xylose but producing significant amounts of xylitol instead of ethanol, or your fermentation has stalled under anaerobic conditions.

This guide addresses the "Redox Trap"—the fundamental cofactor imbalance caused by the heterologous Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) pathway.[1]

Module 1: Diagnostic & Triage
Q: How do I confirm my strain is suffering from cofactor imbalance versus a transport bottleneck?

A: You must look at the Xylitol Yield (Yxyl) relative to consumed xylose.

The XR/XDH pathway typically utilizes genes from Scheffersomyces stipitis (formerly Pichia stipitis).[2]

  • XR (XYL1) reduces Xylose to Xylitol (Prefers NADPH ).[3][4]

  • XDH (XYL2) oxidizes Xylitol to Xylulose (Uses NAD+ ).[4]

The Imbalance: S. cerevisiae cannot regenerate NAD+ fast enough under anaerobic conditions because it lacks a transhydrogenase. This leads to a depletion of NAD+ (stalling XDH) and an accumulation of NADH. The cell excretes xylitol to stop the drain on NADPH and because XDH is blocked.

Diagnostic Protocol: Run an HPLC analysis on your supernatant.

  • Scenario A (Imbalance): High residual xylose, High Xylitol (>0.2 g/g xylose) , Low Ethanol.

    • Diagnosis: Your XR is working, but XDH is stalled due to NADH accumulation/NAD+ shortage.

  • Scenario B (Transport/Upstream): High residual xylose, Low Xylitol (<0.05 g/g) , Low Ethanol.[5]

    • Diagnosis: Xylose is not entering the cell or XR expression is too weak. Check your transporters (HXT genes or heterologous transporters like GXF1).

Quantitative Reference Table: Typical Fermentation Profiles

Strain ConditionXylose ConsumptionXylitol Yield (g/g)Ethanol Yield (g/g)Redox State (NADH/NAD+)
Wild Type XR/XDH (Imbalanced) Moderate0.30 - 0.50 0.15 - 0.25High (Redox Stress)
NADH-Preferring XR Mutant High< 0.100.35 - 0.45 Balanced
XI Pathway (Isomerase) Low - Moderate< 0.050.35 - 0.40Balanced
Module 2: Protein Engineering Solutions
Q: How do I fix the enzyme specificity to prevent the "Redox Trap"?

A: You must reverse the cofactor specificity of Xylose Reductase (XR). Instead of allowing XR to deplete NADPH, you must engineer it to accept NADH . This creates a "closed loop" where XR consumes the NADH generated by XDH, maintaining redox neutrality.

Target: Scheffersomyces stipitis XR (XYL1).[6][7] Mechanism: The native enzyme has a Lysine (Lys/K) residue that binds the 2'-phosphate group of NADPH. Mutating this disrupts NADPH binding and increases NADH affinity.

Protocol: Site-Directed Mutagenesis for Cofactor Swapping

  • Target Residue: Lysine 270 (K270) in S. stipitis XR (or K274 in Candida tenuis).

  • Mutation Strategy:

    • K270M (Methionine): Drastically reduces NADPH affinity; increases NADH specificity.

    • K270R (Arginine): Moderate shift, often retains some NADPH activity (dual cofactor).

  • Validation:

    • Perform in vitro enzyme assays on crude cell extracts.

    • Measure activity with 100 mM Xylose + 0.2 mM NADPH vs. 100 mM Xylose + 0.2 mM NADH.

    • Success Criteria: The NADH/NADPH activity ratio should shift from <0.02 (WT) to >3.0 (Mutant) .

Q: Can I just overexpress XDH to pull the reaction forward?

A: Yes, but it is rarely sufficient on its own. High XDH (XYL2) expression is critical to combat the unfavorable equilibrium of the xylitol-to-xylulose reaction. However, without fixing the cofactor mismatch, high XDH activity will eventually stall due to NAD+ depletion under anaerobic conditions.

  • Recommendation: Use a strong constitutive promoter (e.g., TDH3p or PGK1p) for XYL2 and ensure the gene copy number of XYL2 is higher than XYL1 (Ratio 2:1 or 5:1).

Module 3: Metabolic Engineering (The "Sink" Strategy)
Q: Are there background mutations that help balance the cofactors?

A: Yes. If you cannot mutate XR, you must provide an alternative "sink" for NADH or a source of NADPH.

Strategy A: The Ammonium Assimilation Shift

  • Mechanism: S. cerevisiae naturally uses NADPH-dependent Glutamate Dehydrogenase (GDH1).

  • Action: Delete GDH1 and overexpress the NADH-dependent GDH2.[1]

  • Result: Ammonium assimilation now consumes NADH, helping to re-oxidize the cofactor pool and relieve the block on XDH.

Strategy B: Water-Forming NADH Oxidase

  • Action: Express the noxE gene (from Lactococcus lactis).[1][8][9]

  • Mechanism: noxE converts NADH + O2 → NAD+ + H2O.

  • Warning: This requires micro-aerobic conditions. It does not work in strict anaerobiosis but is excellent for industrial setups with controlled aeration.

Module 4: Pathway Visualization

The following diagram illustrates the "Redox Trap" in the Wild Type pathway versus the "Balanced" flow in the Engineered pathway.

YeastXyloseRedox Figure 1: Cofactor Imbalance vs. Balanced Engineering Strategies cluster_legend Legend Xylose D-Xylose XR_WT XR (Wild Type) XYL1 Xylose->XR_WT XR_Mut XR (K270M) Engineered Xylose->XR_Mut Xylitol Xylitol (Accumulates in WT) XDH XDH XYL2 Xylitol->XDH Blocked by High NADH Xylulose D-Xylulose X5P Xylulose-5-P Xylulose->X5P XK Ethanol Ethanol X5P->Ethanol PPP/Glycolysis NADPH NADPH NADPH->XR_WT NADP NADP+ NAD NAD+ NAD->XDH Depleted NADH NADH NADH->XR_Mut Recycled XR_WT->Xylitol XR_WT->NADP XR_Mut->Xylitol XR_Mut->NAD Regenerated XDH->Xylulose XDH->NADH Accumulates XK XK XKS1 key Red Path: Imbalanced (WT) Green Path: Balanced (Mutant)

Caption: Comparison of the Wild Type (Red) pathway causing NADH accumulation and Xylitol secretion, versus the Engineered (Green) pathway where the K270M mutation allows XR to recycle NADH, restoring redox balance.

Module 5: The Alternative (Xylose Isomerase)
Q: Why not just use Xylose Isomerase (XI) and avoid cofactors entirely?

A: This is a valid strategy but comes with its own trade-offs. XI converts Xylose directly to Xylulose.

  • Pros: No cofactor imbalance. Theoretical yield is higher because no carbon is lost to xylitol.

  • Cons:

    • Thermodynamics: The equilibrium favors xylose. High temperatures are often needed to push the reaction (fungal XIs from Piromyces or Orpinomyces work best at 30°C, but bacterial XIs often require higher temps).

    • Kinetics: XI is generally slower (lower Vmax) than the XR/XDH couple.

    • Inhibition: Xylitol is a potent inhibitor of XI. If your background strain produces any xylitol (via endogenous GRE3 aldose reductase), the XI pathway will stall.

Decision Guide:

  • Choose XR/XDH (Engineered) if: You need fast fermentation rates and are working with robust industrial strains where you can fine-tune gene expression.

  • Choose XI if: You require maximum theoretical yield and have deleted endogenous GRE3 to prevent inhibition.

References
  • Verho, R., et al. (2003). "Engineering redox cofactor metabolism for improved pentose fermentation in Saccharomyces cerevisiae." Applied and Environmental Microbiology.

  • Petschacher, B., & Nidetzky, B. (2008).[10] "Altering the coenzyme preference of xylose reductase to enable efficient ethanol production from xylose in Saccharomyces cerevisiae." Microbial Cell Factories.

  • Watanabe, S., et al. (2007).[10] "Ethanol production from xylose by recombinant Saccharomyces cerevisiae expressing protein-engineered NADH-preferring xylose reductase from Pichia stipitis." Microbiology.

  • Kuyper, M., et al. (2005).[4][6] "Metabolic engineering of a xylose-isomerase-expressing Saccharomyces cerevisiae strain for rapid anaerobic xylose fermentation." FEMS Yeast Research.

  • Bengtsson, O., et al. (2009). "Xylose reductase from Pichia stipitis with altered coenzyme preference improves ethanolic xylose fermentation by recombinant Saccharomyces cerevisiae."[8][10][11] Biotechnology for Biofuels.

Sources

strategies to reduce xylitol formation during D-xylose fermentation.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Reduce Xylitol Formation Ticket ID: #XYL-OPT-2024 Assigned Specialist: Senior Application Scientist, Fermentation Technologies

Introduction: The "Redox Trap" in Xylose Fermentation

Welcome to the technical support center. If you are observing high xylitol accumulation during D-xylose fermentation, you are likely encountering the "Redox Trap."

In native xylose-fermenting yeasts (like Scheffersomyces stipitis) or engineered Saccharomyces cerevisiae, xylose catabolism often relies on two oxidoreductases with conflicting cofactor requirements:

  • Xylose Reductase (XR): Preferentially consumes NADPH .[1][2][3]

  • Xylitol Dehydrogenase (XDH): Generates NADH .

The Problem: Under oxygen-limited conditions, the cell cannot re-oxidize NADH to NAD+ fast enough via the respiratory chain. This depletes the NAD+ pool required by XDH. Consequently, the pathway stalls at xylitol, which is then excreted into the medium to recover redox balance [1].

This guide provides the diagnostic workflows and engineering strategies to resolve this bottleneck.

Module 1: Metabolic Engineering (The "Hardware" Fix)

User Issue: "I am using a standard XR/XDH pathway, but xylitol yield is >30% of consumed xylose."

Root Cause Analysis

The native XR enzyme has a high affinity for NADPH (


 mismatch). The resulting redox imbalance creates a surplus of NADH that inhibits XDH activity.
Strategic Solutions
Strategy A: Cofactor Swapping (Mutant XR)

Replace the native NADPH-dependent XR with a mutant that prefers (or strictly uses) NADH. This creates a "closed loop" where the NADH produced by XDH is immediately consumed by XR, maintaining redox neutrality.

  • Target Mutation: The K270R mutation in P. stipitis XR (PsXR) is the industry standard for shifting specificity toward NADH [2].

  • Outcome: Significantly reduces xylitol excretion but may lower overall xylose uptake rates due to altered enzyme kinetics.

Strategy B: The Isomerase Bypass (XI Pathway)

Switch to the Xylose Isomerase (XI) pathway. XI converts xylose directly to xylulose, bypassing the redox-heavy XR/XDH step entirely.

  • Pros: No cofactor imbalance; theoretical yield is higher.

  • Cons: The equilibrium favors xylose (isomerization is thermodynamically unfavorable).[4] High enzyme loads and high temperatures are often required to drive the reaction forward [3].

Visualizing the Pathway Logic

XylosePathways Xylose This compound Xylitol Xylitol (Accumulation Point) Xylose->Xylitol XR (Xylose Reductase) Uses: NADPH Xylulose D-Xylulose Xylose->Xylulose XI (Xylose Isomerase) No Cofactors Xylitol->Xylulose XDH (Xylitol Dehydrogenase) Produces: NADH X5P Xylulose-5-P (Pentose Phosphate Pathway) Xylulose->X5P XK (Xylulokinase) ATP -> ADP NADPH NADPH NADP NADP+ NADPH->NADP XR Step NAD NAD+ NADH NADH NAD->NADH XDH Step

Figure 1: Comparison of the redox-imbalanced XR/XDH pathway (Red) versus the redox-neutral XI pathway (Green).

Module 2: Process Control (The "Software" Fix)

User Issue: "My strain works in shake flasks but accumulates xylitol in the bioreactor."

Root Cause Analysis

This is typically an Oxygen Transfer Rate (OTR) failure.

  • Too Low OTR: NADH accumulates, stalling XDH

    
     Xylitol spikes.
    
  • Too High OTR: Carbon is diverted to respiration (biomass) rather than fermentation (ethanol/product).

Protocol: Determination of Optimal kLa (Gassing-Out Method)

To minimize xylitol, you must operate in a "micro-aerophilic" window. You must define the Volumetric Oxygen Transfer Coefficient (


) for your specific vessel.

Required Equipment: Bioreactor, DO (Dissolved Oxygen) probe, Nitrogen gas, Compressed Air.

Step-by-Step Methodology:

  • Calibration: Calibrate the DO probe (0% with

    
    , 100% with Air).
    
  • Desorption: Sparge the reactor with Nitrogen gas until DO reaches 0%.

  • Absorption: Switch to Air at a fixed flow rate (e.g., 1 VVM) and agitation speed.

  • Data Logging: Record the increase in DO concentration (

    
    ) over time (
    
    
    
    ).
  • Calculation: Plot

    
     vs. time.
    
    • 
      : Saturation oxygen concentration.[5]
      
    • The slope of the linear regression is

      
       (
      
      
      
      ).
  • Optimization: Repeat at different agitation speeds. Target a

    
     range of 20–40 
    
    
    
    for initial trials with XR/XDH strains [4].

Module 3: Troubleshooting & Comparison

Diagnostic Decision Tree

User Question: "How do I know which strategy to apply?"

Troubleshooting Start Issue: High Xylitol Accumulation CheckOTR Check Oxygen Transfer (kLa) Start->CheckOTR IsAnaerobic Is condition strictly anaerobic? CheckOTR->IsAnaerobic AnaerobicYes Yes IsAnaerobic->AnaerobicYes Yes AnaerobicNo No (Micro-aerobic) IsAnaerobic->AnaerobicNo No Sol1 Solution: Must use XI Pathway (XR/XDH requires O2 for NAD+ regen) AnaerobicYes->Sol1 CheckStrain Check Genotype AnaerobicNo->CheckStrain IsNative Is it Native XR/XDH? CheckStrain->IsNative NativeYes Yes IsNative->NativeYes Yes NativeNo No (Already Engineered) IsNative->NativeNo No Sol2 Solution: Increase Aeration (Target kLa 30-50 h^-1) NativeYes->Sol2 Sol3 Solution: Overexpress Xylulokinase (XK) or Switch to Mutant XR (K270R) NativeNo->Sol3

Figure 2: Diagnostic workflow for identifying the root cause of xylitol formation.

Comparative Strategy Table
StrategyMechanismImpact on XylitolTrade-off
Micro-aeration Provides just enough

for NADH oxidation via respiration.
High Reduction Hard to scale; risk of biomass overgrowth.
XR Cofactor Engineering Mutates XR to use NADH (e.g., K270R), balancing the cofactor loop.Moderate/High Reduction Often reduces specific xylose uptake rate (

drops) [2].
XI Pathway Replaces XR/XDH with Isomerase; no redox imbalance.Complete Elimination Thermodynamic equilibrium limits conversion; requires high enzyme expression.
Co-substrate Feeding Co-feeding low levels of glucose/glycerol to regenerate NAD+.Moderate Reduction Complex process control; glucose may repress xylose transport (CCR).

References

  • Zhang, G., et al. (2021).[2][6] "Minimize the Xylitol Production in Saccharomyces cerevisiae by Balancing the Xylose Redox Metabolic Pathway." Frontiers in Microbiology. Available at: [Link]

  • Watanabe, S., et al. (2007).[2][3] "Ethanol production from xylose by recombinant Saccharomyces cerevisiae expressing protein engineered NADH-preferring xylose reductase from Pichia stipitis." Microbiology. (Cited in context of K270R mutation effects).

  • Moysés, D.N., et al. (2016).[6] "Xylose fermentation by Saccharomyces cerevisiae: challenges and prospects." International Journal of Molecular Sciences. Available at: [Link]

  • Abdella, A., et al. (2020).[5] "Optimization of process parameters and fermentation strategy for xylanase production in a stirred tank reactor." Biotechnology Reports. Available at: [Link]

Sources

optimizing expression of xylose reductase and xylitol dehydrogenase.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) Expression Systems Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Kinetic Mismatch Challenge

Welcome to the XR/XDH optimization hub. If you are engineering Saccharomyces cerevisiae or E. coli for xylose fermentation, you are likely facing the "xylitol bottleneck."

The native fungal pathway (derived from Scheffersomyces stipitis) relies on two enzymes with opposing cofactor requirements:

  • XR (XYL1): Prefers NADPH to reduce xylose to xylitol.[1]

  • XDH (XYL2): Uses NAD+ to oxidize xylitol to xylulose.[1][2]

The Failure Mode: This creates a redox imbalance.[1] The cell depletes NAD+ and accumulates NADH. Without NAD+, XDH stalls, and the intermediate—xylitol—accumulates and is excreted, resulting in low ethanol yield and poor growth.[1]

This guide addresses how to break this redox trap through rational engineering and troubleshooting.

Module 1: Cofactor Engineering & Redox Balance

Q: My strain grows on xylose but accumulates massive amounts of xylitol. Why?

A: You are likely facing a Cofactor Imbalance .[1] The XR enzyme is consuming NADPH, while XDH is generating NADH. Under anaerobic conditions, the cell cannot re-oxidize NADH to NAD+ fast enough, starving XDH of its cofactor.

Root Cause Analysis:

  • Wild-type XR: High affinity for NADPH (

    
     for NADPH < NADH).
    
  • Wild-type XDH: Strict specificity for NAD+.

  • Result: The "Redox Trap."

Technical Solution: The Cofactor Swap To fix this, you must uncouple the pathway from NADPH or balance the regeneration. The most robust solution is protein engineering of XR to reverse its cofactor preference from NADPH to NADH.

Recommended Protocol: Site-Directed Mutagenesis (K270R) The K270 residue in S. stipitis XR is critical for differentiating NADPH from NADH. Mutating Lysine to Arginine (K270R) or Methionine (K270M) shifts preference toward NADH, allowing the NADH produced by XDH to be recycled by XR.

MutationEffect on

(NADH)
Effect on

(NADPH)
Outcome
Wild Type High (Low affinity)Low (High affinity)Redox Imbalance
K270R Decreased (Higher affinity) Increased (Lower affinity)Redox Neutral
K270M DecreasedIncreasedRedox Neutral (Lower activity)

Critical Step: Ensure your host strain has the endogenous aldose reductase deleted (see Module 4).

Module 2: Expression Tuning & Genetic Assembly

Q: I overexpressed both enzymes using strong promoters (e.g., TEF1, PGK1). Why is the flux still low?

A: "More" is not always "better." You have likely created a Kinetic Bottleneck . XR generally has a higher specific activity (


) than XDH. If you express them at a 1:1 ratio, XR floods the cell with xylitol faster than XDH can clear it.

The "Pull" Strategy: You need a high XDH-to-XR ratio to "pull" the reaction forward.

Optimization Guidelines:

  • Promoter Tiers: Use a moderate promoter for XR and a strong promoter for XDH.

  • Copy Number: Integrate XR as a single copy; consider multi-copy integration for XDH.

  • Target Ratio: Aim for an enzymatic activity ratio of XR:XDH = 1:5 to 1:10 .

Suggested Promoter Configuration (S. cerevisiae):

GeneRecommended PromoterRationale
XR (XYL1)

(Moderate) or

(Inducible)
Prevent xylitol flooding.

is derepressed by low glucose/high xylose.
XDH (XYL2)

or

(Strong)
Maximize clearance of xylitol.
XK (XKS1)

or

(Very Strong)
Essential: Overexpress Xylulokinase to pull flux into the Pentose Phosphate Pathway.
Visualizing the Pathway Logic

XylosePathway Xylose D-Xylose Xylitol Xylitol (Toxic Accumulation) Xylose->Xylitol Reduction Xylulose D-Xylulose Xylitol->Xylulose Oxidation X5P Xylulose-5-P (Entry to PPP) Xylulose->X5P Phosphorylation XR XR (XYL1) Rec: Mutate K270R XR->Xylose NAD_XR NAD+ XR->NAD_XR Output XDH XDH (XYL2) Rec: High Expression XDH->Xylitol NADH_XDH NADH XDH->NADH_XDH Output XK XK (XKS1) Rec: Overexpress XK->Xylulose NADH_XR NADH NADH_XR->XR Input NAD_XDH NAD+ NAD_XDH->XDH Input NADH_XDH->NADH_XR Recycling (Ideal)

Figure 1: The Engineered Redox-Neutral Pathway. Note the coupling of NADH production and consumption via the K270R mutation.

Module 3: Troubleshooting Enzyme Assays

Q: My specific activity calculations are fluctuating wildy. Is the enzyme unstable?

A: Instability is possible, but assay interference in crude extracts is the most common culprit. Endogenous NADH oxidases or background absorbance can skew results.

Troubleshooting Checklist:

  • The "Dust" Factor:

    • Issue: Particulates in crude extracts cause light scattering at 340 nm.

    • Fix: Centrifuge crude lysates at 12,000 x g for 10 mins at 4°C. If issues persist, pass supernatant through a 0.22 µm filter.

  • Background Oxidation (The Control):

    • Issue: Yeast crude extracts contain non-specific dehydrogenases.

    • Fix: You must run a "No Substrate" control.

    • Calculation:

      
      .
      
  • pH Sensitivity:

    • XR and XDH have different pH optima. Running them in the same buffer will underestimate one.

    • XR Buffer: Potassium Phosphate (pH 6.0 - 7.0).

    • XDH Buffer: Tris-HCl or Glycine-NaOH (pH 8.0 - 9.0). Note: XDH equilibrium favors xylitol formation; high pH is required to drive the forward reaction (xylitol

      
       xylulose) in vitro.
      

Standardized Protocol Parameters:

ComponentXR Assay (Forward)XDH Assay (Forward)
Substrate 0.2 M this compound0.2 M Xylitol
Cofactor 0.2 mM NADPH (or NADH)2.0 mM NAD+
Buffer 50 mM K-Phosphate (pH 7.0)50 mM Tris-HCl (pH 8.8)
Wavelength 340 nm (Decrease)340 nm (Increase)

Module 4: Host Strain Considerations

Q: I see xylitol production even in my negative control strain. How?

A: S. cerevisiae possesses an endogenous gene, GRE3 , which encodes a nonspecific aldose reductase.[1]

  • Impact: GRE3 converts xylose to xylitol using NADPH but cannot be engineered for NADH preference. It acts as a "parasitic" pathway that drains NADPH and increases xylitol accumulation.

  • Action: Delete GRE3 (

    
    ) .[1][3] This is a mandatory step for high-efficiency strains to ensure all flux goes through your engineered, redox-balanced XR.
    
Q: Cells stop growing after consuming a small amount of xylose.

A: Check Xylulokinase (XK) levels. Even if XR/XDH are perfect, the conversion of Xylulose to Xylulose-5-Phosphate (X5P) by XK is the gateway to the Pentose Phosphate Pathway.

  • Diagnosis: Accumulation of xylulose (rare, usually converts back to xylitol) or simply stalled metabolism.

  • Fix: Overexpress XKS1. This "pulls" the entire pathway, preventing reversible backward reactions.

References

  • Bengtsson, O., et al. (2009). Xylose reductase from Pichia stipitis with altered coenzyme preference improves ethanolic xylose fermentation by recombinant Saccharomyces cerevisiae. Biotechnology for Biofuels. Link

  • Matsushika, A., et al. (2009). Ethanol production from xylose in engineered Saccharomyces cerevisiae strains: current state and perspectives. Applied Microbiology and Biotechnology. Link

  • Kim, S.R., et al. (2013). Rational promoter selection for improved xylose fermentation in Saccharomyces cerevisiae. Journal of Biotechnology.
  • Watanabe, S., et al. (2007). Ethanol production from xylose by recombinant Saccharomyces cerevisiae expressing protein-engineered NADH-preferring xylose reductase from Pichia stipitis. Microbiology. Link

  • Eliasson, A., et al. (2000). The xylose reductase/xylitol dehydrogenase/xylulokinase ratio affects product formation in recombinant xylose-utilising Saccharomyces cerevisiae.[4] Enzyme and Microbial Technology. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Xylose Fermentation: A Comparative Analysis of the Xylose Reductase/Xylitol Dehydrogenase and Xylose Isomerase Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in biofuel development and metabolic engineering, the efficient conversion of lignocellulosic biomass into valuable products is a paramount objective. Xylose, the second most abundant sugar in these materials, presents a significant opportunity, yet its utilization by industrially relevant microorganisms like Saccharomyces cerevisiae requires the introduction of heterologous metabolic pathways.[1][2] This guide provides an in-depth, objective comparison of the two primary pathways for xylose metabolism: the fungal xylose reductase/xylitol dehydrogenase (XR/XDH) pathway and the bacterial xylose isomerase (XI) pathway. Our focus will be on the biochemical intricacies, performance metrics, and experimental considerations to empower you in selecting and optimizing the appropriate pathway for your research and development endeavors.

Biochemical Mechanisms: A Tale of Two Strategies

The initial steps of xylose metabolism are where the fundamental differences between the two pathways lie. The choice of pathway has significant downstream implications on cellular redox balance, byproduct formation, and overall product yield.

The Two-Step Oxidoreductive Pathway: Xylose Reductase/Xylitol Dehydrogenase (XR/XDH)

Prevalent in xylose-utilizing yeasts and fungi, the XR/XDH pathway involves a two-step conversion of xylose to xylulose.[3]

  • Xylose Reductase (XR): This enzyme catalyzes the reduction of D-xylose to xylitol. A critical aspect of this step is its primary reliance on NADPH as a cofactor.[3]

  • Xylitol Dehydrogenase (XDH): Subsequently, XDH oxidizes xylitol to D-xylulose, which can then enter the pentose phosphate pathway (PPP). This reaction, in contrast to the first, is strictly dependent on NAD+.[3][4]

This differential cofactor requirement between XR (NADPH) and XDH (NAD+) can lead to a redox imbalance within the cell, particularly under anaerobic conditions.[3][5] This imbalance is a major contributor to the accumulation of xylitol as a byproduct, as the regeneration of NAD+ can be a rate-limiting factor.[3]

XR_XDH_Pathway Xylose This compound Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) NADP NADP+ Xylose->NADP Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (XDH) NADH NADH Xylitol->NADH PPP Pentose Phosphate Pathway Xylulose->PPP NADPH NADPH NADPH->Xylose NAD NAD+ NAD->Xylitol

Caption: The XR/XDH pathway for xylose metabolism.

The Direct Isomerization Pathway: Xylose Isomerase (XI)

Commonly found in bacteria, the xylose isomerase pathway offers a more direct route to xylulose.[1]

  • Xylose Isomerase (XI): This enzyme catalyzes the direct intramolecular isomerization of this compound to D-xylulose.[6] This single-step conversion does not require cofactors like NAD(P)H or NAD+.[7]

The absence of a cofactor requirement is a significant theoretical advantage of the XI pathway, as it bypasses the redox imbalance issue inherent to the XR/XDH pathway.[7] This can lead to a higher theoretical yield of the final product, such as ethanol, as carbon is not diverted to byproduct formation for redox balancing.[7]

XI_Pathway Xylose This compound Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase (XI) PPP Pentose Phosphate Pathway Xylulose->PPP

Caption: The XI pathway for xylose metabolism.

Performance Comparison: Experimental Evidence

The theoretical advantages and disadvantages of each pathway are borne out in experimental studies. The choice between them often involves a trade-off between the rate of xylose consumption and the efficiency of conversion to the desired product.

Key Performance Metrics

A comparative analysis of isogenic Saccharomyces cerevisiae strains engineered with either the XR/XDH or XI pathway reveals key differences in their fermentation performance.

Performance MetricXR/XDH PathwayXI PathwayKey Considerations
Xylose Consumption Rate Generally higherGenerally lowerThe kinetic properties of the enzymes play a role. The Km of Pichia stipitis XR for xylose is in the range of 42-97 mM, while the Km for Piromyces XI is around 20 mM.[5][8]
Ethanol Productivity Often higher due to faster xylose consumptionOften lowerHigher specific ethanol productivity has been observed with the XR/XDH pathway.[5]
Ethanol Yield Lower due to byproduct formationHigher, closer to the theoretical maximumThe XI pathway can achieve a much higher ethanol yield.[1]
Xylitol Production Significant byproduct, especially under anaerobic conditionsMinimal to no xylitol formationXylitol formation is a major drawback of the XR/XDH strategy.[5]
Cofactor Requirement NADPH and NAD+NoneThe cofactor imbalance in the XR/XDH pathway can limit efficiency.[3][5]
Experimental Data Summary

The following table summarizes findings from comparative studies on recombinant S. cerevisiae strains.

Strain/PathwaySpecific Growth Rate on Xylose (aerobic, h⁻¹)Specific Xylose Consumption Rate (anaerobic, g/g cells/h)Ethanol Yield on Consumed Sugars (g/g)Reference
XR/XDH0.140.090.32[9][10]
XI0.030.020.41[9][10]

These data highlight the trade-off: the XR/XDH pathway leads to faster growth and xylose consumption, while the XI pathway results in a more efficient conversion of consumed sugar to ethanol.[9][10]

Experimental Design for Pathway Comparison

To objectively evaluate these pathways in your host organism, a well-designed experimental workflow is crucial. This protocol provides a framework for comparing the performance of engineered strains.

Workflow for Comparative Analysis

Experimental_Workflow cluster_0 Strain Construction cluster_1 Fermentation cluster_2 Analysis Host Select Host Strain (e.g., S. cerevisiae) XR_XDH_Strain Engineer XR/XDH Pathway Host->XR_XDH_Strain XI_Strain Engineer XI Pathway Host->XI_Strain Inoculum Inoculum Preparation XR_XDH_Strain->Inoculum XI_Strain->Inoculum Batch_Ferm Anaerobic Batch Fermentation (Controlled pH, Temp) Inoculum->Batch_Ferm Sampling Time-course Sampling Batch_Ferm->Sampling OD Cell Density (OD600) Sampling->OD HPLC HPLC Analysis (Sugars, Ethanol, Xylitol) Sampling->HPLC Data Data Analysis (Rates, Yields) OD->Data HPLC->Data

Caption: Experimental workflow for comparing xylose fermentation pathways.

Step-by-Step Methodology

1. Strain Construction:

  • Host Selection: Begin with a suitable host strain, for example, S. cerevisiae.
  • Gene Integration: Integrate the genes for either the XR/XDH pathway (e.g., from Pichia stipitis) or the XI pathway (e.g., from Piromyces sp.) into the host genome.[5] It is also advisable to overexpress the endogenous xylulokinase (XK) and genes of the non-oxidative pentose phosphate pathway to improve xylose metabolism.[1][5]
  • Verification: Confirm gene integration and expression via PCR and RT-qPCR, respectively.

2. Inoculum Preparation:

  • Grow the engineered strains in a suitable seed culture medium (e.g., YPD) to mid-exponential phase.
  • Harvest the cells by centrifugation, wash with sterile water, and resuspend to a standardized cell density.

3. Anaerobic Batch Fermentation:

  • Prepare a defined mineral medium containing xylose as the sole carbon source.
  • Inoculate the fermentation vessels with the prepared cell suspensions to a specific starting optical density (OD₆₀₀).
  • Maintain anaerobic conditions by sparging with nitrogen gas. Control temperature and pH throughout the fermentation.

4. Sampling and Analysis:

  • Collect samples at regular intervals throughout the fermentation.
  • Cell Growth: Measure the optical density at 600 nm (OD₆₀₀) to monitor cell growth.
  • Metabolite Analysis: Centrifuge the samples to pellet the cells. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of xylose, xylitol, ethanol, and other potential byproducts like glycerol and acetate.

5. Data Calculation:

  • Specific Rates: Calculate the specific xylose consumption rate and specific ethanol production rate, typically expressed in grams per gram of dry cell weight per hour.
  • Yields: Determine the ethanol and xylitol yields, expressed as grams of product per gram of consumed xylose.

Conclusion and Future Perspectives

The choice between the XR/XDH and XI pathways for xylose fermentation is not straightforward and depends on the specific goals of the research or industrial application.

  • The XR/XDH pathway offers the advantage of a higher rate of xylose consumption and overall ethanol productivity, making it a strong candidate for processes where speed is a critical factor.[5] However, the inherent cofactor imbalance leads to the formation of xylitol, reducing the overall product yield.[3][5]

  • The XI pathway , while generally slower, provides a higher theoretical and practical product yield due to the absence of cofactor requirements and minimal byproduct formation.[1][7] This makes it an attractive option for applications where maximizing the conversion efficiency of the feedstock is the primary objective.

Future research will likely focus on protein engineering to address the limitations of each pathway. For the XR/XDH pathway, efforts are ongoing to alter the cofactor specificity of XR to favor NADH, thereby alleviating the redox imbalance.[3] For the XI pathway, strategies to improve the kinetic properties and expression levels of xylose isomerase in eukaryotic hosts are being actively pursued to increase the rate of xylose utilization.[7] Ultimately, a thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions and engineer more efficient microbial cell factories for the production of biofuels and biochemicals from lignocellulosic biomass.

References

  • Karhumaa, K., Garcia Sanchez, R., Hahn-Hägerdal, B., & Gorwa-Grauslund, M. F. (2008). Comparing the xylose reductase/xylitol dehydrogenase and xylose isomerase pathways in arabinose and xylose fermenting Saccharomyces cerevisiae strains. Microbial Cell Factories, 7, 5. [Link]

  • Karhumaa, K., Hahn-Hägerdal, B., & Gorwa-Grauslund, M. F. (2007). Comparison of the xylose reductase-xylitol dehydrogenase and the xylose isomerase pathways for xylose fermentation by recombinant Saccharomyces cerevisiae. Microbial Cell Factories, 6, 5. [Link]

  • Karhumaa, K., Hahn-Hägerdal, B., & Gorwa-Grauslund, M. F. (2007). Comparison of the xylose reductase-xylitol dehydrogenase and the xylose isomerase pathways for xylose fermentation by recombinant Saccharomyces cerevisiae. Microbial Cell Factories, 6(1), 5. [Link]

  • Ko, J. K., Kim, K. J., & Oh, D. K. (2005). Production of Xylitol from this compound by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis. Applied and Environmental Microbiology, 71(9), 5176–5179. [Link]

  • Lee, S. M., Jellison, T., & Alper, H. S. (2012). Directed evolution of xylose isomerase for improved xylose catabolism and fermentation in the yeast Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(16), 5708–5716. [Link]

  • Roca, C., Nielsen, J., & Olsson, L. (2003). High activity of xylose reductase and xylitol dehydrogenase improves xylose fermentation by recombinant Saccharomyces cerevisiae. Applied and Environmental Microbiology, 69(8), 4564–4570. [Link]

  • Karhumaa, K., Hahn-Hägerdal, B., & Gorwa-Grauslund, M. F. (2007). Comparison of the xylose reductase-xylitol dehydrogenase and the xylose isomerase pathways for xylose fermentation. SciSpace. [Link]

  • Wikipedia. (n.d.). Xylose isomerase. [Link]

  • Wang, C., Zhai, R., Wang, D., Li, C., & Zong, H. (2015). Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae. Frontiers in Microbiology, 6, 1143. [Link]

  • Wikipedia. (n.d.). Xylose isomerase. [Link]

  • Dmytruk, K. V., Dmytruk, O. V., Voronovsky, A. Y., & Sibirny, A. A. (2008). Engineering of xylose reductase and overexpression of xylitol dehydrogenase and xylulokinase improves xylose alcoholic fermentation in the thermotolerant yeast Hansenula polymorpha. Microbial Cell Factories, 7, 21. [Link]

  • Dmytruk, K. V., Dmytruk, O. V., Voronovsky, A. Y., & Sibirny, A. A. (2008). Engineering of xylose reductase and overexpression of xylitol dehydrogenase and xylulokinase improves xylose alcoholic fermentation in the thermotolerant yeast Hansenula polymorpha. Microbial Cell Factories, 7(1), 21. [Link]

  • Lee, S. M., Jellison, T., & Alper, H. S. (2012). Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(16), 5708–5716. [Link]

  • Lee, S. M., Jellison, T., & Alper, H. S. (2012). Directed evolution of xylose isomerase for improved xylose catabolism and fermentation in the yeast Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(16), 5708-5716. [Link]

  • Wang, C., Zhai, R., Wang, D., Li, C., & Zong, H. (2015). Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae. Frontiers in Microbiology, 6. [Link]

  • Wang, C., Zhai, R., Wang, D., Li, C., & Zong, H. (2015). Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae. Frontiers in Microbiology, 6. [Link]

Sources

Validating the Specificity of D-Xylose Transporters in Engineered Strains

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Metabolic Engineering

Executive Summary: The Glucose Repression Bottleneck

In the development of lignocellulosic yeast cell factories, the co-utilization of D-glucose and D-xylose is the "holy grail" of fermentation efficiency. Native hexose transporters (e.g., the HXT family and GAL2 in Saccharomyces cerevisiae) are promiscuous; they transport xylose but possess a significantly higher affinity for glucose. This results in competitive inhibition , where xylose uptake is blocked until glucose is depleted, extending fermentation times and reducing productivity.

This guide provides a rigorous validation framework for specific this compound transporters —engineered proteins designed to reject glucose while actively importing xylose. We compare the industry-standard "promiscuous" transporters against high-specificity engineered variants (e.g., Gal2-N376F ) and heterologous alternatives (e.g., CiGXS1 ), detailing the experimental protocols required to validate their kinetic exclusivity.

Part 1: The Landscape of Xylose Transporters

To validate a new transporter, one must benchmark it against known standards. The table below synthesizes kinetic data comparing a native promiscuous transporter, a heterologous specific transporter, and a rationally engineered mutant.

Comparative Performance Metrics
FeatureGal2 (Wild Type) CiGXS1 (C. intermedia) Gal2-N376F (Engineered)
Origin Native S. cerevisiaeHeterologous (Candida)Rational Design (Point Mutation)
Transport Type Facilitated DiffusionProton SymporterFacilitated Diffusion
Xylose Affinity (

)
Low (~150–500 mM)High (~0.3–5 mM)Moderate to High (~20–50 mM)
Glucose Affinity (

)
Very High (~1–5 mM)Low / ModerateNegligible / Non-transporting
Glucose Inhibition (

)
Strong (

< 5 mM)
Weak / ModerateResistant (

> 500 mM)
Flux Capacity (

)
HighLow to ModerateModerate (Trade-off for specificity)
Primary Utility Rapid fermentation (Glucose phase)Low-xylose scavengingCo-fermentation (Simultaneous)

Key Insight: While heterologous transporters like CiGXS1 offer high affinity, they often suffer from lower


 or pH-dependence (symporters). The Gal2-N376F  variant represents a paradigm shift: by mutating the conserved Asparagine (N376) to Phenylalanine (F), the transporter sterically excludes glucose while permitting pentose passage (Farwick et al., 2014).

Part 2: Mechanistic Basis of Specificity

Understanding why a transporter is specific is crucial for experimental design. The specificity in the Gal2-N376F mutant arises from steric hindrance within the central sugar-binding pore.

Diagram 1: The Steric Gatekeeper Mechanism (N376F)

The following diagram illustrates the structural logic distinguishing a promiscuous transporter from a specific one.

TransporterMechanism cluster_WT Wild Type Gal2 (Promiscuous) cluster_Mutant Engineered Gal2-N376F (Specific) Substrate Substrate Pool (Mixed Glucose + Xylose) Pore_WT Transporter Pore (Residue N376) Substrate->Pore_WT Diffusion Pore_Mut Transporter Pore (Residue F376) Substrate->Pore_Mut Diffusion Binding_WT Hydrogen Bonding (C6-OH of Glucose) Pore_WT->Binding_WT Result_WT Glucose Preferentially Transported (Xylose Inhibited) Binding_WT->Result_WT High Affinity Steric_Mut Steric Hindrance (Phenylalanine Ring blocks C6-OH) Pore_Mut->Steric_Mut Result_Mut Glucose Rejected Xylose Transported Steric_Mut->Result_Mut Selective Filtering

Caption: Structural logic of the N376F mutation. The bulky Phenylalanine residue prevents glucose binding via C6-hydroxymethyl steric clash.

Part 3: Validation Protocol 1 — Zero-Trans Uptake Kinetics

The only definitive way to validate transporter specificity is to measure uptake rates directly using radiolabeled substrates. Growth assays can be misleading due to downstream metabolic bottlenecks; Zero-Trans Uptake Assays isolate the transport step.

Experimental Design
  • Strain: hxt-null strain (e.g., EBY.VW4000) expressing the transporter of interest.

  • Substrate: D-[1-

    
    C]xylose (Specific activity ~20 mCi/mmol).
    
  • Inhibitor: Unlabeled D-glucose (to test

    
    ).
    
Step-by-Step Methodology
  • Cell Preparation:

    • Grow cells in selective media (e.g., Maltose or Ethanol) to mid-log phase (

      
      ).
      
    • Wash: Centrifuge (3,000 x g, 5 min) and wash 3x with ice-cold Potassium Phosphate buffer (100 mM, pH 6.5).

    • Resuspend: Adjust cell density to

      
       in buffer. Keep on ice.
      
  • Reaction Setup:

    • Aliquot 40 µL of cell suspension into reaction tubes.

    • Incubate at 30°C for 5 minutes to equilibrate temperature.

  • Uptake Initiation:

    • Add 40 µL of isotope solution (

      
      C-xylose at varying concentrations: 0.5 mM – 200 mM).
      
    • Critical: For specificity validation, run a parallel set containing 50 mM unlabeled glucose .

  • Quenching (The Critical Step):

    • After exactly 20 seconds (linear range), inject 10 mL of Ice-Cold Quench Buffer (0.1 M LiCl or water) to instantly stop transport.

    • Vacuum filter immediately through Whatman GF/C glass microfiber filters.

  • Quantification:

    • Wash filters 2x with ice-cold buffer.

    • Transfer filters to scintillation vials with 5 mL cocktail.

    • Measure CPM (Counts Per Minute) in a liquid scintillation counter.

Diagram 2: The Validation Workflow

UptakeProtocol Prep 1. Cell Prep (Wash & Starve) Equilib 2. Equilibration (30°C, 5 min) Prep->Equilib Trigger 3. Trigger Uptake (+14C-Xylose) Equilib->Trigger Inhibition Parallel Test: + Unlabeled Glucose Equilib->Inhibition Specificity Control Quench 4. Rapid Quench (<20s, Ice-Cold LiCl) Trigger->Quench Strict Timing Inhibition->Quench Filter 5. Vacuum Filter & Wash Quench->Filter Count 6. Scintillation Counting (CPM) Filter->Count

Caption: Workflow for radiolabeled zero-trans uptake assay. Parallel inhibition testing is required for specificity validation.

Part 4: Data Analysis & Self-Validating Logic

To prove your transporter is "specific," your data must satisfy the Michaelis-Menten kinetics model under two conditions.

Calculation of Kinetic Parameters

Convert CPM to uptake rate (


, nmol/min/mg protein). Plot 

vs.

(substrate concentration) and fit to the Michaelis-Menten equation:

[1]
Validation Criteria (The "Litmus Test")

A transporter is validated as Specific only if:

  • Criterion A: The

    
     for xylose is physiologically relevant (< 50 mM).
    
  • Criterion B (The Specificity Factor): In the presence of excess glucose (e.g., 50 mM), the xylose uptake rate decreases by < 10% .

    • Native Transporter: Uptake drops by >90%.

    • Specific Transporter: Uptake remains stable.[2]

  • Criterion C: The

    
     (Inhibition Constant) for glucose is at least 10-fold higher than the 
    
    
    
    for xylose.

Formula for Competitive Inhibition (


): 


Where

is glucose concentration.

References

  • Farwick, A., et al. (2014).[3][4] Engineering of yeast hexose transporters to transport this compound without inhibition by D-glucose.[4][5][6][7] Proceedings of the National Academy of Sciences, 111(14), 5159-5164.[5]

  • Leandro, M. J., et al. (2009). The heterologous transporter Gxf1 from Candida intermedia improves xylose transport in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 75(15).

  • Young, E. M., et al. (2014).[2] A molecular transporter engineering approach to improving xylose catabolism in Saccharomyces cerevisiae. Metabolic Engineering, 13(6), 656-665.

  • Reznicek, O., et al. (2015).[2] Improved xylose uptake in Saccharomyces cerevisiae due to directed evolution of galactose permease Gal2 for sugar co-consumption. Journal of Applied Microbiology, 119(1), 99-111.[2]

Sources

A Senior Application Scientist's Guide to Evaluating Recombinant Yeast Strains for D-Xylose Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the performance of different recombinant yeast strains engineered for D-xylose fermentation. As the efficient conversion of lignocellulosic biomass into biofuels and biochemicals is a paramount goal in industrial biotechnology, the selection of a robust and efficient microbial catalyst is critical. This document moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the experimental choices, ensuring a self-validating and reproducible evaluation of strain performance.

Introduction: The Challenge and Promise of Xylose Fermentation

Saccharomyces cerevisiae is the workhorse of industrial ethanol production due to its high ethanol tolerance and productivity from hexose sugars like glucose.[1] However, lignocellulosic biomass, a sustainable and abundant feedstock, contains a significant fraction of pentose sugars, primarily this compound.[2] Wild-type S. cerevisiae cannot naturally metabolize xylose, creating a major bottleneck for the economic viability of cellulosic biorefineries.[3][4]

Metabolic engineering has enabled the development of recombinant S. cerevisiae strains capable of fermenting xylose.[5][6] The primary challenge lies not just in introducing a xylose utilization pathway but in optimizing the entire cellular machinery to efficiently channel carbon from xylose to ethanol, minimize byproduct formation, and withstand the harsh inhibitory compounds present in biomass hydrolysates.[7][8] This guide provides the strategic and technical framework to identify the most promising candidates for industrial application.

Metabolic Engineering Strategies for Xylose Utilization

To evaluate different strains, it is crucial to understand the core genetic modifications that enable xylose metabolism. Two principal pathways have been heterologously expressed in S. cerevisiae.

The Oxidoreductase (XR/XDH) Pathway

This two-step pathway, typically sourced from yeasts like Scheffersomyces (Pichia) stipitis, involves:

  • Xylose Reductase (XR): Converts this compound to xylitol.

  • Xylitol Dehydrogenase (XDH): Converts xylitol to D-xylulose.

A major challenge with this pathway is the cofactor imbalance.[9] The XR enzyme often prefers NADPH, while the XDH enzyme strictly requires NAD+.[9] This disparity can lead to an intracellular redox imbalance, resulting in the accumulation and secretion of xylitol, which represents a significant loss of carbon that could have been converted to ethanol.[9][10]

The Xylose Isomerase (XI) Pathway

This pathway, using an enzyme often sourced from bacteria or anaerobic fungi, directly converts this compound to D-xylulose in a single step.[11] The XI pathway is redox-neutral, thus avoiding the cofactor imbalance and associated xylitol accumulation seen with the XR/XDH pathway.

Downstream Pathway Optimization

Regardless of the initial conversion strategy, D-xylulose must be phosphorylated to D-xylulose-5-phosphate by xylulokinase (encoded by XKS1) to enter the central carbon metabolism via the Pentose Phosphate Pathway (PPP). The native expression of XKS1 and other PPP genes (RKI1, RPE1, TKL1, TAL1) in S. cerevisiae is often insufficient to handle the high flux from xylose, creating a metabolic bottleneck.[9][12] Therefore, many advanced strains feature the overexpression of these genes to enhance the downstream metabolic pull.[11]

Xylose_Metabolic_Pathways cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_XR_XDH XR/XDH Pathway cluster_XI XI Pathway Xylose_ext This compound Xylose_int This compound Xylose_ext->Xylose_int Transport XR Xylose Reductase (XR) Xylose_int->XR NADPH -> NADP+ XI Xylose Isomerase (XI) Xylose_int->XI Direct Isomerization Xylitol Xylitol XDH Xylitol Dehydrogenase (XDH) Xylitol->XDH NAD+ -> NADH Xylulose D-Xylulose X5P D-Xylulose-5-P Xylulose->X5P Xylulokinase (XKS1) ATP -> ADP PPP Pentose Phosphate Pathway (PPP) X5P->PPP Glycolysis Glycolysis PPP->Glycolysis Ethanol Ethanol Glycolysis->Ethanol XR->Xylitol XDH->Xylulose XI->Xylulose

Figure 1: Engineered this compound metabolic pathways in S. cerevisiae.

A Validated Protocol for Comparative Performance Evaluation

This protocol is designed to provide a standardized baseline for comparing different yeast strains. The causality behind each step is explained to ensure scientific rigor.

Experimental Workflow Overview

Experimental_Workflow A 1. Strain Revival (from frozen stock) B 2. Pre-culture 1 (YPD Medium, Aerobic) A->B C 3. Pre-culture 2 (YPX Medium, Aerobic) B->C D 4. Fermentation Inoculation (Standardized cell density) C->D E 5. Anaerobic Fermentation (YPX or defined medium) D->E F 6. Time-course Sampling (0, 12, 24, 48, 72h) E->F G 7. HPLC Analysis (Sugars, Ethanol, Byproducts) F->G H 8. Data Analysis (Rate, Yield, Productivity) G->H

Figure 2: Standardized workflow for evaluating xylose-fermenting yeast.

Step-by-Step Methodology

Step 1: Strain Revival and Pre-culture

  • Rationale: This multi-step pre-culture ensures that cells are physiologically adapted and in an active state of exponential growth prior to the main fermentation, minimizing lag phase and improving reproducibility. Starting in a non-selective glucose medium (YPD) ensures robust initial growth, while the second pre-culture in xylose-containing medium (YPX) induces the relevant metabolic pathways.

  • Protocol:

    • Streak a loopful of the frozen glycerol stock onto a YPD (1% yeast extract, 2% peptone, 2% D-glucose) agar plate. Incubate at 30°C for 48 hours.

    • Inoculate a single colony into 10 mL of liquid YPD medium in a 50 mL flask. Incubate at 30°C, 200 rpm for 24 hours.

    • Harvest the cells by centrifugation (3000 x g, 5 min). Wash the pellet with sterile water.

    • Resuspend the cells in 25 mL of YPX medium (1% yeast extract, 2% peptone, 2% this compound) in a 125 mL flask to an initial optical density at 600 nm (OD₆₀₀) of ~0.2. Incubate at 30°C, 200 rpm for 24 hours.

Step 2: Fermentation

  • Rationale: Establishing a defined starting cell density is critical for comparing fermentation kinetics between strains. Anaerobic conditions are essential to promote ethanol production over biomass generation. The chosen temperature and pH reflect common industrial fermentation parameters.[7][12]

  • Protocol:

    • Prepare the fermentation medium: YP medium supplemented with 40 g/L this compound and optionally 20 g/L D-glucose to assess co-fermentation. For more controlled experiments, a defined mineral medium can be used.[13]

    • Harvest the cells from the second pre-culture (Step 1.4) by centrifugation.

    • Inoculate the fermentation medium to a starting OD₆₀₀ of 1.0 in a fermentation vessel (e.g., 125 mL bottle with 100 mL working volume).

    • Equip the vessel with an airlock to maintain anaerobic conditions by allowing CO₂ to escape.

    • Incubate at 32-35°C with continuous stirring (e.g., 150 rpm).[7][14]

Step 3: Sampling and Analysis

  • Rationale: Regular sampling allows for the calculation of kinetic parameters. Immediate quenching and filtration stop metabolic activity, ensuring the sample composition accurately reflects that specific time point. High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying sugars and fermentation products.[15][16]

  • Protocol:

    • Withdraw a 1 mL sample at regular intervals (e.g., 0, 12, 24, 48, 72 hours).

    • Immediately filter the sample through a 0.22 µm syringe filter to remove cells.

    • Store the filtrate at -20°C until analysis.

    • Analyze the concentrations of this compound, D-glucose, ethanol, xylitol, and glycerol using an HPLC system equipped with a suitable column (e.g., Aminex HPX-87H) and a Refractive Index (RI) detector.[16][17] The mobile phase is typically a dilute acid solution (e.g., 0.005 M H₂SO₄) with a constant flow rate.[16]

Step 4: Data Calculation

  • Rationale: These calculations transform raw concentration data into key performance indicators (KPIs) that are essential for objective comparison.

  • Calculations:

    • Xylose Consumption Rate (g/L·h): (Xylose consumed in g/L) / (Time in hours)

    • Ethanol Yield (g/g): (Ethanol produced in g/L) / (Sugar consumed in g/L). The theoretical maximum ethanol yield from xylose is 0.51 g/g.

    • Ethanol Productivity (g/L·h): (Final ethanol concentration in g/L) / (Total fermentation time in hours)

Step 5: Inhibitor Tolerance Assay (Advanced Protocol)

  • Rationale: Industrial lignocellulosic hydrolysates are not clean sugar streams; they contain inhibitory compounds like acetic acid, formic acid, and furfural that severely hamper fermentation.[7][18] Assessing strain performance in the presence of these inhibitors is a critical test of industrial viability.

  • Protocol:

    • Follow the fermentation protocol (Step 2) but supplement the medium with a representative inhibitor cocktail (e.g., 3 g/L acetic acid, 1 g/L formic acid, 0.5 g/L furfural).

    • Run a parallel control fermentation without inhibitors.

    • Compare the key performance indicators (yield, productivity) between the control and inhibitor-laden conditions to quantify the strain's tolerance.

Comparative Analysis of Recombinant Yeast Strains

The performance of recombinant yeast strains can vary significantly based on the host strain, the specific genes integrated, and the optimization of the metabolic network. The table below summarizes the performance of several representative strains from the literature to provide a comparative baseline.

Strain Name/TypeGenetic Modification StrategySubstrate(s)Ethanol Yield (g/g consumed sugar)Ethanol Titer (g/L)Xylitol Yield (g/g consumed xylose)Key Findings & Reference
RWB202-AFX XI pathway + PPP overexpression + GRE3 deletion + adaptationThis compound0.42Not specifiedLowAdaptive evolution significantly improved growth and ethanol yield.[9]
CAT-1-XIT (pRS42K::XI) Industrial strain with XI pathway + XK, TAL1 overexpression + adaptationThis compound0.3112.6Not specifiedAn evolved industrial strain showed good performance in converting xylose.[11][19]
CIBTS0735 Industrial strain with XI, PPP overexpression, xylose transporter, and adaptationGlucose & XyloseNot specified53Not specifiedRapid co-fermentation of glucose and xylose was achieved.[11]
FPL-YSX3 XR/XDH pathway + moderate Xylulokinase (XYL3) expressionThis compound0.123.40.27Showed that optimizing xylulokinase activity is crucial to avoid growth inhibition.[10]
Engineered C. utilis Protein-engineered XR (NADH-preferring) + XDHThis compound0.3517.4Not specifiedAltering cofactor preference of XR reduced xylitol formation and improved ethanol production.[20]
ScF2 Genome shuffling of S. cerevisiae and P. stipitisThis compound (up to 250 g/L)Not specifiedNot specifiedNot specifiedDemonstrated high tolerance to xylose concentration.[2]

Conclusion and Future Outlook

The systematic evaluation of recombinant yeast strains is fundamental to advancing the field of cellulosic biofuels. While significant progress has been made in engineering strains with high ethanol yields, the challenges of rapid xylose consumption, efficient co-fermentation with glucose, and robust tolerance to industrial inhibitors remain.[7][9] Future efforts will likely focus on synergistic strategies, combining rational metabolic engineering with advanced evolutionary engineering in genuine, inhibitor-rich lignocellulosic hydrolysates to develop strains that are not only efficient in the lab but also economically viable at an industrial scale.[7][21] This guide provides a robust and scientifically grounded framework to identify and validate such superior strains.

References

  • Gírio, F. M., et al. (2010). Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects. MDPI. [Link]

  • Coimbra, L., et al. (2022). Fermentation of this compound to Ethanol by Saccharomyces cerevisiae CAT-1 Recombinant Strains. PMC - NIH. [Link]

  • Coimbra, L., et al. (2022). Fermentation of this compound to Ethanol by Saccharomyces cerevisiae CAT-1 Recombinant Strains. ResearchGate. [Link]

  • Lin, Y., et al. (2012). Metabolic engineering of Saccharomyces cerevisiae for increased bioconversion of lignocellulose to ethanol. PMC - PubMed Central. [Link]

  • Piotrowski, J. S., et al. (2023). Recombinant yeast having increased tolerance to ionic liquids and methods of use. OSTI.GOV. [Link]

  • Jin, Y. S., et al. (2003). Optimal Growth and Ethanol Production from Xylose by Recombinant Saccharomyces cerevisiae Require Moderate d-Xylulokinase Activity. Applied and Environmental Microbiology - ASM Journals. [Link]

  • Chiang, L. C., et al. (1981). d-Xylulose Fermentation to Ethanol by Saccharomyces cerevisiae. PMC - NIH. [Link]

  • Demeke, M. M., et al. (2021). Enhancing xylose-fermentation capacity of engineered Saccharomyces cerevisiae by multistep evolutionary engineering in inhibitor-rich lignocellulose hydrolysate. NIH. [Link]

  • Watanabe, S., et al. (2007). Ethanol Production from Xylose by a Recombinant Candida utilis Strain Expressing Protein-Engineered Xylose Reductase and Xylitol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Eliasson, A., et al. (2000). Anaerobic Xylose Fermentation by Recombinant Saccharomyces cerevisiae Carrying XYL1, XYL2, and XKS1 in Mineral Medium Chemostat Cultures. NIH. [Link]

  • Wang, C., et al. (2020). Construction of an economical xylose-utilizing Saccharomyces cerevisiae and its ethanol fermentation. FEMS Yeast Research | Oxford Academic. [Link]

  • Jeffries, T. W. (2006). Engineering yeasts for xylose metabolism. Forest Products Laboratory. [Link]

  • Hahn-Hägerdal, B., et al. (2001). Metabolic Engineering of Saccharomyces Cerevisiae for Xylose Utilization. PubMed. [Link]

  • Gu, H., et al. (2013). HPLC analysis of the biotransformation of xylose to xylitol by C. tropicalis. ResearchGate. [Link]

  • Vanmarcke, G., et al. (2021). Identification of the major fermentation inhibitors of recombinant 2G yeasts in diverse lignocellulose hydrolysates. PMC - NIH. [Link]

  • Almeida, J. R. M., et al. (2007). Increased tolerance and conversion of inhibitors in lignocellulosic hydrolysates by Saccharomyces cerevisiae. ResearchGate. [Link]

  • Hahn-Hägerdal, B., et al. (2001). Metabolic Engineering of Saccharomyces cerevisiae for Xylose Utilization. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Study of Fermentation Conditions Optimization for Xylanase Production by Aspergillus tubingensis FS7Y52 and Application in Agricultural Wastes Degradation. MDPI. [Link]

  • Du, J., et al. (2012). Improved ethanol production by a xylose-fermenting recombinant yeast strain constructed through a modified genome shuffling method. PMC - PubMed Central. [Link]

  • Myers, K. S., et al. (2021). Advances in S. cerevisiae Engineering for Xylose Fermentation and Biofuel Production: Balancing Growth, Metabolism, and Defense. MDPI. [Link]

  • Linden, T., & Hahn-Hägerdal, B. (1989). HPLC determination of xylulose formed by enzymatic xylose isomerization in lignocellulose hydrolysates. ResearchGate. [Link]

  • Zare, M., et al. (2024). Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract. PubMed. [Link]

  • Adeboye, B. S., et al. (2021). Tolerance of natural yeast isolates to inhibitor compounds associated with the fermentation of lignocellulosic hydrolysates to ethanol. ResearchGate. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Xylose. HELIX Chromatography. [Link]

  • Williams, D. L., et al. (2021). Engineered yeast tolerance enables efficient production from toxified lignocellulosic feedstocks. PubMed. [Link]

Sources

A Scientist's Guide to a Tale of Two Sugars: Comparative Transcriptomics of S. cerevisiae on Glucose vs. D-xylose

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic engineering and drug development, understanding the intricate regulatory networks governing carbon source utilization in Saccharomyces cerevisiae is paramount. This guide provides an in-depth comparative analysis of the transcriptomic landscapes of S. cerevisiae when cultivated on its preferred hexose, glucose, versus the pentose sugar, D-xylose. This comparison is critical for optimizing yeast as a cell factory for biofuel and biochemical production from lignocellulosic biomass, which is rich in xylose.[1]

S. cerevisiae, the workhorse of industrial biotechnology, has been extensively studied for its remarkable efficiency in fermenting glucose to ethanol.[2] However, its natural inability to efficiently metabolize this compound presents a significant bottleneck in the economic viability of lignocellulose-based biorefineries.[1][3] Metabolic engineering efforts have successfully introduced xylose utilization pathways into S. cerevisiae, yet the rates of xylose fermentation remain significantly lower than those for glucose.[3][4] This discrepancy is largely attributed to differences in gene expression and metabolic regulation, which we will explore in detail through the lens of comparative transcriptomics.

The Great Divide: Transcriptomic Reprogramming in Response to Glucose and Xylose

When S. cerevisiae is presented with glucose, a state of potent catabolite repression is established, ensuring the preferential utilization of this highly fermentable carbon source.[4][5] In stark contrast, xylose metabolism triggers a transcriptomic profile that is neither fully repressed nor fully derepressed, suggesting that the cell does not recognize xylose as a fermentable sugar in the same manner as glucose.[6][7] This leads to a suboptimal metabolic state characterized by lower ethanol productivity.[8]

A typical comparative transcriptomic study of a recombinant S. cerevisiae strain engineered to utilize xylose reveals a significant number of differentially expressed genes when grown on xylose compared to glucose. For instance, one study identified 125 upregulated and 100 downregulated genes in xylose-grown cultures.[6]

Key Upregulated Genes on this compound: A Shift Towards Respiration

Growth on this compound leads to the upregulation of genes involved in respiratory metabolism, a hallmark of a non-fermentative or less fermentative state. This includes genes of the Tricarboxylic Acid (TCA) cycle , the glyoxylate cycle , and gluconeogenesis .[7][9]

Gene Category Key Upregulated Genes Function
Pentose Phosphate Pathway (PPP) ZWF1, GND1, TKL1, TAL1NADPH production and interconversion of sugars.[10]
TCA Cycle & Respiration HAP4, CIT1, ACO1, IDH1, IDH2Energy production through aerobic respiration.[11]
Gluconeogenesis FBP1, PCK1Synthesis of glucose from non-carbohydrate precursors.[7]
Redox Balance GRE3Aldose reductase, involved in cofactor regeneration.
Hexose Transport (low glucose sensing) HXT2, HXT4Transport of hexoses, often induced under glucose limitation.[12]

The upregulation of the Pentose Phosphate Pathway (PPP) is a logical and necessary adaptation for xylose metabolism.[12][13] After being converted to xylulose-5-phosphate, xylose enters the PPP to be rearranged into glycolytic intermediates. Furthermore, the initial steps of xylose metabolism in engineered strains often create a cofactor imbalance, necessitating increased NADPH production via the oxidative branch of the PPP.[14]

Key Downregulated Genes on this compound: The Attenuation of Glycolysis

Conversely, many genes central to the highly efficient glycolytic pathway are downregulated during growth on xylose compared to glucose. This reflects the cell's reduced fermentative capacity on this pentose sugar.

Gene Category Key Downregulated Genes Function
Glycolysis HXK2, PFK1, PFK2, FBA1, PGK1, ENO2, PYK1 (CDC19)Key enzymes in the breakdown of glucose for energy.[11]
Ethanol Fermentation PDC1, ADH1Conversion of pyruvate to ethanol.
Glucose Sensing & Repression STD1Component of the glucose sensing and signaling pathway.[9]

The Master Regulators: Signaling Pathways at the Helm

The profound transcriptomic differences between glucose and xylose metabolism are orchestrated by complex signaling and regulatory networks. The Snf1/Mig1 pathway is a central player in glucose catabolite repression.[5]

In the presence of high glucose concentrations, the Snf1 kinase is inactive, leading to the dephosphorylation and nuclear localization of the Mig1 transcriptional repressor.[15] Mig1 then binds to the promoters of numerous genes involved in the utilization of alternative carbon sources, repressing their expression.[5][16]

When glucose is scarce, Snf1 becomes active and phosphorylates Mig1, causing its export from the nucleus and relieving the repression of genes required for metabolizing other sugars.[15][16] Studies have shown that in xylose-grown cells, the Snf1/Mig1 pathway is in an intermediate state, leading to only partial derepression of its target genes.[12] This contributes to the observed mixed respiratory and fermentative phenotype. Deletion of MIG1 and SNF1 has been explored as a strategy to enhance the co-utilization of glucose and xylose.[17][18]

The Snf3/Rgt2 pathway , which senses extracellular glucose levels and regulates the expression of hexose transporter (HXT) genes, is also implicated in the response to xylose.[4][5] Xylose appears to be a weak signal for these sensors, leading to a suboptimal induction of transporter expression compared to glucose.[19][20]

cluster_glucose High Glucose cluster_xylose This compound Glucose Glucose Snf1_inactive Snf1 (Inactive) Glucose->Snf1_inactive via glycolysis Snf3/Rgt2_active Snf3/Rgt2 (Active) HXT_induction HXT Gene Induction Snf3/Rgt2_active->HXT_induction Mig1_dephospho Mig1 (Dephosphorylated) Snf1_inactive->Mig1_dephospho Mig1_nucleus Mig1 (Nuclear) Mig1_dephospho->Mig1_nucleus Alt_genes_repressed Alternative Carbon Source Genes Repressed Mig1_nucleus->Alt_genes_repressed Xylose Xylose Snf1_partially_active Snf1 (Partially Active) Xylose->Snf1_partially_active weak signal Snf3/Rgt2_weak Snf3/Rgt2 (Weakly Active) HXT_low_induction HXT Gene Low Induction Snf3/Rgt2_weak->HXT_low_induction Mig1_phospho Mig1 (Partially Phosphorylated) Snf1_partially_active->Mig1_phospho Mig1_cytoplasm Mig1 (Partial Cytoplasmic Localization) Mig1_phospho->Mig1_cytoplasm Alt_genes_partially_derepressed Alternative Carbon Source Genes Partially Derepressed Mig1_cytoplasm->Alt_genes_partially_derepressed

Caption: Glucose vs. Xylose Signaling in S. cerevisiae.

Experimental Workflow: From Yeast Culture to Differential Gene Expression Analysis

To conduct a comparative transcriptomic analysis of S. cerevisiae grown on glucose versus this compound, a robust and reproducible experimental workflow is essential.

RNA_Extraction Total RNA Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (e.g., STAR, HISAT2) QC->Alignment Quantification Gene Expression Quantification (e.g., featureCounts, Salmon) Alignment->Quantification DGE_Analysis Differential Gene Expression Analysis (e.g., DESeq2, edgeR) Quantification->DGE_Analysis Interpretation Pathway and GO Enrichment Analysis DGE_Analysis->Interpretation

Caption: RNA-Seq Experimental and Bioinformatic Workflow.

Detailed Experimental Protocols

1. Yeast Cell Culture and Harvesting [21]

  • Inoculation: Inoculate single colonies of the recombinant S. cerevisiae strain into separate pre-cultures containing synthetic complete (SC) medium with either 2% (w/v) glucose or 2% (w/v) this compound as the sole carbon source. Grow overnight at 30°C with shaking.

  • Main Culture: Dilute the pre-cultures into fresh SC medium with the respective carbon source to an initial OD₆₀₀ of ~0.1.

  • Growth and Harvesting: Grow the main cultures at 30°C with shaking to the mid-logarithmic phase (OD₆₀₀ ≈ 1.0).

  • Cell Pelleting: Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold sterile water.

  • Storage: Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until RNA extraction.

2. Total RNA Extraction [21]

This protocol utilizes the hot acid phenol method, which is robust for yeast.

  • Resuspension: Resuspend the frozen cell pellet in 400 µL of TES solution (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS).

  • Phenol Addition: Add 400 µL of acid phenol:chloroform (5:1, pH 4.5).

  • Lysis: Vortex vigorously for 30 seconds and incubate at 65°C for 1 hour, with vortexing every 15 minutes.

  • Phase Separation: Place on ice for 5 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microfuge tube.

  • Chloroform Extraction: Add an equal volume of chloroform, vortex, and centrifuge at 12,000 x g for 5 minutes at 4°C.

  • RNA Precipitation: Transfer the aqueous phase to a new tube, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Precipitate at -20°C for at least 1 hour.

  • Pelleting and Washing: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA. Wash the pellet with 70% ethanol.

  • Resuspension: Air-dry the pellet and resuspend in nuclease-free water.

  • Quality Control: Assess RNA integrity (RIN > 8) using an Agilent Bioanalyzer and quantify using a NanoDrop spectrophotometer or Qubit fluorometer.

3. RNA-Seq Library Preparation and Sequencing

It is recommended to use a commercial kit for library preparation (e.g., Illumina TruSeq Stranded mRNA) following the manufacturer's instructions.

  • mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA and prime with random hexamers.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.

  • End Repair and Adenylation: Create blunt ends and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

  • PCR Amplification: Amplify the library via PCR to enrich for adapter-ligated fragments.

  • Library Quantification and Sequencing: Quantify the final library and sequence on an Illumina platform (e.g., NovaSeq, NextSeq).

4. Bioinformatic Analysis of RNA-Seq Data [22][23]

  • Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC.

  • Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.

  • Alignment: Align the trimmed reads to the S. cerevisiae reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or perform transcript-level quantification with Salmon or Kallisto.

  • Differential Gene Expression (DGE) Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between the glucose and xylose conditions.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological functions and pathways.

Conclusion and Future Perspectives

The comparative transcriptomic analysis of S. cerevisiae grown on glucose versus this compound provides a detailed molecular blueprint of the challenges and opportunities in engineering this yeast for efficient pentose fermentation. The data clearly indicate that xylose does not trigger the same robust fermentative response as glucose, leading to a metabolic state that is more respiratory in nature. This is reflected in the upregulation of genes involved in the TCA cycle and respiration, and the downregulation of key glycolytic genes.

Future research should focus on engineering the signaling and regulatory networks to "trick" the cell into recognizing xylose as a highly fermentable carbon source. This could involve targeted modifications of the Snf1/Mig1 and Snf3/Rgt2 pathways, as well as the overexpression of rate-limiting enzymes in the pentose phosphate and glycolytic pathways. By leveraging the insights gained from transcriptomics, we can rationally design the next generation of S. cerevisiae strains for the sustainable production of biofuels and biochemicals from renewable lignocellulosic feedstocks.

References

  • Salusjärvi, L., Pitkänen, J. P., Aristidou, A., Ruohonen, L., & Penttilä, M. (2003). Transcription analysis of recombinant Saccharomyces cerevisiae reveals novel responses to xylose. Journal of Biological Chemistry, 278(44), 43588-43596. [Link]

  • Papapetridis, I., Goudarzi, M., Leal, T. F., de Billerbeck, G. M., & Nielsen, J. (2019). Exploring the xylose paradox in Saccharomyces cerevisiae through in vivo sugar signalomics of targeted deletants. Biotechnology for Biofuels, 12(1), 1-16. [Link]

  • Li, X., Sheng, X., Zhang, X., & Yuan, Y. (2015). Evolutionary engineering of Saccharomyces cerevisiae for efficient aerobic xylose consumption. FEMS Yeast Research, 15(7), fov079. [Link]

  • Almeida, J. R. M., & Gonçalves, P. (2021). This compound Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native this compound Utilizers. Journal of Fungi, 7(5), 374. [Link]

  • Olofsson, K., Bertilsson, M., & Lidén, G. (2017). Saccharomyces cerevisiae strain comparison in glucose–xylose fermentations on defined substrates and in high-gravity SSCF. Biotechnology for Biofuels, 10(1), 1-14. [Link]

  • Wang, C., Li, Y., & Lin, M. (2019). Simulating Extracellular Glucose Signals Enhances Xylose Metabolism in Recombinant Saccharomyces cerevisiae. Molecules, 24(18), 3352. [Link]

  • Papapetridis, I., van den Broek, M., van Maris, A. J., & Pronk, J. T. (2018). Model of this compound sensing and signaling in S. cerevisiae compared to known d-glucose signaling events. FEMS Yeast Research, 18(4), foy045. [Link]

  • Li, Q., Chen, X., & Wang, X. (2020). Engineering of Saccharomyces cerevisiae for co-fermentation of glucose and xylose: Current state and perspectives. Applied Microbiology and Biotechnology, 104(13), 5635-5647. [Link]

  • Jeffries, T. W., & Van Vleet, J. H. (2009). Saccharomyces cerevisiae Engineered for Xylose Metabolism Exhibits a Respiratory Response. Applied and Environmental Microbiology, 75(11), 3581-3590. [Link]

  • Salusjärvi, L. (2007). Transcriptome and proteome analysis of xylose-metabolising Saccharomyces cerevisiae (Doctoral dissertation, VTT). [Link]

  • Li, X., et al. (2020). Efficient, D-glucose insensitive, growth on this compound by an evolutionary engineered Saccharomyces cerevisiae strain. Biotechnology for Biofuels, 13(1), 1-16. [Link]

  • Wikipedia contributors. (2024, January 26). Yeast. In Wikipedia, The Free Encyclopedia. [Link]

  • Braberg, H., et al. (2021). Protocol for RNA-seq Expression Analysis in Yeast. Bio-protocol, 11(18), e4161. [Link]

  • Papapetridis, I., Goudarzi, M., Leal, T. F., de Billerbeck, G. M., & Nielsen, J. (2019). This compound Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native this compound Utilizers. Journal of Fungi, 5(2), 39. [Link]

  • Liu, Z. L., et al. (2015). Overview of transcriptomics analysis of xylose metabolism in S. cerevisiae. Methods in Molecular Biology, 1292, 249-265. [Link]

  • Zhang, G. C., Liu, J. J., & Kong, I. I. (2017). Engineering of Saccharomyces cerevisiae for the efficient co-utilization of glucose and xylose. FEMS Yeast Research, 17(4), fox039. [Link]

  • Walker, M. E., et al. (2023). Advances in S. cerevisiae Engineering for Xylose Fermentation and Biofuel Production: Balancing Growth, Metabolism, and Defense. Journal of Fungi, 9(8), 795. [Link]

  • Wahlbom, C. F., et al. (2003). Regulation of xylose metabolism in recombinant Saccharomyces cerevisiae. Applied and Environmental Microbiology, 69(12), 7409-7416. [Link]

  • Gasch, A. P., & Yu, F. B. (2019). Yeast Single-cell RNA-seq, Cell by Cell and Step by Step. Bio-protocol, 9(17), e3358. [Link]

  • Moysés, D. N., et al. (2016). Pentose (d‐xylulose) fermentation by S. cerevisiae. Xylulose is phosphorylated by xylulokinase (XK), and xylulose 5‐phosphate through the action of transketolases (TKL) and transaldolases (TAL) in the nonoxidative part of the pentose phosphate pathway (PPP), is converted into fructose 6‐phosphate and glyceraldehyde 3‐phosphate that finally enter glycolysis through the action of phosphofructokinase (PFK) and glyceraldehyde 3‐phosphate dehydrogenase (TDH), allowing the production of ethanol. Yeast, 33(8), 359-370. [Link]

  • Horvat, A., & Knez, Ž. (2013). Snf1 and Mig1-Hxk2 pathway of glucose repression in S. cerevisiae. Periodicum Biologorum, 115(3), 335-342. [Link]

  • Ha, S. J., et al. (2011). Engineered Saccharomyces cerevisiae capable of simultaneous cellobiose and xylose fermentation. Proceedings of the National Academy of Sciences, 108(2), 504-509. [Link]

  • Pitkänen, J. P., et al. (2005). Increased expression of the oxidative pentose phosphate pathway and gluconeogenesis in anaerobically growing xylose-utilizing Saccharomyces cerevisiae. FEMS Yeast Research, 5(9), 831-840. [Link]

  • Wang, Y., et al. (2018). Effect of MIG1 and SNF1 deletion on simultaneous utilization of glucose and xylose by Saccharomyces cerevisiae. Sheng wu gong cheng xue bao= Chinese journal of biotechnology, 34(1), 54-65. [Link]

  • Stasyk, O. V., & Stasyk, O. G. (2022). The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis. Journal of Fungi, 8(3), 246. [Link]

  • Cuperus, J. T., et al. (2020). A new protocol for single-cell RNA-seq reveals stochastic gene expression during lag phase in budding yeast. eLife, 9, e55320. [Link]

  • Luck, K., et al. (2017). Bioinformatic Analysis of Yeast Two-Hybrid Next-Generation Interaction Screen Data. Methods in Molecular Biology, 1547, 189-211. [Link]

  • Wang, Y., et al. (2018). Effect of MIG1 and SNF1 deletion on simultaneous utilization of glucose and xylose by Saccharomyces cerevisiae. Sheng wu gong cheng xue bao= Chinese journal of biotechnology, 34(1), 54-65. [Link]

  • Toivari, M. H., et al. (2004). Engineering the pentose phosphate pathway of Saccharomyces cerevisiae for production of ethanol and xylitol. Metabolic Engineering, 6(3), 233-242. [Link]

  • Kim, S. R., et al. (2013). Glucose and xylose metabolic pathways in recombinant S. cerevisiae. The introduction NADH oxidase can reduce the amount of excess NADH which is normally produced by glycerol 3-phosphate dehydrogenase (GPD) or xylitol dehydrogenase (XDH). Microbial Cell Factories, 12(1), 1-9. [Link]

  • Stark, R., Grzelak, M., & Hadfield, J. (2019). Protocol for RNA-seq Expression Analysis in Yeast. bioRxiv, 655848. [Link]

  • van der Walt, A. J., et al. (2023). Long-read direct RNA sequencing of the mitochondrial transcriptome of Saccharomyces cerevisiae reveals condition-dependent. bioRxiv, 2023-01. [Link]

  • Bioinformaticshub. (2023, October 5). Master Bioinformatics RNAseq Analysis from Scratch: A Beginner's Guide [Video]. YouTube. [Link]

  • Zhang, L., et al. (2015). Enhanced expression of genes involved in initial xylose metabolism and the oxidative pentose phosphate pathway in the improved xylose-utilizing Saccharomyces cerevisiae through evolutionary engineering. Journal of Industrial Microbiology & Biotechnology, 42(1), 17-29. [Link]

  • Tite, A., et al. (2018). Informatic Analysis of Sequence Data from Batch Yeast 2-Hybrid Screens. Journal of Visualized Experiments, (136), 57545. [Link]

  • QIAGEN Bioinformatics. (2023, October 3). RNA-Seq Data Analysis and Interpretation using QIAGEN CLC Genomics Workbench and IPA. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of D-Xylose for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the landscape of laboratory waste requires a diligent and informed approach. This guide provides an in-depth, procedural overview of the proper disposal of D-Xylose, a commonly used pentose sugar in various research and development applications. By grounding our protocols in scientific principles and regulatory awareness, we aim to equip researchers, scientists, and drug development professionals with the knowledge to manage this compound waste safely and responsibly.

Understanding this compound: A Foundation for Safe Disposal

This compound is a naturally occurring monosaccharide, also known as wood sugar. Chemically, it is an aldopentose, meaning it has five carbon atoms and an aldehyde functional group. Its high solubility in water and its status as a readily biodegradable substance are key determinants in its disposal pathway.[1][2]

While generally classified as a non-hazardous substance, it is crucial to adhere to proper disposal protocols to maintain a safe laboratory environment and ensure compliance with environmental regulations.[1][3][4] Although non-flammable in its solid form, heating this compound to decomposition may produce toxic fumes, such as carbon oxides, underscoring the importance of avoiding incineration as a disposal method.[3][4][5]

Core Principles of this compound Waste Management

Before delving into specific procedures, it is essential to embrace the foundational principles of laboratory waste management. These principles, rooted in risk mitigation and environmental stewardship, guide the decision-making process for all chemical waste, including this compound.

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. This can be achieved through careful experimental planning, purchasing only the necessary quantities of this compound, and maintaining an accurate inventory to prevent over-ordering.[6][7][8]

  • Segregation: Properly segregate this compound waste from other chemical waste streams. Mixing non-hazardous waste with hazardous materials will render the entire mixture hazardous, leading to more complex and costly disposal procedures.[7][8]

  • Labeling: Clearly and accurately label all waste containers. For this compound waste, the label should identify the contents as "this compound" and indicate that it is non-hazardous.[9]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state: solid or aqueous solution. The following decision-making workflow provides a visual guide to selecting the correct disposal path.

D_Xylose_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste check_form Is the waste in solid form or an aqueous solution? start->check_form solid_disposal Solid this compound Waste check_form->solid_disposal Solid aqueous_disposal Aqueous this compound Solution check_form->aqueous_disposal Aqueous package_solid Package in a sealed container. solid_disposal->package_solid check_concentration Is the concentration low and the quantity small (e.g., <100g/day)? aqueous_disposal->check_concentration label_solid Label as 'Non-hazardous this compound'. package_solid->label_solid landfill Dispose of in a designated landfill or regular trash dumpster. label_solid->landfill check_ph Is the pH between 5.5 and 9.0? check_concentration->check_ph Yes collect_for_pickup Collect in a labeled container for professional disposal. check_concentration->collect_for_pickup No drain_disposal Dispose of down the sanitary sewer with copious amounts of water. check_ph->drain_disposal Yes check_ph->collect_for_pickup No

Caption: Decision workflow for the proper disposal of this compound waste.

Disposal of Solid this compound

Solid this compound, including unused reagent, product residues, and contaminated consumables (e.g., weigh boats, gloves), should be disposed of via landfill.[9][10] This method is recommended because this compound is a non-hazardous, biodegradable solid, making it suitable for disposal in a municipal landfill.

Step-by-Step Protocol for Landfill Disposal:

  • Containment: Place the solid this compound waste in a durable, leak-proof container with a secure lid. For small amounts, a sealed plastic bag may be sufficient.[1]

  • Labeling: Clearly label the container as "Non-hazardous Waste: this compound". This prevents confusion and ensures that custodial staff handle the waste appropriately.[9]

  • Disposal: Dispose of the container in the laboratory's designated non-hazardous solid waste stream, which is typically destined for a local landfill.[9][10] It is good practice for laboratory personnel to place such waste directly into the dumpster to avoid any ambiguity for custodial staff.[9][10]

Disposal of Aqueous this compound Solutions

Given its high water solubility and biodegradability, dilute aqueous solutions of this compound can often be disposed of down the sanitary sewer.[1][3] However, this is contingent on local regulations and the specific characteristics of the solution.

Criteria for Drain Disposal:

  • Low Concentration and Quantity: The solution should be dilute, and the total quantity disposed of per day should be minimal (e.g., a few hundred grams or milliliters).[3][11]

  • Neutral pH: The pH of the solution must be within a neutral range, typically between 5.5 and 9.0, to prevent corrosion of plumbing and interference with wastewater treatment processes.[1][3]

  • Absence of Other Hazards: The solution must not contain any other hazardous chemicals, such as heavy metals or solvents.[12]

Step-by-Step Protocol for Drain Disposal:

  • Verification: Confirm that the this compound solution meets all the criteria for drain disposal.

  • Dilution: While pouring the solution down the drain, flush with a copious amount of cold water. A general guideline is to use at least a 100-fold excess of water.[4][11][13]

  • Record Keeping: Maintain a log of the approximate amounts and dates of this compound solutions disposed of via the drain.

If an aqueous this compound solution does not meet the criteria for drain disposal (e.g., high concentration, large volume, or presence of other hazardous materials), it must be collected for professional waste disposal. In such cases, collect the solution in a clearly labeled, sealed container and follow your institution's procedures for hazardous waste pickup.

Regulatory Framework and Institutional Policies

The disposal of all laboratory waste is governed by a hierarchy of regulations, including federal, state, and local ordinances. In the United States, the Environmental Protection Agency (EPA) regulates solid and hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][14][15][16] As this compound is not a listed hazardous waste and does not typically exhibit hazardous characteristics, it falls under the regulations for non-hazardous solid waste.[15][17]

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe handling of chemicals in the laboratory, which includes proper disposal procedures.[6] It is imperative that all laboratory personnel are familiar with their institution's specific Chemical Hygiene Plan and waste management policies, as these are designed to ensure compliance with all relevant regulations.

Summary of Key Disposal Parameters

Waste FormDisposal MethodKey Considerations
Solid this compound LandfillMust be in a sealed and clearly labeled container.
Aqueous this compound Solution Drain DisposalPermissible only for dilute, low-quantity, neutral pH solutions free of other hazards.
Concentrated/Contaminated Aqueous Solution Professional DisposalCollect in a labeled, sealed container for hazardous waste pickup.

By adhering to these scientifically sound and regulation-aligned procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Standard Guide for Disposal Of Laboratory Chemicals And Samples. Retrieved from [Link]

  • Skillmaker. (n.d.). Waste Minimisation Principles in Laboratory Operations. Retrieved from [Link]

  • University of British Columbia. (n.d.). Aqueous Waste Disposal. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Yale University. (n.d.). Chemical Hazardous Waste Minimization Tips. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Chemical Waste. Retrieved from [Link]

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • American Chemical Society. (2002). Less is Better: A Guide to Minimizing Waste in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Thomson Reuters Practical Law. (n.d.). Resource Conservation and Recovery Act (RCRA). Retrieved from [Link]

Sources

Navigating the Safe Handling of D-Xylose: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. While D-Xylose is not classified as a hazardous substance, adhering to rigorous safety protocols is a cornerstone of professional laboratory practice.[1][2][3] This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, with a focus on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risk Profile of this compound

This compound is a white, crystalline powder.[1][4] Although not classified as hazardous, it may cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation of dust. The primary risks associated with handling this compound stem from the potential for dust generation and subsequent inhalation or contact. Therefore, the core principle of safe handling is to minimize dust formation and prevent direct contact.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating any potential risks when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

SituationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities) Safety glasses with side shieldsNitrile or latex glovesLaboratory coatGenerally not required with adequate ventilation[1]
Weighing/Transfer (Potential for Dust) Chemical safety gogglesNitrile or latex glovesLaboratory coatN95 or P1 dust mask if ventilation is inadequate or dust is generated[6][7]
Large Quantity Handling/Spill Cleanup Chemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coat or chemical-resistant apronAir-purifying respirator with a particulate filter (e.g., N95 or P1)[6][7]

The causality behind these recommendations is straightforward: as the potential for dust generation and exposure increases, so does the level of required protection. Standard laboratory attire, including a lab coat and closed-toe shoes, should be worn at all times.

Experimental Protocol: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely handling this compound, from initial preparation to final disposal.

1. Preparation and Area Designation:

  • Ensure your workspace is clean and uncluttered.

  • If weighing or transferring this compound, perform these actions in a designated area, preferably within a chemical fume hood or a well-ventilated space to minimize dust dispersal.[8]

  • Assemble all necessary equipment, including your PPE, before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Hand Protection: Put on nitrile or latex gloves. Ensure they are free of tears or holes.[4][6]

  • Eye Protection: Wear safety glasses with side shields for all routine handling. Upgrade to chemical safety goggles when there is a higher risk of dust generation.[6][7]

  • Body Protection: A clean, buttoned laboratory coat is mandatory to protect your skin and clothing.[6]

  • Respiratory Protection: If you anticipate significant dust generation or are working with larger quantities, a NIOSH-approved N95 or P1 dust mask is recommended.[6][7]

3. Handling and Transfer of this compound:

  • When transferring this compound, use a spatula or scoop to minimize the creation of airborne dust.

  • Avoid pouring the powder from a height.

  • Keep containers of this compound closed when not in use to prevent accidental spills and hygroscopic absorption.[5]

4. Spill Management:

  • In the event of a small spill, carefully sweep or vacuum the solid material. Avoid using compressed air, as this will disperse the dust.

  • Place the collected material into a sealed container labeled for chemical waste.[3][7]

  • For larger spills, follow the same procedure while wearing the appropriate enhanced PPE as outlined in the table above.

5. Disposal Plan:

  • Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed waste container.[9]

  • Do not dispose of this compound in the regular trash or down the drain.[7][9]

  • All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

6. Doffing and Decontamination:

  • Remove your PPE in the reverse order that you put it on, taking care to avoid contaminating your skin or clothing.

  • Wash your hands thoroughly with soap and water after handling this compound and removing your gloves.[3]

The following diagram illustrates the logical workflow for the safe handling of this compound, emphasizing the integration of PPE at critical steps.

D_Xylose_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency & Disposal cluster_post Post-Handling prep_area 1. Designate & Prepare Workspace don_ppe 2. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) prep_area->don_ppe Proceed handle_chem 3. Handle/Transfer this compound (Minimize Dust) don_ppe->handle_chem Proceed spill 4. Spill Management (Sweep/Vacuum) handle_chem->spill If Spill Occurs disposal 5. Waste Disposal (Sealed Container) handle_chem->disposal Dispose of Contaminated Items doff_ppe 6. Doff PPE handle_chem->doff_ppe Task Complete spill->disposal Contain & Collect disposal->doff_ppe decon 7. Hand Hygiene doff_ppe->decon

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Xylose
Reactant of Route 2
D-Xylose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.